molecular formula C13H19NO3 B1201356 Viloxazine CAS No. 46817-91-8

Viloxazine

Cat. No.: B1201356
CAS No.: 46817-91-8
M. Wt: 237.29 g/mol
InChI Key: YWPHCCPCQOJSGZ-UHFFFAOYSA-N
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Description

Viloxazine is a chemical compound with the formula C13H19NO3 and a molecular weight of 237.299 g/mol . It was first described in the 1970s and was used for decades as an immediate-release antidepressant in Europe before being discontinued for commercial reasons in 2002 . In 2021, an extended-release formulation was approved by the U.S. Food and Drug Administration (FDA) for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in adults and pediatric patients 6 years and older . This compound is classified as a selective norepinephrine reuptake inhibitor (NRI) . Its primary mechanism of action is believed to be the inhibition of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in key brain regions such as the prefrontal cortex, amygdala, and nucleus accumbens . This action is considered central to its therapeutic effects in ADHD. Recent research has revealed a more complex pharmacodynamic profile. This compound has also been shown to act as a serotonin-norepinephrine modulating agent . It demonstrates antagonistic activity at the 5-HT2B receptor and agonistic activity at the 5-HT2C receptor, which contributes to increased serotonin levels in the prefrontal cortex . Furthermore, this compound moderately increases dopamine levels in the prefrontal cortex, likely via the norepinephrine transporter, which also has affinity for dopamine . Due to its minimal impact on dopamine in the nucleus accumbens, a brain region strongly associated with reward and addiction, this compound is considered to have a low potential for misuse and is not a controlled substance . Its distinct mechanism of action, which differs from both stimulant medications and other non-stimulants like atomoxetine, makes it a valuable compound for research in neuropsychopharmacology . Researchers are investigating its effects in models of ADHD and other neuropsychiatric disorders to further elucidate its unique profile and potential applications . This product is supplied for research purposes only.

Properties

IUPAC Name

2-[(2-ethoxyphenoxy)methyl]morpholine
Source PubChem
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InChI

InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPHCCPCQOJSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35604-67-2 (hydrochloride)
Record name Viloxazine [INN:BAN]
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DSSTOX Substance ID

DTXSID6057900
Record name Viloxazine
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Molecular Weight

237.29 g/mol
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CAS No.

46817-91-8
Record name Viloxazine
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Record name Viloxazine [INN:BAN]
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Melting Point

178-180
Record name Viloxazine
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Foundational & Exploratory

Viloxazine's Mechanism of Action in the Prefrontal Cortex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine, a serotonin-norepinephrine modulating agent (SNMA), has a multifaceted mechanism of action within the prefrontal cortex (PFC), a brain region critically implicated in attention-deficit/hyperactivity disorder (ADHD).[1][2][3] Historically classified as a norepinephrine reuptake inhibitor (NRI), recent research has elucidated a more complex pharmacological profile, distinguishing it from other ADHD medications.[1][4][5] This technical guide provides an in-depth exploration of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Pharmacological Actions in the Prefrontal Cortex

This compound's therapeutic effects are primarily attributed to its dual action on noradrenergic and serotonergic systems.[2][4] It moderately inhibits the norepinephrine transporter (NET) and exhibits significant activity at key serotonin receptors, leading to an increase in extracellular levels of norepinephrine, dopamine, and serotonin in the PFC.[1][2][6][7][8]

Norepinephrine Transporter (NET) Inhibition

This compound acts as an inhibitor of the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft.[7][9] This inhibition leads to increased extracellular concentrations of norepinephrine in the PFC.[7] Due to the low expression of the dopamine transporter (DAT) in the PFC, NET is also responsible for the reuptake of dopamine in this brain region.[9] Consequently, this compound's inhibition of NET also leads to a moderate increase in extracellular dopamine levels in the PFC.[2][9]

Serotonergic Modulation

A key differentiator for this compound is its significant modulation of the serotonin system.[3][4][10] This is achieved through its interaction with specific serotonin receptor subtypes, rather than direct inhibition of the serotonin transporter (SERT), for which it has negligible affinity.[11][12] this compound's primary serotonergic activities include:

  • 5-HT2B Receptor Antagonism : this compound acts as an antagonist at 5-HT2B receptors.[1][3][10][11] Antagonism of these receptors on GABAergic interneurons is hypothesized to reduce inhibitory tone, leading to an increase in the firing rate of pyramidal neurons and a subsequent increase in serotonin release in the PFC.[2][5]

  • 5-HT2C Receptor Agonism : The drug exhibits agonist activity at 5-HT2C receptors.[1][3][10][11] Activation of these receptors is thought to play a role in modulating dopamine and norepinephrine release.

  • 5-HT7 Receptor Antagonism : this compound also demonstrates weak antagonistic activity at 5-HT7 receptors.[12][13]

This combined action on both the norepinephrine and serotonin systems contributes to its efficacy in treating ADHD.[2][3]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of this compound, as well as its in vivo effects on neurotransmitter levels in the prefrontal cortex.

Table 1: In Vitro Receptor and Transporter Binding and Functional Activity of this compound
TargetParameterValue (µM)SpeciesReference
Norepinephrine Transporter (NET) KD0.155 - 0.630Human[13][14]
IC500.26Rat[1][14]
Serotonin Transporter (SERT) KD17.3Human[13]
IC50257Human[1]
Dopamine Transporter (DAT) KD>100Human[13]
5-HT2B Receptor Ki6.40Human[5][14]
IC50 (Antagonist)27.0Human[11][14]
KB (Antagonist)4.2Human[11][14]
5-HT2C Receptor Ki3.90Human[5][14]
EC50 (Agonist)32.0Human[11][14]
Emax (Agonist)78.6%Human[11]
5-HT7 Receptor Ki1.9Human[15]
IC50 (Antagonist)6.7Human[15]
α1A Adrenergic Receptor % Inhibition @ 10µM>50%Not Specified[1]
α1B Adrenergic Receptor % Inhibition @ 10µM>50%Not Specified[1]
Table 2: In Vivo Effects of this compound on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex
Dose (mg/kg, i.p.)NeurotransmitterPeak Increase (% of Baseline)Reference
30Norepinephrine (NE)~400%[8][16]
30Dopamine (DA)~250%[8][16]
30Serotonin (5-HT)~300%[8][16]
50Norepinephrine (NE)650%[17]
50Dopamine (DA)670%[17]
50Serotonin (5-HT)506%[1][17]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

These assays are conducted to determine the binding affinity of this compound to various receptors and transporters.

Objective: To quantify the affinity of this compound for monoamine transporters (NET, SERT, DAT) and serotonin receptors (e.g., 5-HT2B, 5-HT2C, 5-HT7).

General Protocol:

  • Membrane Preparation:

    • Cell lines recombinantly expressing the human transporter or receptor of interest (e.g., HEK293-hNET cells) are cultured to confluency.

    • Cells are harvested, washed, and homogenized in an ice-cold assay buffer.

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is resuspended in fresh assay buffer, and the protein concentration is determined.

  • Competitive Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [³H]Nisoxetine for NET) is incubated with the prepared cell membranes.

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the target.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand (e.g., Desipramine for NET).

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Quantification:

    • The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The percentage of specific binding is plotted against the logarithm of the this compound concentration.

    • The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Functional Assays (e.g., 5-HT2B Antagonism)

These assays are used to determine the functional activity of this compound at a specific receptor.

Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2B receptor.

General Protocol (based on an IP1 HTRF® assay):

  • Cell Culture:

    • CHO-K1 cells stably expressing the human recombinant 5-HT2B receptor are used.

  • Antagonist Mode Assay:

    • Cells are incubated with various concentrations of this compound (the potential antagonist).

    • A known 5-HT2B receptor agonist (e.g., serotonin) is added at a fixed concentration (e.g., 20 nM).

    • The 5-HT2B receptor is coupled to the Gq protein, and its activation leads to an increase in inositol monophosphate (IP1).

    • The level of IP1 production is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis:

    • The ability of this compound to inhibit the agonist-induced increase in IP1 is measured.

    • The IC50 value is determined, representing the concentration of this compound that causes 50% inhibition of the agonist response.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.

Objective: To measure the effect of this compound administration on extracellular levels of norepinephrine, dopamine, and serotonin in the rat PFC.

General Protocol:

  • Surgical Implantation:

    • Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into the PFC.

    • Animals are allowed to recover from surgery.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Baseline Sample Collection:

    • After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 30 minutes).

  • Drug Administration and Sample Collection:

    • This compound (e.g., 30 or 50 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

    • Dialysate samples continue to be collected at regular intervals for several hours post-administration.

  • Neurotransmitter Analysis:

    • The concentrations of norepinephrine, dopamine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration for each animal.

    • The data is typically plotted as percent change from baseline over time.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of this compound in the Prefrontal Cortex

Viloxazine_Mechanism This compound This compound NET NET This compound->NET Inhibits HT2B 5-HT2B Receptor This compound->HT2B Antagonizes HT2C 5-HT2C Receptor This compound->HT2C Agonizes NE Norepinephrine DA Dopamine HT Serotonin (5-HT) NET->NE Reuptake NET->DA Reuptake Release_5HT Increased 5-HT Release HT2B->Release_5HT Leads to Release_5HT->HT Microdialysis_Workflow start Start surgery Implant Guide Cannula into Rat PFC start->surgery recovery Animal Recovery Period surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer this compound or Vehicle (i.p.) baseline->drug_admin post_drug_samples Collect Post-Dose Dialysate Samples drug_admin->post_drug_samples analysis Analyze Neurotransmitter Levels (HPLC or LC-MS) post_drug_samples->analysis data_analysis Calculate % Change from Baseline analysis->data_analysis end End data_analysis->end

References

The Ascendancy of (S)-Viloxazine: An In-depth Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine, a morpholine derivative, has a rich history as an antidepressant and has been repurposed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It is a chiral molecule, existing as two enantiomers: (S)-viloxazine and (R)-viloxazine. Pharmacological studies have consistently demonstrated that the therapeutic activity of the racemic mixture resides predominantly in the (S)-isomer. This technical guide provides a comprehensive overview of the pharmacological activity of (S)-viloxazine, focusing on its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. While much of the detailed in vitro research has been conducted on the racemic mixture, it is crucial to interpret these findings through the lens of the significantly greater potency of the (S)-enantiomer.

Core Pharmacological Activity: A Focus on the (S)-Isomer

This compound is a racemic compound, with the (S)-(–)-isomer being approximately five to ten times more pharmacologically active than the (R)-(+)-isomer.[1][2][3] This enhanced potency of the (S)-isomer is primarily attributed to its interaction with the norepinephrine transporter (NET).

Primary Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

The principal mechanism of action of this compound is the selective inhibition of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[3] This enhanced noradrenergic neurotransmission is believed to be the primary driver of its therapeutic effects in ADHD, improving attention, focus, and executive function. The (S)-stereoisomer of this compound exhibits a tenfold greater potency than the (R)-stereoisomer in inhibiting norepinephrine reuptake.[1]

A Broader Perspective: Serotonin Norepinephrine Modulating Agent (SNMA)

More recent investigations into the pharmacological profile of racemic this compound have revealed a more complex mechanism of action, extending beyond simple norepinephrine reuptake inhibition. These studies have led to its classification as a Serotonin Norepinephrine Modulating Agent (SNMA).[4][5] This broader classification stems from its activity at specific serotonin receptors.

Quantitative Pharmacological Data (Racemic this compound)

The following tables summarize the in vitro binding affinities and functional activities of racemic this compound. It is important to reiterate that the (S)-isomer is the primary contributor to the observed activity at the norepinephrine transporter.

TargetParameterValue (nM)Reference
Norepinephrine Transporter (NET)Ki630[6]
Serotonin Transporter (SERT)Ki17,300[6]
Dopamine Transporter (DAT)Ki>100,000[6]
5-HT2B ReceptorKi6,400[6]
5-HT2C ReceptorKi3,900[6]

Table 1: Binding Affinities (Ki) of Racemic this compound for Monoamine Transporters and Serotonin Receptors.

TargetParameterValue (µM)Functional ActivityReference
Norepinephrine Transporter (NET)IC500.26Inhibition[6]
5-HT2B ReceptorIC5027Antagonist
5-HT2C ReceptorEC5032Agonist[7]

Table 2: Functional Activity of Racemic this compound.

Signaling Pathways and Mechanisms

The dual action of this compound on both the norepinephrine and serotonin systems contributes to its unique pharmacological profile.

Noradrenergic Pathway

By blocking the norepinephrine transporter (NET), (S)-viloxazine increases the availability of norepinephrine in the synapse. This leads to enhanced signaling through adrenergic receptors on the postsynaptic neuron, a key mechanism for improving executive function and attention in ADHD.

Noradrenergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle Synaptic_NE NE NE_vesicle->Synaptic_NE Release NET Norepinephrine Transporter (NET) Adrenergic_Receptor Adrenergic Receptor Postsynaptic_Effect Postsynaptic Effect (e.g., Improved Attention) Adrenergic_Receptor->Postsynaptic_Effect Activates Synaptic_NE->NET Reuptake Synaptic_NE->Adrenergic_Receptor Binds S_this compound (S)-Viloxazine S_this compound->NET Blocks

Figure 1: Noradrenergic pathway modulation by (S)-viloxazine.
Serotonergic Pathway

Racemic this compound also modulates the serotonergic system through its interaction with 5-HT2B and 5-HT2C receptors.[6][7] It acts as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor. The contribution of each enantiomer to this activity is not yet fully elucidated.

Serotonergic_Pathway cluster_postsynaptic Postsynaptic Neuron 5HT2B_Receptor 5-HT2B Receptor Postsynaptic_Effect_2B Downstream Signaling 5HT2B_Receptor->Postsynaptic_Effect_2B Activates 5HT2C_Receptor 5-HT2C Receptor Postsynaptic_Effect_2C Downstream Signaling 5HT2C_Receptor->Postsynaptic_Effect_2C Activates Serotonin 5-HT Serotonin->5HT2B_Receptor Binds Serotonin->5HT2C_Receptor Binds Viloxazine_Racemate This compound (Racemate) Viloxazine_Racemate->5HT2B_Receptor Antagonizes Viloxazine_Racemate->5HT2C_Receptor Agonizes

Figure 2: Serotonergic pathway modulation by racemic this compound.

Experimental Protocols

The following are representative methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

  • General Protocol:

    • Preparation of Membranes: Cell membranes expressing the target of interest (e.g., NET, SERT, 5-HT2B/2C receptors) are prepared from recombinant cell lines or animal tissues.

    • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-nisoxetine for NET) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes with Target Protein Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and this compound Prepare_Membranes->Incubate Filter Separate Bound and Free Radioligand via Filtration Incubate->Filter Measure_Radioactivity Measure Radioactivity on Filters Filter->Measure_Radioactivity Analyze_Data Calculate IC50 and Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

A Technical Guide to Viloxazine's Dual-Action Mechanism on Norepinephrine and Serotonin Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Viloxazine, a therapeutic agent repurposed for Attention-Deficit/Hyperactivity Disorder (ADHD), presents a complex and multifaceted mechanism of action that distinguishes it from traditional norepinephrine reuptake inhibitors (NRIs).[1][2][3] Contemporary research has illuminated its role as a Serotonin Norepinephrine Modulating Agent (SNMA), characterized by moderate norepinephrine transporter (NET) inhibition complemented by significant interactions with key serotonin receptor subtypes.[1][4] This guide synthesizes the current understanding of this compound's pharmacodynamics, focusing on its effects on norepinephrine and serotonin pathways. It provides a compilation of quantitative data from in vitro and in vivo studies, details of experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to support further research and development.

Core Pharmacological Profile

This compound's primary mechanism is the inhibition of the norepinephrine transporter (NET), which increases the extracellular concentration of norepinephrine in brain regions critical for attention and executive function, such as the prefrontal cortex (PFC).[5][6][7][8][9] However, its potency for NET is considered moderate compared to other NRIs like atomoxetine.[1][10]

What sets this compound apart is its significant activity on the serotonin system. It functions as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[1][2][4][5][11] This dual action on both noradrenergic and serotonergic systems contributes to its unique therapeutic profile.[1][12] Notably, this compound has a very low affinity for the serotonin transporter (SERT), indicating that its enhancement of serotonergic neurotransmission is not mediated by reuptake inhibition.[1][5][7]

Quantitative Analysis of this compound's Molecular Interactions

The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's binding affinities and functional activities.

Table 1: In Vitro Binding and Functional Affinity of this compound for Monoamine Transporters

TargetParameterValue (nM)SpeciesReference
Norepinephrine Transporter (NET) KD155 - 630Human[5]
Ki630 - 2300Human[1][2]
IC50200 - 260Rat/Human[1][2][11]
Serotonin Transporter (SERT) KD17,300Human[5]
Ki>10,000Human[1]
IC50257,000Human[1][4]
Dopamine Transporter (DAT) KD>100,000Human[5]

Table 2: In Vitro Affinity and Functional Activity of this compound at Serotonin Receptors

TargetActionParameterValue (µM)Reference
5-HT2B Receptor AntagonistKi3.9 - 6.4[5][11]
IC5027.0[1][4][11]
KB4.2[1][11]
5-HT2C Receptor AgonistKi3.9 - 6.4[5][11]
EC501.6 - 32.0[1][4][11][13]
Emax78%[1][14]
5-HT7 Receptor AntagonistKi1.9[13]
IC506.7 (52% inhibition at 100 µM)[1][13]

Table 3: In Vivo Effects of this compound on Extracellular Neurotransmitter Levels (Microdialysis in Rats)

Brain RegionNeurotransmitterDose (mg/kg, i.p.)Peak Increase (% of Baseline)Reference
Prefrontal Cortex (PFC) Norepinephrine30545 ± 78[15]
Dopamine30~182[15]
Serotonin30~302[15]
Serotonin50~500[4]
Nucleus Accumbens (Acb) Norepinephrine50187 ± 28[1]
Dopamine50186 ± 18[1]
Serotonin50365 ± 48[1]

Signaling Pathways and Mechanisms of Action

This compound's inhibition of NET in the presynaptic terminal of noradrenergic neurons leads to a decreased reuptake of norepinephrine from the synaptic cleft. This results in an elevated concentration of norepinephrine available to stimulate postsynaptic α and β adrenergic receptors, enhancing noradrenergic neurotransmission. This action in the prefrontal cortex is believed to be a key contributor to its efficacy in treating ADHD.[6][8]

Norepinephrine_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Synapse Norepinephrine (NE) NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_Synapse->Adrenergic_Receptor Binds to Postsynaptic_Effect Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Effect Activates This compound This compound This compound->NET Inhibits

This compound's Inhibition of Norepinephrine Reuptake

This compound's interaction with the serotonin system is more nuanced. It does not inhibit the serotonin transporter (SERT).[1][7] Instead, its effects are mediated through direct receptor interaction. As a 5-HT2B receptor antagonist, this compound may disinhibit serotonin neurons, leading to increased serotonin release.[16] Concurrently, as a 5-HT2C receptor agonist, it directly stimulates a subset of serotonin receptors, which has been shown to modulate the activity of the mesoaccumbens pathway and suppress hyperlocomotion in animal models.[1][4] This combined action results in a significant increase in extracellular serotonin levels in the PFC, an effect not typically seen with pure NRIs.[1][15]

Serotonin_Pathway cluster_serotonergic Serotonergic Neuron cluster_postsynaptic_ser Postsynaptic Neuron Serotonin_Release Increased Serotonin (5-HT) Release Receptor_5HT2B 5-HT2B Receptor Serotonin_Release->Receptor_5HT2B Binds to Receptor_5HT2C 5-HT2C Receptor Serotonin_Release->Receptor_5HT2C Binds to GABA_Interneuron GABAergic Interneuron Receptor_5HT2B->GABA_Interneuron Activates Postsynaptic_Response Modulated Neuronal Activity Receptor_5HT2C->Postsynaptic_Response Activates This compound This compound This compound->Receptor_5HT2B Antagonist This compound->Receptor_5HT2C Agonist GABA_Interneuron->Serotonin_Release Inhibits

This compound's Modulation of Serotonin Receptors

Experimental Protocols

This assay quantifies a compound's ability to inhibit neurotransmitter transporters.

  • Objective: To determine the IC50 value of this compound for NET and SERT.

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) are cultured in appropriate media.[17][18]

    • Assay Preparation: Cells are seeded in 96- or 384-well microplates and allowed to form a confluent monolayer.[18]

    • Compound Incubation: The cell medium is replaced with a buffer solution containing various concentrations of this compound. The plates are incubated for a short period (e.g., 10-30 minutes) at 37°C.[17][19]

    • Substrate Addition: A radiolabeled ([³H]-NE or [³H]-5-HT) or fluorescent substrate that mimics the natural neurotransmitter is added to each well.[10][17]

    • Uptake and Measurement: The plates are incubated to allow for substrate uptake by the transporters. For radiolabeled assays, the reaction is stopped, cells are washed, and the incorporated radioactivity is measured using a scintillation counter.[10][20] For fluorescent assays, the increase in intracellular fluorescence is monitored in real-time using a microplate reader.[17][21]

    • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to control wells. An IC50 value is determined by fitting the data to a dose-response curve.

Reuptake_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing hNET or hSERT start->cell_culture plate_cells Seed cells in 96/384-well plates cell_culture->plate_cells add_this compound Incubate cells with varying concentrations of this compound plate_cells->add_this compound add_substrate Add radiolabeled or fluorescent substrate ([³H]-NE or [³H]-5-HT) add_this compound->add_substrate measure_uptake Measure substrate uptake (Scintillation or Fluorescence) add_substrate->measure_uptake analyze_data Calculate % Inhibition and determine IC50 value measure_uptake->analyze_data end_node End analyze_data->end_node

Workflow for In Vitro Neurotransmitter Reuptake Assay

This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[22]

  • Objective: To quantify the effect of this compound administration on extracellular levels of norepinephrine and serotonin in the rat prefrontal cortex.[15]

  • Methodology:

    • Surgical Implantation: A guide cannula is surgically implanted into the target brain region (e.g., PFC) of an anesthetized rat. The animal is allowed to recover for several days.

    • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).

    • Baseline Collection: A stabilization period of 1-2 hours is allowed to establish a stable baseline of neurotransmitter levels. Dialysate samples are collected at regular intervals (e.g., every 20 minutes).[15]

    • Drug Administration: this compound or a vehicle control is administered to the animal (e.g., via intraperitoneal injection).[15]

    • Sample Collection: Dialysate collection continues for several hours post-administration.[1][15]

    • Analysis: The concentration of norepinephrine and serotonin in the dialysate samples is quantified using a highly sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[23][24]

    • Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the pre-drug baseline levels and compared between the this compound-treated and vehicle-treated groups.[15]

Conclusion

This compound's pharmacological profile is best described as that of a Serotonin Norepinephrine Modulating Agent (SNMA).[1][4] Its moderate inhibition of the norepinephrine transporter, combined with a distinct modulatory effect on the serotonin system via 5-HT2B antagonism and 5-HT2C agonism, results in a synergistic increase in both norepinephrine and serotonin in the prefrontal cortex.[1][4] This dual mechanism of action likely underpins its clinical efficacy and differentiates it from other non-stimulant ADHD medications. Further research into the downstream effects of this unique pharmacological signature will be crucial for optimizing its therapeutic applications and exploring its potential in other neuropsychiatric disorders.

References

Preclinical In Vivo Profile of Viloxazine: A Focus on Dopaminergic Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Viloxazine, a selective norepinephrine reuptake inhibitor (NRI), has garnered renewed interest for its therapeutic potential in neurodevelopmental disorders, most notably its recent FDA approval for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] While its primary mechanism of action is the blockade of the norepinephrine transporter (NET), preclinical in vivo research has elucidated a nuanced and regionally specific impact on the dopamine (DA) system.[3][4][5] This technical guide provides a comprehensive overview of the preclinical in vivo studies investigating this compound's effects on dopamine, with a focus on quantitative data, experimental methodologies, and the underlying neurobiological pathways.

Core Mechanism of Dopamine Modulation

This compound's influence on dopamine is largely an indirect consequence of its potent inhibition of the norepinephrine transporter (NET).[4] In certain brain regions, particularly the prefrontal cortex (PFC), the NET exhibits a notable affinity for dopamine and is a key regulator of its extracellular concentration.[1][5] By blocking NET, this compound effectively reduces the reuptake of dopamine in these areas, leading to an increase in its synaptic availability.[1][4] This mechanism is distinct from that of stimulant medications, which typically act directly on the dopamine transporter (DAT).[6][7]

Furthermore, this compound possesses a unique pharmacological profile that includes activity at serotonin receptors, specifically as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[6][8] This serotonergic modulation can indirectly influence dopaminergic neurotransmission, contributing to its overall neurochemical effects.[7][9]

Quantitative Analysis of this compound's In Vivo Effects on Dopamine

Microdialysis studies in freely moving rats have been instrumental in quantifying the dose-dependent effects of this compound on extracellular dopamine levels in key brain regions. The following tables summarize the key quantitative findings from these preclinical investigations.

Brain RegionThis compound Dose (mg/kg, i.p.)Peak Increase in Extracellular Dopamine (% of Baseline)Study Reference
Prefrontal Cortex (PFC)30Significant increase[4]
Prefrontal Cortex (PFC)50Significant increase[4][10]
Nucleus Accumbens (NAc)50Minimal increase (~180%)[6][8]
AmygdalaNot specifiedModerate increase[1][5]

Table 1: Summary of this compound's Effects on Extracellular Dopamine Levels in Rat Brain.

ParameterThis compoundd-amphetaminel-amphetamine
Peak Increase in Striatal Dopamine (% of Baseline)~180% (in NAc)~700%~1200%

Table 2: Comparative Effects of this compound and Amphetamines on Dopamine Levels. [6]

Detailed Experimental Protocols

The following provides a generalized methodology for a typical in vivo microdialysis experiment used to assess this compound's effects on dopamine.

Animal Model:

  • Species: Male Sprague-Dawley rats.[4]

  • Age: 8 weeks at the time of the experiment.[4]

  • Housing: Housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

Surgical Procedure:

  • Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • A guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).

  • The cannula is secured to the skull using dental cement.

  • Animals are allowed a post-operative recovery period of several days.

Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

  • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • After a stabilization period to obtain a baseline, this compound or vehicle is administered (typically via intraperitoneal injection).[4][11]

  • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours post-administration.

Neurochemical Analysis:

  • The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data are expressed as a percentage change from the pre-drug baseline levels.

Visualizing the Mechanisms and Workflows

To better illustrate the underlying pathways and experimental processes, the following diagrams have been generated using the DOT language.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Release DA_Vesicle->DA_Release DA_Synapse DA_Release->DA_Synapse 1. Release NET Norepinephrine Transporter (NET) DA_Synapse->NET 2. Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor 3. Binding This compound This compound This compound->NET 4. Inhibition

Caption: this compound's Mechanism of Action on Dopamine in the PFC.

Animal_Prep Animal Preparation (Sprague-Dawley Rat) Surgery Stereotaxic Surgery (Guide Cannula Implantation) Animal_Prep->Surgery Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin This compound Administration (i.p.) Baseline->Drug_Admin Sample_Collection Post-drug Sample Collection Drug_Admin->Sample_Collection Analysis HPLC-ED Analysis of Dopamine Sample_Collection->Analysis Data_Analysis Data Analysis (% Change from Baseline) Analysis->Data_Analysis

Caption: Experimental Workflow for In Vivo Microdialysis.

This compound This compound NET_Inhibition Norepinephrine Transporter (NET) Inhibition This compound->NET_Inhibition Serotonin_Modulation 5-HT2B Antagonism & 5-HT2C Agonism This compound->Serotonin_Modulation NE_Increase Increased Extracellular Norepinephrine NET_Inhibition->NE_Increase DA_Increase_PFC Increased Extracellular Dopamine (Prefrontal Cortex) NET_Inhibition->DA_Increase_PFC Therapeutic_Effect Potential Therapeutic Effect (e.g., ADHD) Serotonin_Modulation->Therapeutic_Effect DA_Increase_PFC->Therapeutic_Effect DA_Increase_NAc Minimal Dopamine Increase (Nucleus Accumbens) Low_Abuse_Potential Low Abuse Potential DA_Increase_NAc->Low_Abuse_Potential

Caption: Logical Relationship of this compound's Effects.

Conclusion

Preclinical in vivo studies robustly demonstrate that this compound moderately increases extracellular dopamine levels, primarily in the prefrontal cortex, through the inhibition of the norepinephrine transporter.[1][4] This effect is dose-dependent and regionally specific, with minimal impact on the nucleus accumbens, a key brain region associated with reward and addiction.[5][6] This neurochemical profile, coupled with its serotonergic modulatory properties, distinguishes this compound from other ADHD medications and suggests a therapeutic potential with a lower risk of abuse.[12][13] The experimental methodologies outlined in this guide provide a framework for further research into the nuanced effects of this compound and other novel compounds on dopaminergic neurotransmission.

References

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Viloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine hydrochloride is a selective norepinephrine reuptake inhibitor (SNRI) with a multifaceted pharmacological profile. Initially developed as an antidepressant, it has been repurposed and is now approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound hydrochloride. Furthermore, it delves into its complex mechanism of action by visualizing the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound and related compounds.

Molecular Structure and Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of this compound, a morpholine derivative. Its chemical structure consists of a morpholine ring linked to an ethoxyphenoxy group via a methyl bridge.

Chemical Structure:

IUPAC Name: (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride[1][2]

Molecular Formula: C₁₃H₂₀ClNO₃[1][2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 273.76 g/mol [1][3][4]
Melting Point 186-188 °C[2]
Solubility Soluble in water and 0.1N HCl. Sparingly soluble in methanol. Very slightly soluble in acetonitrile, acetic acid, and isopropyl alcohol. Practically insoluble in ethyl acetate.[5]
pKa 8.47 (for the this compound base)
LogP 1.10 (for the this compound base)

Chemical Synthesis

The synthesis of this compound hydrochloride typically involves a multi-step process. A common synthetic route is outlined below.

Synthesis Workflow

A 2-Ethoxyphenol C 1-(2-Ethoxyphenoxy)-2,3-epoxypropane A->C Phase-transfer catalyst, K2CO3 B Epichlorohydrin B->C E This compound (free base) C->E Strong base D 2-Aminoethyl hydrogen sulfate D->E F This compound Hydrochloride E->F Concentrated HCl, Recrystallization A Sample Preparation B HPLC System A->B Injection C Data Acquisition B->C Detection D Chromatogram Analysis C->D Integration E Quantification & Purity Assessment D->E Calibration cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_reuptake Norepinephrine Reuptake NE_vesicle Norepinephrine Vesicles NE_synapse Norepinephrine NE_vesicle->NE_synapse Release NE_synapse->NET Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Activates Downstream_signaling Downstream Signaling Adrenergic_receptor->Downstream_signaling Initiates This compound This compound (Antagonist) Receptor 5-HT2B Receptor This compound->Receptor Blocks Serotonin Serotonin Serotonin->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein No Activation Signaling Downstream Signaling Cascade G_protein->Signaling No Initiation This compound This compound (Agonist) Receptor 5-HT2C Receptor This compound->Receptor Activates G_protein Gq/11 Protein Receptor->G_protein Activates beta_arrestin β-Arrestin Receptor->beta_arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_response Cellular Response PKC->Cellular_response beta_arrestin_pathway β-Arrestin Mediated Signaling beta_arrestin->beta_arrestin_pathway

References

A Technical Guide to the Pharmacodynamics of Viloxazine Extended-Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacodynamic properties of the extended-release (ER) formulation of viloxazine. This compound ER, approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), possesses a multifaceted mechanism of action that distinguishes it from other non-stimulant therapies.[1][2] Initially classified as a selective norepinephrine reuptake inhibitor (NRI), contemporary research supports its reclassification as a serotonin norepinephrine modulating agent (SNMA), reflecting its complex interaction with both noradrenergic and serotonergic systems.[3][4][5] This guide synthesizes current in vitro and in vivo data, details the experimental protocols used for its characterization, and presents its mechanism through structured data and visual diagrams.

Core Mechanism of Action

The therapeutic effects of this compound ER are attributed to its dual activity on norepinephrine and serotonin pathways.[6] Its primary mechanism involves the moderate inhibition of the norepinephrine transporter (NET), which increases the synaptic availability of norepinephrine and, consequently, dopamine in the prefrontal cortex (PFC).[3][7] This is complemented by significant interactions with specific serotonin receptors, namely antagonism at the 5-HT₂ₙ receptor and agonism at the 5-HT₂ₙ receptor.[3][4][5] Unlike selective serotonin reuptake inhibitors (SSRIs), this compound does not significantly inhibit the serotonin transporter (SERT).[3][7]

This compound binds to and inhibits the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft.[1][8] This inhibition leads to elevated extracellular concentrations of norepinephrine.[7] In the prefrontal cortex, where dopamine clearance is also primarily mediated by NET, this action results in a secondary increase in extracellular dopamine levels.[3][7] This modulation of catecholamines in the PFC is a key mechanism underlying its efficacy in treating ADHD.[7]

Recent studies have elucidated this compound's significant activity on the serotonin system. It acts as an antagonist at 5-HT₂ₙ receptors and an agonist at 5-HT₂ₙ receptors.[3][9] It also demonstrates weaker antagonistic effects at 5-HT₇ receptors.[10][11] This multimodal serotonergic activity is proposed to contribute to its therapeutic profile, potentially influencing mood and anxiety, which are often comorbid with ADHD.[1][3] The increase in extracellular serotonin observed in preclinical studies is not due to SERT inhibition but is likely a result of these direct receptor interactions.[7][12]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data defining the pharmacodynamic profile of this compound.

Table 1: In Vitro Receptor and Transporter Binding and Functional Activity

Target Parameter Value (µM) Species/System Reference
Norepinephrine Transporter (NET) Kᵢ 0.63 Human (cloned) [11]
IC₅₀ 0.26 Rat Hypothalamic Synaptosomes [3]
Serotonin Transporter (SERT) Kᵢ 17.3 Human (cloned) [13]
IC₅₀ 257 HEK293 cells (hSERT) [3]
Dopamine Transporter (DAT) Kᵢ >100 Human (cloned) [13]
5-HT₂ₙ Receptor Kᵢ 6.40 Human [11]
IC₅₀ (Antagonist) 27.0 CHO cells [3][9]
Kₙ (Antagonist) 4.2 CHO cells [9]
5-HT₂ₙ Receptor Kᵢ 3.90 Human [11]
EC₅₀ (Agonist) 32.0 CHO cells [3][9]
Eₘₐₓ (Agonist) 78.6% CHO cells [9]
5-HT₇ Receptor Kᵢ 1.9 Human [10]

| | IC₅₀ (Antagonist) | 6.7 | Human |[10] |

Kᵢ: Inhibitory Constant; IC₅₀: Half-maximal Inhibitory Concentration; Kₙ: Antagonist Equilibrium Constant; EC₅₀: Half-maximal Effective Concentration; Eₘₐₓ: Maximum Effect.

Table 2: In Vivo Effects on Extracellular Neurotransmitter Levels in Rat Prefrontal Cortex

Neurotransmitter Dose (mg/kg, i.p.) Peak Increase (% of Baseline) Time to Peak (minutes) Reference
Norepinephrine (NE) 30 545% ± 78% 60 [7]
50 649% ± 57% Not Specified [14]
Dopamine (DA) 30 Not Specified Not Specified [7]
50 670% ± 105% Not Specified [14]
Serotonin (5-HT) 30 Not Specified Not Specified [7]

| | 50 | 506% ± 133% | Not Specified |[14] |

Data represent mean ± standard error of the mean (SEM). The 30 mg/kg dose in rats yields plasma concentrations comparable to clinically effective doses in humans.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the experimental protocols used to characterize this compound's pharmacodynamics.

Proposed Multimodal Mechanism of this compound ER cluster_0 Presynaptic Noradrenergic Neuron cluster_1 Postsynaptic Neuron This compound This compound ER NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_Synapse Norepinephrine (NE) in Synapse NET->NE_Synapse Reuptake HT2B 5-HT2B Receptor HT2C 5-HT2C Receptor Downstream_A Downstream Signaling (Inhibited) HT2B->Downstream_A Downstream_B Downstream Signaling (Activated) HT2C->Downstream_B Serotonin Serotonin (5-HT) Serotonin->HT2B Serotonin->HT2C Viloxazine_2 This compound ER Viloxazine_2->HT2B Antagonist Viloxazine_2->HT2C Agonist Workflow for In Vitro Pharmacodynamic Assays cluster_binding Radioligand Binding Assay (Affinity) cluster_functional Cellular Functional Assay (Activity) b1 Prepare membranes from cells expressing target (e.g., NET, 5-HT2B) b2 Incubate membranes with a specific radioligand and varying concentrations of this compound b1->b2 b3 Separate bound and free radioligand via filtration b2->b3 b4 Quantify radioactivity to determine the degree of ligand displacement b3->b4 b5 Calculate Ki value from competition binding curve b4->b5 f1 Use cells expressing target receptor (e.g., CHO cells with 5-HT2C) f2 Apply this compound (for agonist test) or apply agonist + this compound (for antagonist test) f1->f2 f3 Measure downstream signal (e.g., IP1 accumulation via HTRF®) f2->f3 f4 Generate dose-response curve f3->f4 f5 Calculate EC50 (agonist) or IC50 (antagonist) values f4->f5 Workflow for In Vivo Microdialysis Experiments start Acclimate Freely-Moving Sprague-Dawley Rats s1 Surgically implant microdialysis guide cannula into the medial prefrontal cortex (mPFC) start->s1 s2 Allow for post-operative recovery s1->s2 s3 Insert microdialysis probe and begin perfusion with artificial cerebrospinal fluid (aCSF) s2->s3 s4 Collect baseline dialysate samples to establish stable neurotransmitter levels s3->s4 s5 Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle s4->s5 s6 Collect post-administration dialysate samples at timed intervals (e.g., every 30 min) s5->s6 s7 Analyze samples for NE, DA, and 5-HT concentrations using HPLC-ECD s6->s7 end Determine % change from baseline for each neurotransmitter s7->end

References

Viloxazine's Interaction with 5-HT2B and 5-HT2C Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viloxazine, a serotonin norepinephrine modulating agent, has demonstrated a complex pharmacological profile that extends beyond its historical classification as a norepinephrine reuptake inhibitor. A significant component of its mechanism of action involves its interaction with specific serotonin receptor subtypes, notably the 5-HT2B and 5-HT2C receptors. This technical guide provides an in-depth analysis of this compound's engagement with these receptors, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways. In vitro studies have consistently shown that this compound acts as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[1][2][3][4][5] This dual activity is believed to contribute to its therapeutic effects. This document aims to be a comprehensive resource for researchers and drug development professionals investigating the serotonergic properties of this compound and similar compounds.

Quantitative Analysis of this compound's Interaction with 5-HT2B and 5-HT2C Receptors

The affinity and functional potency of this compound at the 5-HT2B and 5-HT2C receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its activity at each receptor.

Table 1: Binding Affinity of this compound for 5-HT2B and 5-HT2C Receptors

ReceptorBinding Affinity (Ki)Assay Type
5-HT2B0.65 µMRadioligand Binding Assay
5-HT2C0.84 µMRadioligand Binding Assay

Data sourced from cell-based binding assays measuring the inhibition of a radiolabeled ligand.[6]

Table 2: Functional Activity of this compound at 5-HT2B and 5-HT2C Receptors

ReceptorFunctional ActivityParameterValueAssay Type
5-HT2B AntagonistIC5027.0 µMInositol Phosphate (IP1) HTRF® Assay
KB4.2 µMInositol Phosphate (IP1) HTRF® Assay
5-HT2C AgonistEC5032.0 µMInositol Phosphate (IP1) HTRF® Assay
Emax78.6%Inositol Phosphate (IP1) HTRF® Assay
EC501.6 µMCa2+ Assay

Data highlights this compound's antagonistic properties at 5-HT2B and agonistic effects at 5-HT2C.[1][6][7]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the interaction of this compound with 5-HT2B and 5-HT2C receptors.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the Ki of this compound for the 5-HT2B and 5-HT2C receptors.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2B or 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).[8]

  • Radioligand: e.g., [3H]LSD for 5-HT2B, [3H]mesulergine for 5-HT2C.

  • Unlabeled competitor: this compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • Cell membrane preparation.

    • Radioligand at a concentration near its Kd.

    • Increasing concentrations of this compound or buffer (for total binding) or a saturating concentration of a known ligand (for non-specific binding).

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with 5-HT2B/2C) Incubation Incubation in 96-well plate Membranes->Incubation Radioligand Radioligand (e.g., [3H]mesulergine) Radioligand->Incubation This compound This compound (unlabeled) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separates bound/ free radioligand Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Raw data (CPM) Ki Calculate Ki IC50->Ki Cheng-Prusoff equation

Workflow for Radioligand Binding Assay.
Inositol Phosphate (IP1) HTRF® Assay

This is a functional assay to measure the activity of Gq-coupled receptors, such as 5-HT2B and 5-HT2C, by detecting the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.

Objective: To determine the functional antagonist (IC50) or agonist (EC50) activity of this compound at 5-HT2B and 5-HT2C receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2B or 5-HT2C receptor.

  • IP-One HTRF® assay kit (containing IP1-d2 and anti-IP1-cryptate).

  • Stimulation buffer.

  • This compound.

  • For antagonist assay: a known 5-HT2B agonist (e.g., 5-HT).

  • 384-well white microplates.

  • HTRF®-compatible microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 384-well plate and allow them to adhere overnight.

  • Compound Addition (Agonist Mode for 5-HT2C):

    • Add increasing concentrations of this compound to the wells.

  • Compound Addition (Antagonist Mode for 5-HT2B):

    • Add increasing concentrations of this compound to the wells.

    • Add a fixed concentration of a 5-HT2B agonist (typically its EC80) to stimulate the receptor.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Detection: Add the HTRF® detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells and incubate at room temperature for 60 minutes.

  • Measurement: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF® ratio (emission at 665 nm / emission at 620 nm).

    • Agonist: Plot the ratio against the logarithm of the this compound concentration to determine the EC50 and Emax.

    • Antagonist: Plot the ratio against the logarithm of the this compound concentration to determine the IC50.

G cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Data Analysis Cells Cells expressing 5-HT2B/2C Agonist Add this compound (5-HT2C Agonist) Cells->Agonist Antagonist Add this compound + 5-HT (5-HT2B Antagonist) Cells->Antagonist Incubate_Stim Incubate (37°C) Agonist->Incubate_Stim Antagonist->Incubate_Stim Add_Reagents Add HTRF® Reagents (IP1-d2 & anti-IP1-cryptate) Incubate_Stim->Add_Reagents IP1 Accumulation Incubate_Detect Incubate (RT) Add_Reagents->Incubate_Detect Read_Plate Read HTRF® Signal Incubate_Detect->Read_Plate Calc_Ratio Calculate HTRF® Ratio Read_Plate->Calc_Ratio Det_EC50_IC50 Determine EC50/IC50 Calc_Ratio->Det_EC50_IC50

Workflow for IP1 HTRF® Functional Assay.

Signaling Pathways

Both 5-HT2B and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[9][10][11] Activation of these receptors initiates a cascade of intracellular events.

5-HT2C Receptor Agonist Signaling Pathway

As an agonist at the 5-HT2C receptor, this compound is proposed to initiate the following signaling cascade:

G This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Binds and Activates Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Agonist-induced 5-HT2C receptor signaling.

Upon binding of this compound, the 5-HT2C receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream effectors then modulate various cellular responses.[12][13]

5-HT2B Receptor Antagonist Action

As an antagonist, this compound binds to the 5-HT2B receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, serotonin (5-HT), thereby inhibiting the activation of the downstream signaling pathway.

G This compound This compound Receptor 5-HT2B Receptor This compound->Receptor Binds and Blocks Serotonin Serotonin (5-HT) Serotonin->Receptor Binding Inhibited Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Response No Cellular Response PLC->Response

Antagonistic action of this compound at the 5-HT2B receptor.

The binding of this compound to the 5-HT2B receptor prevents serotonin from activating the Gq/11-PLC signaling cascade, thus inhibiting serotonin-mediated cellular responses through this receptor.[1][8][14]

Conclusion

This compound exhibits a distinct dual activity on key serotonin receptors, acting as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and further investigating these interactions. The Gq/11-mediated signaling pathways associated with these receptors are crucial for their physiological functions, and this compound's modulation of these pathways likely plays a significant role in its overall therapeutic profile. This technical guide serves as a foundational resource for researchers and clinicians interested in the complex pharmacology of this compound and its implications for the treatment of various neuropsychiatric disorders.

References

The Dawn of a Novel Antidepressant: Early Research and Discovery of Viloxazine by Imperial Chemical Industries

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Introduction

Viloxazine, a morpholine derivative, emerged from the laboratories of Imperial Chemical Industries (ICI) in the early 1970s as a novel antidepressant agent. Its discovery was a result of strategic chemical modifications to beta-blockers, with the aim of enhancing central nervous system penetration.[1] Initially marketed in Europe in 1974 for the treatment of depression, this compound represented a departure from the then-dominant tricyclic antidepressants (TCAs), offering a distinct pharmacological profile and a different side-effect spectrum. This technical guide provides an in-depth exploration of the foundational research conducted by ICI that led to the discovery and initial characterization of this compound, focusing on its synthesis, pharmacology, and early clinical evaluation.

I. Chemical Synthesis and Development

Experimental Protocol: Synthesis of this compound Hydrochloride

While detailed, step-by-step protocols from the original ICI publications are not fully available in the public domain, the synthesis can be reconstructed from patent literature. The process generally involved the reaction of 2-ethoxyphenol with epichlorohydrin to form an epoxide intermediate, which was then reacted with 2-aminoethyl hydrogen sulfate in the presence of a strong base to yield the this compound free base. The final hydrochloride salt was then prepared.

A generalized representation of this synthesis is as follows:

  • Formation of 1-(2-ethoxyphenoxy)-2,3-epoxypropane: 2-ethoxyphenol is reacted with epichlorohydrin.

  • Formation of this compound Base: The resulting epoxide intermediate is reacted with 2-aminoethyl hydrogen sulfate in an ethanolic solution containing sodium hydroxide. This step involves both the opening of the epoxide ring and subsequent cyclization to form the morpholine ring.

  • Formation of this compound Hydrochloride: The this compound free base is then dissolved in a suitable solvent, such as isopropanol, and treated with concentrated hydrochloric acid to precipitate the hydrochloride salt, which is then purified by recrystallization.

Note: Specific reaction yields and detailed conditions from the original ICI synthesis are not consistently reported in the available literature.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Morpholine Ring Formation cluster_2 Step 3: Salt Formation 2-Ethoxyphenol 2-Ethoxyphenol 1-(2-ethoxyphenoxy)-2,3-epoxypropane 1-(2-ethoxyphenoxy)-2,3-epoxypropane 2-Ethoxyphenol->1-(2-ethoxyphenoxy)-2,3-epoxypropane + Epichlorohydrin Epichlorohydrin Epichlorohydrin This compound Base This compound Base 1-(2-ethoxyphenoxy)-2,3-epoxypropane->this compound Base + 2-Aminoethyl hydrogen sulfate + Strong Base 2-Aminoethyl hydrogen sulfate 2-Aminoethyl hydrogen sulfate This compound Hydrochloride This compound Hydrochloride This compound Base->this compound Hydrochloride + HCl Hydrochloric Acid Hydrochloric Acid

II. Early Pharmacological Profile

This compound was characterized by ICI as a selective norepinephrine reuptake inhibitor (NRI).[1] This was a key differentiator from the TCAs, which typically exhibit significant anticholinergic and antihistaminic activity.

Experimental Protocols: Pharmacological Screening

The precise, detailed protocols for the initial pharmacological screening by ICI are not extensively documented in available literature. However, standard methodologies of the time would have been employed, including:

  • Radioligand Binding Assays: To determine the affinity of this compound for various neurotransmitter transporters (norepinephrine, serotonin, dopamine) and receptors (muscarinic, histaminic, adrenergic). These assays would involve incubating brain tissue homogenates with a radiolabeled ligand and measuring the displacement by this compound.

  • In Vitro Uptake Assays: To measure the functional inhibition of neurotransmitter reuptake. This would typically involve using synaptosomes (isolated nerve terminals) and measuring the uptake of radiolabeled neurotransmitters in the presence and absence of this compound.

  • In Vivo Animal Models of Antidepressant Activity: Standard behavioral tests in rodents, such as the reversal of reserpine-induced hypothermia or potentiation of L-DOPA-induced behavioral changes, would have been used to assess potential antidepressant effects.

Summary of Early Pharmacological Findings

The early research by ICI and subsequent independent studies in the 1970s established the following key pharmacological characteristics of this compound:

ParameterFindingReference
Primary Mechanism of Action Selective Norepinephrine Reuptake Inhibition[1]
Serotonin Transporter (SERT) Affinity Low[1]
Dopamine Transporter (DAT) Affinity Very Low[1]
Anticholinergic Activity Minimal to None[2]
Antihistaminic Activity Not a prominent feature
Cardiovascular Effects Lower risk of cardiotoxicity compared to TCAs[3]

More recent research has revealed a more complex pharmacology, including interactions with serotonin 5-HT2B and 5-HT2C receptors, but the primary mechanism identified during its initial development was selective norepinephrine reuptake inhibition.

G This compound This compound Norepinephrine Transporter (NET) Norepinephrine Transporter (NET) This compound->Norepinephrine Transporter (NET) Inhibits Presynaptic Neuron Presynaptic Neuron Norepinephrine Transporter (NET)->Presynaptic Neuron Reuptake of NE Synaptic Cleft Synaptic Cleft Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron Enhanced Signaling Norepinephrine NE Norepinephrine->Synaptic Cleft Increased Concentration

III. Initial Clinical Investigations for Depression

Following promising preclinical results, ICI advanced this compound into clinical trials for the treatment of major depressive disorder. These early trials were crucial in establishing its efficacy and safety profile in humans.

Experimental Protocol: Early Clinical Trials

The early clinical trials conducted by ICI would have followed the standard phased approach:

  • Phase I: Typically conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics at single and multiple ascending doses.

  • Phase II: The first studies in patients with depression to evaluate efficacy and further assess safety. These were often placebo-controlled or compared against an active comparator like a TCA.

  • Phase III: Larger, multicenter trials to confirm efficacy and safety in a broader patient population, often comparing this compound to established antidepressants of the time, such as imipramine.

A 1974 study by Bayliss and Duncan investigated the clinical pharmacology of single 100 mg doses of this compound compared to 50 mg of imipramine and placebo in healthy volunteers. They measured parameters such as pulse rate, blood pressure, salivary flow, and reaction time.

Summary of Early Clinical Findings

The initial clinical trials and early post-marketing studies provided the following key insights into this compound's profile as an antidepressant:

ParameterFindingReference
Efficacy Effective in treating mild to severe depression; comparable to imipramine
Onset of Action Some studies suggested a more rapid onset of action compared to imipramine
Tolerability Generally better tolerated than TCAs[3]
Common Side Effects Nausea, vomiting, headache, insomnia
Anticholinergic Side Effects Significantly less frequent and severe than with imipramine (e.g., dry mouth, blurred vision)[2]
Cardiovascular Safety Favorable compared to TCAs, with less impact on heart rate and blood pressure[2]

Pharmacokinetic Profile (Immediate-Release Formulation)

ParameterValueReference
Bioavailability ~85%[3]
Time to Peak Plasma Concentration (Tmax) 1-4 hours[3]
Plasma Half-Life ~2.5 hours[3]
Metabolism Extensive hepatic metabolism
Excretion Primarily renal

G Preclinical Studies Preclinical Studies Phase I Trials Phase I Trials Preclinical Studies->Phase I Trials Safety & Tolerability in Animals Phase II Trials Phase II Trials Phase I Trials->Phase II Trials Safety & Pharmacokinetics in Healthy Volunteers Phase III Trials Phase III Trials Phase II Trials->Phase III Trials Efficacy & Dose-Ranging in Patients Regulatory Submission & Approval Regulatory Submission & Approval Phase III Trials->Regulatory Submission & Approval Confirmation of Efficacy & Safety

Conclusion

The early research and discovery of this compound by Imperial Chemical Industries marked a significant step in the evolution of antidepressant pharmacotherapy. By purposefully designing a molecule with a distinct mechanism of action—selective norepinephrine reuptake inhibition—ICI developed a compound that offered a comparable efficacy to the tricyclic antidepressants of the era but with a more favorable side-effect profile, particularly concerning anticholinergic and cardiovascular effects. While the detailed experimental protocols and extensive quantitative data from these pioneering studies are not fully accessible today, the available literature clearly demonstrates a systematic and innovative approach to drug discovery and development. The foundational work by ICI not only introduced a new therapeutic option for depression but also contributed to a deeper understanding of the neurobiology of mood disorders.

References

Viloxazine's potential applications in treating cataplexy and narcolepsy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy, is fundamentally linked to a deficiency in orexin neurotransmission. This deficiency leads to an imbalance in downstream monoaminergic systems, particularly the noradrenergic system, which is crucial for maintaining wakefulness and muscle tone. Viloxazine, a selective norepinephrine reuptake inhibitor (NRI) with a multimodal serotonergic mechanism, presents a compelling, though historically underexplored, therapeutic candidate. Originally developed as an antidepressant and now approved for Attention-Deficit/Hyperactivity Disorder (ADHD), early clinical research demonstrated its potential to significantly reduce cataplexy and other REM-sleep-related symptoms of narcolepsy. This technical guide synthesizes the foundational and recent pharmacological data on this compound, details the key experimental evidence for its use in narcolepsy, and outlines the underlying neurobiological pathways.

This compound: Pharmacological Profile

This compound (racemic (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine) is a non-stimulant medication that was first marketed as an antidepressant in Europe in the 1970s.[1] After being discontinued for commercial reasons, an extended-release (ER) formulation, Qelbree®, received FDA approval in 2021 for the treatment of ADHD in children and adults.[1][2]

Mechanism of Action (MOA)

This compound's primary mechanism is the selective inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[1][2] However, recent investigations have revealed a more complex profile, classifying it as a Serotonin Norepinephrine Modulating Agent (SNMA) .[3][4] In addition to its moderate NET inhibition, this compound also acts as a 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist .[3][5] This dual action on both noradrenergic and serotonergic systems differentiates it from pure NRIs like atomoxetine.[3][5] In vivo microdialysis studies in rats have confirmed that this compound administration increases extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex.[3][6]

Pharmacokinetics

The extended-release formulation of this compound exhibits linear pharmacokinetics.[5][7] Key parameters are summarized in the table below.

ParameterValue (Extended-Release Formulation)Citation
Bioavailability ~88% (relative to immediate-release)[7]
Time to Peak Plasma (Tmax) ~5 hours[7]
Protein Binding 76-82%[1][7]
Elimination Half-Life 7.02 ± 4.74 hours[1][5]
Metabolism Primarily via CYP2D6, UGT1A9, and UGT2B15[5]
Excretion ~90% in urine within 24 hours[5]

Preclinical and Clinical Evidence in Narcolepsy

The rationale for investigating this compound in narcolepsy stems from the known efficacy of noradrenergic agents in treating cataplexy.[8] Cataplexy is understood as a pathological intrusion of REM-sleep-associated muscle atonia into wakefulness, and noradrenergic neurons are critical for suppressing this atonia.

Preclinical Rationale

Animal models have been pivotal in understanding narcolepsy.[9][10] Studies using narcoleptic Doberman pinschers, which have a mutation in the hypocretin (orexin) receptor 2 gene, demonstrated that the specific NRI nisoxetine produced a significant improvement in cataplexy.[8][11] Given that this compound shares this primary noradrenergic reuptake blocking property, it was hypothesized to have similar efficacy in human narcolepsy.[8]

Clinical Study: Guilleminault et al. (1986)

The primary clinical evidence for this compound in narcolepsy comes from a preliminary, single-blind, placebo-controlled study conducted at Stanford University.[8][12][13] This study evaluated the efficacy of this compound hydrochloride (100 mg/day) in narcoleptic patients.

Key Findings:

  • Cataplexy & Auxiliary Symptoms: The drug had a significant inhibitory effect on cataplexy, hypnagogic hallucinations, and sleep paralysis.[8][11][12]

  • Daytime Sleepiness: While patients subjectively reported fewer sleep attacks (p < 0.05), there was no objective improvement in alertness as measured by the Multiple Sleep Latency Test (MSLT) and Maintenance of Wakefulness Test (MWT).[8][11]

  • Safety and Tolerability: this compound was well-tolerated at the 100 mg/day dose, with only one of 23 patients discontinuing due to nausea and headaches.[8][12] Notably, it did not produce the typical side effects associated with tricyclic antidepressants.[8][11]

Quantitative Data Summary

The following tables summarize the key quantitative data from pharmacological and clinical studies.

Table 1: this compound Receptor Binding & Functional Activity

Target Affinity (Ki or KD) Activity Citation
Norepinephrine Transporter (NET) 155 - 630 nM Inhibitor [1]
Serotonin Transporter (SERT) 17,300 nM Weak Inhibitor [1]
Dopamine Transporter (DAT) >100,000 nM Negligible [1]
Serotonin 5-HT₂B Receptor 3,900 nM Antagonist [1]

| Serotonin 5-HT₂C Receptor | 6,400 nM | Agonist |[1] |

Table 2: Clinical Efficacy Data (Guilleminault et al., 1986)

Outcome Measure Result Significance Citation
Cataplexy Significant Decrease p < 0.01 [8]
Auxiliary Symptoms Significant Improvement p < 0.05 [8]
Subjective Sleep Attacks Significant Decrease p < 0.05 [8]

| MSLT / MWT Scores | No Significant Change | - |[8][11] |

Experimental Protocols

Protocol: In Vitro Binding and Functional Assays (Yu et al., 2020)

This protocol was used to characterize this compound's broader pharmacological profile.

  • Objective: To determine the binding affinity and functional activity of this compound at various monoamine transporters and G-protein coupled receptors.

  • Methodology:

    • Radioligand Binding Assays: Performed using membranes from HEK293 cells expressing the human recombinant transporters (NET, SERT, DAT) or various serotonin receptors (e.g., 5-HT₂B, 5-HT₂C). This compound was tested at multiple concentrations to determine its ability to displace specific radioligands.

    • Functional Uptake Assays: To assess NET inhibition, [³H]-norepinephrine uptake was measured in rat hypothalamic synaptosomes in the presence of varying concentrations of this compound. The IC₅₀ value was determined.[3]

    • Receptor Functional Assays: Calcium flux or other second messenger assays were used in cell lines expressing the target receptors to determine agonist or antagonist activity.

  • Data Analysis: Ki and IC₅₀ values were calculated using non-linear regression analysis (e.g., Cheng-Prusoff equation for Ki from IC₅₀).

Protocol: Clinical Trial in Narcolepsy (Guilleminault et al., 1986)
  • Objective: To evaluate the efficacy and safety of this compound hydrochloride on the symptoms of narcolepsy.

  • Study Design: Single-blind, placebo-controlled trial.

  • Participants: 23 narcoleptic patients (18 women, 5 men; mean age 53.3 years) with documented daytime sleepiness and cataplexy.[11]

  • Procedure:

    • Washout: Patients discontinued previous anticataplectic medications for a minimum of 14 days.[11]

    • Baseline: A baseline period to establish symptom frequency.

    • Placebo Phase 1: Patients received a placebo.

    • Treatment Phase: Patients received this compound hydrochloride 100 mg/day.[12]

    • Withdrawal Phase (Placebo Phase 2): this compound was discontinued, and patients received a placebo for 48 hours before final assessments.[12]

  • Outcome Measures:

    • Objective: Polysomnographic monitoring, Multiple Sleep Latency Test (MSLT), Maintenance of Wakefulness Test (MWT), and Wilkinson Auditory Vigilance Test (WAT).

    • Subjective: Standardized questionnaires to assess the frequency and severity of sleep attacks, cataplexy, and other auxiliary symptoms.

  • Statistical Analysis: Analysis of variance (ANOVA) was used to compare outcomes across the different study phases.[11]

Signaling Pathways & Workflows

The following diagrams illustrate the key mechanisms and processes involved.

Caption: this compound's dual mechanism of action.

AntiCataplexy_Pathway This compound This compound NET_Inhibition NET Inhibition This compound->NET_Inhibition LC Locus Coeruleus (LC) Noradrenergic Neurons NET_Inhibition->LC Acts on NE_Release ↑ Norepinephrine Release LC->NE_Release Leads to vlPAG Ventrolateral Periaqueductal Gray (vlPAG) (REM-Off) NE_Release->vlPAG Excites (+) SLD Sublaterodorsal Nucleus (SLD) (REM-On) Pons Pontine Medulla (Muscle Tone Inhibition) SLD->Pons Activates (+) (During REM) vlPAG->SLD Inhibits (-) Atonia Suppression of Muscle Atonia vlPAG->Atonia Promotes

Caption: Hypothesized anti-cataplectic signaling pathway.

Clinical_Trial_Workflow Start Patient Screening (Narcolepsy Diagnosis) Washout Medication Washout (≥14 days) Start->Washout Baseline Baseline Assessment (PSG, MSLT, Questionnaires) Washout->Baseline Randomization Phase 1: Placebo Baseline->Randomization Treatment Phase 2: this compound (100 mg/day) Randomization->Treatment Withdrawal Phase 3: Placebo (48h Post-Treatment) Treatment->Withdrawal EOS End of Study Assessments (Objective & Subjective) Withdrawal->EOS

References

Methodological & Application

Synthesis of viloxazine from 2-ethoxyphenol and epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of viloxazine, a selective norepinephrine reuptake inhibitor, from 2-ethoxyphenol and epichlorohydrin. The described methodology is intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound from 2-ethoxyphenol and epichlorohydrin is a well-established multi-step process. The overall pathway involves the initial formation of an epoxide intermediate, followed by a ring-opening and cyclization reaction to form the morpholine ring, and finally, conversion to the hydrochloride salt.[1][2][3][4]

The key steps are:

  • Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This step involves the reaction of 2-ethoxyphenol with epichlorohydrin in the presence of a base and a phase-transfer catalyst to yield the epoxide intermediate.[1][2][5]

  • Step 2: Synthesis of this compound Base. The epoxide intermediate is then reacted with 2-aminoethyl hydrogen sulfate in the presence of a strong base, leading to the opening of the epoxide ring and subsequent cyclization to form the this compound free base, (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine.[1][2]

  • Step 3: Formation of this compound Hydrochloride. The final step involves the treatment of the this compound free base with hydrochloric acid to form the stable hydrochloride salt, which is then purified by recrystallization.[1]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-EthoxyphenolReagentSigma-Aldrich
EpichlorohydrinReagentSigma-Aldrich
Sodium HydroxideACS GradeFisher Scientific
Potassium CarbonateAnhydrousAcros Organics
Tetrabutylammonium hydrogen sulfate (n-Bu4NHSO4)97%Alfa Aesar
2-Aminoethyl hydrogen sulfate98%TCI Chemicals
TolueneAnhydrousEMD Millipore
IsopropanolACS GradeFisher Scientific
Ethyl AcetateACS GradeVWR Chemicals
Concentrated Hydrochloric AcidACS GradeJ.T. Baker
Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)

  • To a solution of 2-ethoxyphenol (1 equivalent) in a suitable solvent such as toluene, add potassium carbonate (2 equivalents) and a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (0.1 equivalents).[1][5]

  • Heat the mixture to 50-60°C with stirring.[5]

  • Slowly add epichlorohydrin (1.2 equivalents) to the reaction mixture.

  • Maintain the reaction at 50-60°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and wash with water to remove inorganic salts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This intermediate is often used in the next step without further purification, with an expected yield of nearly quantitative.[1]

Step 2: Synthesis of this compound Base

  • In a separate reaction vessel, prepare a solution of 2-aminoethyl hydrogen sulfate (1 equivalent) in water.

  • Add a strong base, such as sodium hydroxide (a large excess, >10 molar ratio to the epoxide), to the solution.[2]

  • Add the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane from Step 1 to this basic solution.

  • Heat the mixture with stirring. The reaction involves the opening of the epoxide ring followed by an intramolecular cyclization to form the morpholine ring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Extract the this compound free base with an organic solvent like diethyl ether or toluene.[6][7]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude this compound base.[7] The reported yield for this step is approximately 40%.[1]

Step 3: Formation and Purification of this compound Hydrochloride

  • Dissolve the crude this compound base in isopropanol.[1][7]

  • Slowly add concentrated hydrochloric acid to the solution with stirring until the pH is acidic.

  • Add ethyl acetate to the mixture to induce precipitation of the hydrochloride salt.[1][7]

  • Cool the mixture to facilitate complete crystallization.

  • Filter the solid product and wash with cold ethyl acetate.

  • Recrystallize the crude this compound hydrochloride from a mixture of isopropanol and water to obtain the purified product.[1] The final product is expected to have a purity of over 99%.[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepKey ReagentsBaseCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
12-Ethoxyphenol, EpichlorohydrinK2CO3n-Bu4NHSO4Toluene50-60Varies~Quantitative-
21-(2-ethoxyphenoxy)-2,3-epoxypropane, 2-Aminoethyl hydrogen sulfateNaOH-Water/Ethanol6018~40-
3This compound Base, HCl--Isopropanol/Ethyl AcetateRoom Temp-High>99

Visualization of Processes

Synthetic Workflow

G Figure 1: Synthetic Workflow for this compound Hydrochloride A 2-Ethoxyphenol + Epichlorohydrin B Step 1: Epoxidation A->B K2CO3, n-Bu4NHSO4 C 1-(2-ethoxyphenoxy)-2,3-epoxypropane B->C D Step 2: Ring Opening & Cyclization C->D 2-Aminoethyl hydrogen sulfate, NaOH E This compound Base D->E F Step 3: Salt Formation & Purification E->F HCl, Isopropanol/Ethyl Acetate G This compound Hydrochloride F->G

Caption: Synthetic Workflow for this compound Hydrochloride.

Proposed Mechanism of Action of this compound

This compound's therapeutic effects in ADHD are attributed to its dual action on noradrenergic and serotonergic systems.[8][9] It acts as a selective norepinephrine reuptake inhibitor (NRI) and also modulates serotonin receptors, specifically as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[8][10][11] This combined activity leads to an increase in the extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex.[8][12]

G Figure 2: this compound's Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits HT2B 5-HT2B Receptor This compound->HT2B Antagonist HT2C 5-HT2C Receptor This compound->HT2C Agonist NE Norepinephrine (NE) NET->NE Reuptake SynapticCleft Synaptic Cleft Increased NE, DA, 5-HT Serotonin Serotonin (5-HT)

References

Application Note: Determination of Viloxazine and its Impurities by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viloxazine is a selective norepinephrine reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). As with any active pharmaceutical ingredient (API), it is crucial to identify and quantify any impurities that may be present in the drug substance or product. This application note describes a stability-indicating RP-HPLC method for the separation and quantification of this compound and its process-related impurities or degradation products. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.

Chromatographic Conditions

Two primary RP-HPLC methods are presented below, derived from validated procedures for this compound impurity analysis. Method 1 is an isocratic method suitable for routine quality control, while Method 2 employs a gradient elution for resolving a broader range of potential impurities.

Table 1: Chromatographic Conditions for this compound Impurity Analysis

ParameterMethod 1Method 2
Column X-bridge phenyl, 250 x 4.6 mm, 5 µmAgilent Eclipse XDB C8, 250 mm × 4.6 mm, 5 µm[1][2]
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid (60:40 v/v)[3]A: Potassium phosphate buffer (pH 2.35) B: Acetonitrile (Gradient)[1][2]
Flow Rate 1.0 mL/min[3]0.8 mL/min[1][2]
Detection PDA Detector at 221 nm[3]UV Detector at 210 nm[1][2]
Column Temp. Ambient45-55°C[2]
Injection Vol. 10 µL10 µL[2]

Experimental Protocols

Protocol 1: Sample and Standard Preparation

Objective: To prepare this compound standard and sample solutions for HPLC analysis.

Materials:

  • This compound reference standard

  • This compound API or drug product

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA) or Potassium dihydrogen phosphate and Phosphoric acid

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Diluent Preparation: Prepare the diluent by mixing the mobile phase components in the appropriate ratio as specified in the chosen chromatographic method.

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and transfer it to a volumetric flask. Dissolve and dilute to volume with the diluent to achieve a known concentration (e.g., 50 µg/mL).[3]

  • Sample Stock Solution: Accurately weigh and transfer a quantity of the this compound API or powdered drug product equivalent to the amount of the standard into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume.

  • Working Solutions: Further dilute the stock solutions as necessary to achieve the desired concentration for analysis.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC Method Validation

Objective: To validate the analytical method as per ICH Q2(R1) guidelines.

Procedure:

  • System Suitability: Inject the standard solution six times and evaluate system suitability parameters. The %RSD for the peak area should be less than 2.0%.[3] Theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.

  • Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate that there is no interference from excipients or other components at the retention time of this compound and its impurities. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[3][4]

  • Linearity: Prepare a series of solutions of this compound and its impurities at different concentrations (e.g., 50% to 150% of the expected concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[1][3]

  • Accuracy: Perform recovery studies by spiking known amounts of impurities into the sample matrix at three different concentration levels (e.g., 50%, 100%, and 150%). The recovery should be within 98-102%.[3]

  • Precision:

    • Repeatability (Method Precision): Analyze six independent sample preparations and calculate the %RSD.[3]

    • Intermediate Precision (Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument and compare the results. The %RSD between the two sets of data should be within acceptable limits.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1][3]

  • Robustness: Intentionally vary chromatographic parameters such as flow rate, mobile phase composition, and column temperature to assess the method's reliability.[3]

Quantitative Data Summary

Table 2: Method Validation Parameters for this compound Analysis

ParameterMethod 1Method 2
Linearity Range 12.5–75 μg/mL[4][5]-
Correlation Coefficient (r²) > 0.999[3]0.9998[1][2]
Accuracy (% Recovery) 98.2 - 100.6%[3]90 - 110% for impurities[1][2]
Precision (%RSD) < 2.0%[3][4]-
LOD 0.125 µg/mL[3]0.01 µg/g for impurities[1][2]
LOQ 0.413 µg/mL[3]0.03 µg/g for impurities[1][2]
Retention Time (this compound) ~2.272 min[3]-

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Acquisition & Analysis prep_start Weigh this compound Standard & Sample dissolve Dissolve in Diluent prep_start->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter hplc_system HPLC System with UV/PDA Detector filter->hplc_system Ready for Injection injection Inject Sample/Standard (10 µL) hplc_system->injection separation Chromatographic Separation on C8/Phenyl Column injection->separation detection Detect at 210/221 nm separation->detection data_acq Acquire Chromatogram detection->data_acq peak_int Integrate Peaks data_acq->peak_int quantify Quantify Impurities peak_int->quantify report Generate Report quantify->report

Caption: Experimental workflow for the RP-HPLC analysis of this compound impurities.

validation_pathway cluster_params Validation Parameters method_dev Analytical Method Development validation Method Validation (ICH Q2(R1)) method_dev->validation specificity Specificity / Forced Degradation validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: Logical relationship of analytical method validation according to ICH guidelines.

References

Application Notes and Protocols for In Vitro Evaluation of Viloxazine's Effect on Biogenic Amine Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for studying the in vitro effects of viloxazine on the uptake of biogenic amines, primarily norepinephrine (NE) and serotonin (5-HT), and to a lesser extent, dopamine (DA). This compound is recognized as a selective norepinephrine reuptake inhibitor (NRI), but contemporary research reveals a more complex pharmacological profile, including modulation of serotonergic systems.[1][2] These protocols are designed to enable researchers to characterize the binding affinity and functional inhibition of this compound and similar compounds at monoamine transporters.

Introduction to this compound's Mechanism of Action

This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine.[3] This activity is believed to be central to its therapeutic effects.[3] Unlike many other antidepressants, this compound has a notably lower affinity for the serotonin transporter (SERT) and negligible interaction with the dopamine transporter (DAT).[4][5] Recent studies have also highlighted its activity at certain serotonin receptors, specifically as a 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist, suggesting a multimodal mechanism that differentiates it from traditional NRIs.[1][6] Understanding these interactions is crucial for elucidating its full therapeutic potential and side-effect profile.

Data Presentation: this compound's In Vitro Profile

The following tables summarize the quantitative data on this compound's binding affinities and functional inhibition at key biogenic amine transporters.

Table 1: this compound Binding Affinities (Kᵢ/Kₑ) for Human Monoamine Transporters

TransporterRadioligandThis compound Kᵢ/Kₑ (nM)Reference CompoundReference Kᵢ (nM)Citation(s)
Norepinephrine Transporter (NET)[³H]Nisoxetine155 - 630Desipramine1.1[4]
Serotonin Transporter (SERT)[³H]Paroxetine17,300Imipramine1.3[4]
Dopamine Transporter (DAT)[¹²⁵I]RTI-55>100,000GBR 1290915[4][5]

Table 2: this compound Functional Inhibitory Potency (IC₅₀) on Biogenic Amine Uptake

Assay TypeTransporterThis compound IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Citation(s)
Synaptosomal Uptake (rat hypothalamus)NET0.26Desipramine0.004[1][5]
Cell-Based Uptake (HEK293-hSERT)SERT257Fluoxetine0.018[1]
Cell-Based Uptake (hDAT)DAT>100GBR 129090.028[6]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor or transporter.[7] These competitive binding assays measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity for the target.

Principle: This assay quantifies the affinity of this compound for the human norepinephrine transporter (hNET) by measuring the displacement of the radioligand [³H]Nisoxetine from cell membranes expressing hNET.

Materials:

  • Cell Culture: HEK293 or CHO cells stably expressing hNET.

  • Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound hydrochloride.

  • Reference Compound: Desipramine hydrochloride.

  • Non-specific Binding Control: 10 µM Desipramine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Cell harvester.

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Protocol:

  • Cell Membrane Preparation:

    • Culture HEK293-hNET cells to confluency.

    • Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

    • Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in Assay Buffer, determine protein concentration, and store at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of this compound and desipramine in Assay Buffer.

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]Nisoxetine (final concentration ~1 nM), and 100 µL of membrane preparation (20-40 µg protein).

      • Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine, and 100 µL of membrane preparation.

      • Test Compound: 50 µL of this compound dilution, 50 µL of [³H]Nisoxetine, and 100 µL of membrane preparation.

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Dry the filter mats.

    • Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and cap.

    • Allow vials to sit for at least 4 hours in the dark.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Synaptosomal Uptake Assays

Synaptosomal uptake assays provide a functional measure of a compound's ability to inhibit the reuptake of neurotransmitters into presynaptic terminals. Synaptosomes are isolated nerve terminals that retain the necessary machinery for neurotransmitter transport.

Principle: This assay measures the ability of this compound to inhibit the uptake of radiolabeled norepinephrine ([³H]-NE) into synaptosomes prepared from rat hypothalamus, a brain region rich in noradrenergic nerve terminals.

Materials:

  • Tissue: Freshly dissected rat hypothalamus.

  • Radioligand: [³H]-Norepinephrine.

  • Test Compound: this compound hydrochloride.

  • Reference Compound: Desipramine hydrochloride.

  • Uptake Buffer (Krebs-Ringer-Henseleit - KRH): 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25.6 mM NaHCO₃, 10 mM Glucose, 0.1 mM Pargyline, 1 mM Ascorbic Acid, pH 7.4, and saturated with 95% O₂/5% CO₂.

  • Homogenization Buffer: 0.32 M Sucrose.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter.

Protocol:

  • Synaptosome Preparation:

    • Homogenize rat hypothalamic tissue in ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction) in KRH buffer.

    • Determine the protein concentration of the synaptosomal preparation.

  • Uptake Inhibition Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Uptake: Synaptosomal suspension + vehicle.

      • Non-specific Uptake: Synaptosomal suspension + a high concentration of desipramine (e.g., 10 µM).

      • Test Compound: Synaptosomal suspension + varying concentrations of this compound.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the uptake reaction by adding [³H]-NE (final concentration ~10-20 nM).

    • Incubate at 37°C for 5-20 minutes.[5]

  • Termination and Counting:

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Immediately wash the filters three times with ice-cold KRH buffer.

    • Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the percentage of inhibition for each concentration of this compound relative to the specific uptake in the vehicle control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways

The inhibition of norepinephrine and serotonin reuptake by this compound leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling through postsynaptic receptors.

viloxazine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound net Norepinephrine Transporter (NET) This compound->net Inhibits sert Serotonin Transporter (SERT) This compound->sert Weakly Inhibits ne_vesicle NE Vesicle ne_release ne_vesicle->ne_release Release ht_vesicle 5-HT Vesicle ht_release ht_vesicle->ht_release Release ne_release->net Reuptake ne_synapse Increased NE ht_release->sert Reuptake ht_synapse Increased 5-HT adrenergic_receptor Adrenergic Receptors (α, β) ne_synapse->adrenergic_receptor Activates serotonin_receptor Serotonin Receptors (e.g., 5-HT₂) ht_synapse->serotonin_receptor Activates downstream_ne Downstream Signaling (e.g., cAMP, PLC) adrenergic_receptor->downstream_ne Initiates downstream_ht Downstream Signaling (e.g., PLC, IP₃) serotonin_receptor->downstream_ht Initiates

Caption: this compound's Mechanism of Action at the Synapse.

Experimental Workflows

radioligand_binding_workflow start Start prep Prepare Cell Membranes (Expressing Transporter) start->prep assay_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound (this compound) prep->assay_setup incubation Add Radioligand & Incubate assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ & Kᵢ counting->analysis end End analysis->end synaptosomal_uptake_workflow start Start prep Prepare Synaptosomes (from Brain Tissue) start->prep pre_incubation Pre-incubate Synaptosomes with this compound or Vehicle prep->pre_incubation uptake Initiate Uptake with Radiolabeled Neurotransmitter pre_incubation->uptake incubation Incubate at 37°C uptake->incubation termination Terminate Uptake by Rapid Filtration & Washing incubation->termination counting Scintillation Counting termination->counting analysis Data Analysis: - Calculate Specific Uptake - Determine IC₅₀ counting->analysis end End analysis->end

References

Application Notes and Protocols for Assessing Viloxazine's Inhibition of CYP1A2 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viloxazine, a selective norepinephrine reuptake inhibitor, has been identified as a strong clinical inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2][3] This inhibition is a critical consideration in drug development and clinical practice due to the potential for significant drug-drug interactions (DDIs).[4][5] CYP1A2 is responsible for the metabolism of numerous clinically important drugs, including theophylline, caffeine, and various antipsychotics and antidepressants.[6][7] Co-administration of this compound with sensitive CYP1A2 substrates can lead to increased plasma concentrations of these substrates, potentially resulting in adverse effects.[1][4] Therefore, a thorough in vitro assessment of this compound's inhibitory effect on CYP1A2 is essential.

These application notes provide a detailed protocol for assessing the inhibitory potential of this compound on CYP1A2 activity using human liver microsomes.

Data Presentation

The inhibitory potential of this compound against CYP1A2 has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 1: In Vitro Inhibition of Human CYP1A2 by this compound [8][9]

Inhibition ParameterThis compound Concentration (µM)
Reversible Inhibition IC500.269
Time-Dependent Inhibition IC500.0436
(Data obtained from in vitro studies using human liver microsomes)[8][9]

Experimental Protocols

A standard in vitro method to assess CYP1A2 inhibition involves incubating the inhibitor with human liver microsomes and a specific probe substrate for CYP1A2.[10][11] Phenacetin is a widely accepted and specific probe substrate for CYP1A2, which is metabolized to acetaminophen via O-deethylation.[12][13] The rate of acetaminophen formation is measured to determine CYP1A2 activity.

Protocol: In Vitro Assessment of this compound Inhibition of CYP1A2 using Human Liver Microsomes

1. Materials and Reagents:

  • This compound hydrochloride

  • Pooled human liver microsomes (HLM)

  • Phenacetin (CYP1A2 probe substrate)

  • Acetaminophen (paracetamol) standard

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a stock solution of phenacetin in a suitable solvent.

    • Prepare working solutions of this compound and phenacetin by diluting the stock solutions in the incubation buffer.

  • Incubation:

    • Perform incubations in triplicate in 96-well plates.[8]

    • The final incubation mixture should contain:

      • Pooled human liver microsomes (e.g., 0.2-0.5 mg/mL).[8][13]

      • Potassium phosphate buffer (e.g., 100 mM, pH 7.4).[7][13]

      • This compound at a range of concentrations (e.g., for CYP1A2, concentrations could range from 0.001 to 10 µM).[8]

      • Phenacetin at a concentration near its Km for CYP1A2 (e.g., 10-100 µM).[6][12]

    • Pre-incubate the mixture of microsomes, buffer, and this compound at 37°C for a short period (e.g., 5-10 minutes).[7]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Reaction Termination:

    • After a specified incubation time (e.g., 10-30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[8][13]

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixtures to precipitate proteins.

    • Analyze the supernatant for the formation of acetaminophen using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of acetaminophen formation in the presence and absence of this compound.

    • Plot the percentage of CYP1A2 activity remaining against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Mandatory Visualizations

Diagram 1: Experimental Workflow for CYP1A2 Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_this compound Prepare this compound Solutions prep_phenacetin Prepare Phenacetin Solution prep_hlm Prepare Human Liver Microsome Suspension mix Combine this compound, Phenacetin, and HLM in 96-well plate prep_hlm->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate add_nadph Initiate reaction with NADPH regenerating system pre_incubate->add_nadph incubate Incubate at 37°C add_nadph->incubate terminate Terminate reaction with ice-cold Acetonitrile incubate->terminate centrifuge Centrifuge to precipitate protein terminate->centrifuge analyze LC-MS/MS Analysis of Acetaminophen centrifuge->analyze calc_ic50 Calculate IC50 Value analyze->calc_ic50

Caption: Workflow for determining the IC50 of this compound on CYP1A2.

G cluster_pathway Metabolic Pathway cluster_inhibition Inhibition phenacetin Phenacetin (CYP1A2 Substrate) acetaminophen Acetaminophen (Metabolite) phenacetin->acetaminophen CYP1A2 (O-deethylation) This compound This compound This compound->acetaminophen Inhibits

References

Application Notes and Protocols: Designing Clinical Trials for Viloxazine in Adult ADHD Populations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder that persists into adulthood, characterized by symptoms of inattention, hyperactivity, and impulsivity that interfere with functioning or development. While stimulant medications are a first-line treatment, non-stimulant options are crucial for patients with contraindications, tolerability issues, or a history of substance use disorder.[1][2] Viloxazine extended-release (ER) is a non-stimulant medication approved by the FDA for the treatment of ADHD in adults.[1][3] It offers a unique mechanism of action as a serotonin norepinephrine modulating agent (SNMA), distinguishing it from other ADHD therapies.[4][5][6] These notes provide a comprehensive framework for designing robust Phase III clinical trials to evaluate the efficacy and safety of this compound in the adult ADHD population.

Pharmacology of this compound

1.1. Mechanism of Action this compound's therapeutic effect in ADHD is attributed to its multimodal activity on key neurotransmitter systems.[7][8] It is not a central nervous system stimulant. The primary mechanisms include:

  • Norepinephrine Transporter (NET) Inhibition: this compound moderately inhibits the reuptake of norepinephrine, increasing its availability in the synaptic cleft, particularly in the prefrontal cortex, a brain region implicated in regulating attention and executive function.[4][6][8]

  • Serotonin Receptor Modulation: this compound acts as a 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist.[4][5][6] This modulation of the serotonergic system is believed to contribute to its clinical profile and differentiates it from pure norepinephrine reuptake inhibitors like atomoxetine.[4][7]

  • Neurotransmitter Levels: In vivo studies have demonstrated that this compound increases extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex.[4][9]

viloxazine_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synapse Synaptic Cleft / PFC This compound This compound net Norepinephrine Transporter (NET) This compound->net Inhibits ht2b 5-HT2B Receptor This compound->ht2b Antagonist ht2c 5-HT2C Receptor This compound->ht2c Agonist pfc_ne ↑ NE Levels ne Norepinephrine (NE) ne->net Reuptake pfc_5ht ↑ 5-HT Levels pfc_da ↑ DA Levels

Proposed mechanism of action of this compound in the prefrontal cortex (PFC).

1.2. Pharmacokinetics The extended-release formulation of this compound allows for once-daily dosing. Its pharmacokinetic profile in adults is summarized below.

ParameterValue / DescriptionCitations
Absorption Tmax (peak plasma concentration) is approx. 5 hours. Relative bioavailability of ER vs. immediate-release is ~88%. Can be taken with or without food.[10][11][12]
Distribution Protein binding is 76-82%.[10]
Metabolism Primarily metabolized by CYP2D6, with UGT1A9 and UGT2B15 also contributing. The major metabolite is 5-hydroxythis compound glucuronide.[7][10]
Excretion ~90% of the dose is recovered in urine within 24 hours.[7]
Half-life (t½) The mean terminal half-life is approximately 7 hours.[7][10]
Drug Interactions Strong CYP1A2 inhibitor. Weak CYP2D6 and CYP3A4 inhibitor. Contraindicated with MAOIs and certain sensitive CYP1A2 substrates.[13][14][15]
Summary of Pivotal Clinical Data in Adults

The FDA approval of this compound ER for adults was based on a positive Phase III, randomized, double-blind, placebo-controlled study (NCT04016779).[3][16][17] Long-term safety and efficacy were assessed in an open-label extension study (NCT04143217).[18][19]

EndpointThis compound ER ResultPlacebo ResultKey FindingsCitations
Primary: AISRS Total Score Statistically significant reduction from baseline.Less reduction compared to this compound.This compound ER demonstrated superior efficacy in reducing overall ADHD symptoms.[3][16]
Key Secondary: CGI-S Score Statistically significant reduction from baseline.Less reduction compared to this compound.Showed significant improvement in overall clinical illness severity.[3][16]
Tolerability 9.0% discontinuation due to AEs.4.9% discontinuation due to AEs.Generally well-tolerated. Most common AEs were insomnia, fatigue, and nausea.[16]
Long-Term Efficacy Improvements in AISRS scores were sustained.N/AEfficacy was maintained during long-term (over 24 months) treatment.[18]

Protocol: Phase III Clinical Trial for this compound in Adult ADHD

Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, Multicenter Study to Evaluate the Efficacy and Safety of this compound Extended-Release (ER) in Adults with Attention-Deficit/Hyperactivity Disorder (ADHD).

1. Objectives

  • Primary Objective: To evaluate the efficacy of flexible-dose this compound ER compared to placebo in improving the symptoms of ADHD in adults, as measured by the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score over a 6-week period.[3][16]

  • Secondary Objectives:

    • To assess the efficacy of this compound ER compared to placebo based on the Clinical Global Impression—Severity of Illness (CGI-S) scale.[3][16]

    • To evaluate the effect of this compound ER on executive function.[16]

    • To assess the safety and tolerability of this compound ER in adults with ADHD.[16][19]

    • To characterize the pharmacokinetic profile of this compound ER in the study population.

2. Study Design This is a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Following a screening period of up to 28 days, eligible participants will be randomized in a 1:1 ratio to receive either this compound ER or a matching placebo for a 6-week double-blind treatment period.

trial_workflow cluster_treatment 6-Week Double-Blind Treatment Period screening Screening Period (Up to 28 days) - Informed Consent - Inclusion/Exclusion Criteria - Medical History baseline Baseline (Visit 1) - AISRS & CGI-S - Vitals, ECG, Labs - Final Eligibility Check screening->baseline randomization Randomization (1:1) baseline->randomization group_a Arm A: this compound ER (200-600 mg/day) randomization->group_a group_b Arm B: Placebo randomization->group_b visits Weekly Visits (Weeks 1-6) - Efficacy & Safety Assessments - Dose Titration group_a->visits group_b->visits end_of_study End of Study (Week 6) - Final Efficacy Assessments - Final Safety Assessments visits->end_of_study follow_up Safety Follow-up (7-14 days post-treatment) end_of_study->follow_up

Workflow diagram for a Phase III adult ADHD clinical trial.

3. Participant Population

  • Inclusion Criteria:

    • Male or female, 18 to 65 years of age.

    • Diagnosis of ADHD according to DSM-5 criteria, confirmed by a structured diagnostic interview.[20][21]

    • AISRS total score ≥ 26 at Screening and Baseline.[21]

    • CGI-S score ≥ 4 at Screening and Baseline.[20][21]

    • Willing and able to provide written informed consent.

  • Exclusion Criteria:

    • Current or past diagnosis of psychosis, bipolar disorder, or a primary diagnosis of major depressive disorder or anxiety disorder that requires pharmacotherapy.

    • History of substance use disorder within the past 6 months (excluding nicotine).

    • Use of prohibited medications, including MAOIs within 14 days, or other psychotropic drugs.[13][21][22]

    • Clinically significant cardiovascular, hepatic, or renal disease.[23]

    • Known hypersensitivity to this compound or its components.

    • Suicidal ideation with intent or suicidal behavior within the past 6 months.[2][23]

4. Treatment Protocol

  • Drug Formulation: this compound ER capsules (100 mg, 150 mg, 200 mg) and matching placebo capsules.

  • Dosing and Titration: Treatment will be administered once daily in the morning. The dose will be flexibly adjusted based on investigator assessment of efficacy and tolerability according to the schedule below.

Treatment WeekDaily DoseRationale
Week 1 200 mgInitiate treatment at a dose known to be generally well-tolerated.
Week 2 200 mg or 400 mgIncrease dose based on response and tolerability to optimize therapeutic effect.
Weeks 3-6 200 mg, 400 mg, or 600 mgFurther adjust dose to achieve optimal balance of efficacy and tolerability. The maximum dose is 600 mg/day.
This dosing schedule is based on FDA-approved labeling for adults.[24][25][26]
  • Randomization and Blinding: A central randomization system will be used. Both participants and all study personnel (investigators, site staff, sponsor) will be blinded to the treatment assignment.

5. Schedule of Assessments

AssessmentScreeningBaseline (Wk 0)Wk 1Wk 2Wk 3Wk 4Wk 5Wk 6 / EOTFollow-up
Informed ConsentX
Inclusion/ExclusionXX
Medical HistoryX
Efficacy
AISRSXXXXXXXX
CGI-SXXXXXXXX
Safety
Adverse EventsXXXXXXXX
Vital SignsXXXXXXXXX
12-Lead ECGXX
Lab TestsXX
C-SSRSXXXXXXXXX
Concomitant MedsXXXXXXXXX
Drug DispensationXXXXXX

(EOT: End of Treatment; C-SSRS: Columbia-Suicide Severity Rating Scale)

Detailed Methodologies

Appendix A: Efficacy Assessment Protocol
  • Adult ADHD Investigator Symptom Rating Scale (AISRS):

    • Administration: The AISRS is an 18-item, investigator-rated scale that assesses the core symptoms of ADHD based on DSM-5 criteria. Each item is rated on a 4-point scale (0=None, 1=Mild, 2=Moderate, 3=Severe).

    • Procedure: The scale should be administered by a trained and calibrated rater at each specified visit. The rater should conduct a semi-structured interview with the participant to elicit information about symptoms over the past week. The total score (ranging from 0 to 54) is the sum of all 18 item scores.

  • Clinical Global Impression—Severity of Illness (CGI-S):

    • Administration: The CGI-S is a single-item, investigator-rated scale that assesses the overall severity of the participant's illness on a 7-point scale (1=Normal, not at all ill; 7=Among the most extremely ill patients).

    • Procedure: The rater should base their assessment on their total clinical experience with this patient population. The rating should capture the overall clinical state at the time of the visit.

Appendix B: Safety Monitoring Protocol
  • Adverse Event (AE) Monitoring:

    • Procedure: At each visit, the investigator will question the participant about any new or worsening medical problems using a non-leading question (e.g., "Have you had any health problems since your last visit?"). All AEs will be recorded, including severity, duration, and relationship to the study drug.

  • Vital Signs and ECGs:

    • Procedure: Blood pressure and heart rate should be measured at each visit after the participant has been sitting for at least 5 minutes. Measurements should be taken in triplicate and averaged. A 12-lead ECG will be performed at Screening and at the End of Treatment to monitor for any cardiovascular effects.

  • Suicidality Monitoring:

    • Procedure: The Columbia-Suicide Severity Rating Scale (C-SSRS) will be administered at every visit to monitor for suicidal ideation and behavior, a known risk associated with medications for ADHD.[2] Any positive findings must be immediately reported to the medical monitor and managed according to the site's standard procedures for patient safety.

Statistical Analysis The primary efficacy analysis will be performed on the Intent-to-Treat (ITT) population. The change from baseline in the AISRS total score at Week 6 will be analyzed using a Mixed Model for Repeated Measures (MMRM). The model will include treatment, visit, and treatment-by-visit interaction as fixed effects, and the baseline AISRS score as a covariate. Safety data will be summarized using descriptive statistics.

References

Application Notes and Protocols for the Quantitative Determination of Viloxazine using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viloxazine is a selective norepinephrine reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD).[1] Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in pharmaceutical formulations to ensure quality control and therapeutic efficacy. UV-Vis spectrophotometry offers a simple, cost-effective, and rapid approach for this purpose.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of this compound hydrochloride using zero-order and first-order derivative UV-Vis spectrophotometric methods. The methods described have been validated according to International Council for Harmonisation (ICH) guidelines.[4][5]

Principle of the Method

UV-Vis spectrophotometry is based on the principle that many organic molecules absorb ultraviolet or visible light.[2][3] The amount of light absorbed is proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law.[2][3] For this compound, the concentration can be determined by measuring its absorbance at a specific wavelength (λmax). Derivative spectrophotometry involves the conversion of a normal absorption spectrum to its first, second, or higher-order derivative. This technique can be particularly useful for enhancing the resolution of overlapping peaks and eliminating background interference.[5]

Quantitative Data Summary

The following tables summarize the validation parameters for the developed UV-Vis spectrophotometric methods for the quantitative determination of this compound hydrochloride.

Table 1: Method Validation Parameters [4][5]

ParameterMethod A (Zero-Order)Method B (First-Order Derivative)
Linearity Range (µg/mL)5 - 305 - 30
Correlation Coefficient (r²)0.99890.9979
Limit of Detection (LOD) (µg/mL)33
Limit of Quantification (LOQ) (µg/mL)99
Regression Equationy = 0.0237x + 0.1631y = -0.0024x - 0.0013

Where 'y' is the absorbance and 'x' is the concentration in µg/mL.

Table 2: Accuracy (Recovery) Study Data [5]

Concentration Level (%)Amount Added (µg/mL)Amount Found (µg/mL) - Method A% Recovery - Method AAmount Found (µg/mL) - Method B% Recovery - Method B
5012.512.4699.6812.4899.84
1002525.33101.3225.18100.72
15037.537.3799.6537.85100.93
Mean % Recovery 100.22 100.50

Table 3: Precision Study Data (% RSD) [5]

ParameterMethod AMethod B
Intra-day Precision0.13-0.79
Inter-day Precision0.17-1.25

% RSD: Percent Relative Standard Deviation

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride (99.78% purity)[5]

  • Milli-Q water (or deionized water)[5]

  • 0.1M Sodium Hydroxide (NaOH)[5]

  • Spectroscopy-grade solvents[5]

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer with 1 cm quartz cells[5]

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound hydrochloride powder.[5]

  • Transfer the powder into a 100 mL volumetric flask.[5]

  • Add approximately 50 mL of Milli-Q water and sonicate to dissolve.[5]

  • Make up the volume to 100 mL with Milli-Q water to obtain a stock solution of 100 µg/mL.

Preparation of Working Standard Solutions for Calibration Curve
  • From the 100 µg/mL stock solution, pipette appropriate volumes into a series of 10 mL volumetric flasks.

  • Dilute with Milli-Q water to obtain final concentrations in the range of 5-30 µg/mL.

Sample Preparation (from Pharmaceutical Formulation)
  • Weigh and finely powder a representative sample of the pharmaceutical formulation (e.g., tablets).

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound hydrochloride.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 50 mL of Milli-Q water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 100 mL with Milli-Q water.

  • Filter the solution if necessary.

  • Dilute an appropriate volume of the filtrate to obtain a final concentration within the calibration range.

Spectrophotometric Analysis

Method A: Zero-Order Spectrophotometry

  • Set the UV-Vis spectrophotometer to scan over the range of 200-400 nm.[4][5]

  • Use Milli-Q water as a blank.

  • Record the absorbance of each working standard solution and the sample solution.

  • Determine the wavelength of maximum absorbance (λmax).

  • Construct a calibration curve by plotting the absorbance at λmax against the corresponding concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve using the regression equation.[5]

Method B: First-Order Derivative Spectrophotometry

  • Record the zero-order absorption spectra of the standard and sample solutions over the 200-400 nm range.[4][5]

  • Apply the first-order derivative transformation to the obtained spectra.

  • Measure the amplitude of the derivative peak at the appropriate wavelength.

  • Construct a calibration curve by plotting the derivative peak amplitude against the corresponding concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve using the regression equation.[5]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing start Start stock Prepare 100 µg/mL Standard Stock Solution start->stock sample Prepare Sample Solution from Formulation start->sample working Prepare Working Standards (5-30 µg/mL) stock->working scan Scan Spectra (200-400 nm) working->scan sample->scan method_A Method A: Zero-Order Analysis scan->method_A method_B Method B: First-Order Derivative Analysis scan->method_B cal_A Construct Calibration Curve (Absorbance vs. Conc.) method_A->cal_A cal_B Construct Calibration Curve (Derivative Amplitude vs. Conc.) method_B->cal_B quant_A Quantify this compound (Method A) cal_A->quant_A quant_B Quantify this compound (Method B) cal_B->quant_B end End quant_A->end quant_B->end

Caption: Experimental workflow for the quantitative determination of this compound.

Logical_Relationship cluster_foundation Fundamental Principle cluster_methodology Methodology cluster_outcome Outcome beer_lambert Beer-Lambert Law absorption UV Light Absorption by this compound beer_lambert->absorption governs spectrophotometry UV-Vis Spectrophotometry absorption->spectrophotometry is applied in zero_order Zero-Order Spectroscopy spectrophotometry->zero_order direct measurement first_order First-Order Derivative Spectroscopy spectrophotometry->first_order data transformation quantification Quantitative Determination of this compound spectrophotometry->quantification leads to quality_control Pharmaceutical Quality Control quantification->quality_control ensures

Caption: Logical relationship of principles and methods in this compound analysis.

References

Application Notes and Protocols for the Production and Purification of Viloxazine Salts and Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis, purification, and polymorphic control of viloxazine hydrochloride, a selective norepinephrine reuptake inhibitor. The protocols are derived from established and patented procedures, offering a comprehensive guide for laboratory- and process-scale production.

I. Synthesis of this compound Hydrochloride

The manufacturing process for this compound hydrochloride is a multi-step synthesis designed to ensure high purity and yield while controlling for potentially toxic impurities. The process can be broadly categorized into three main stages: formation of the epoxide intermediate, synthesis of the this compound free base, and finally, the formation and purification of the hydrochloride salt.[1][2]

Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)

The initial step involves the reaction of 2-ethoxyphenol with epichlorohydrin to form the key epoxide intermediate. Several methods have been developed to optimize this reaction for high yield and purity.[1][2]

Protocol 1: Phase-Transfer Catalysis Method

This method employs a phase-transfer catalyst to facilitate the reaction, leading to near quantitative yields and high purity of the epoxide intermediate.[2]

  • Materials:

    • 2-ethoxyphenol

    • Epichlorohydrin

    • Potassium carbonate (powdered)

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

    • Solvent (e.g., toluene)

    • Water

  • Procedure:

    • To a solution of 2-ethoxyphenol in a suitable solvent, add powdered potassium carbonate and a phase-transfer catalyst.

    • Heat the mixture to 50-60°C.

    • Slowly add epichlorohydrin to the reaction mixture while maintaining the temperature.

    • After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitor by TLC or HPLC).

    • Cool the reaction mixture and wash with water to remove inorganic salts.

    • Separate the organic layer, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane.

Protocol 2: Solvent-Free Method

To enhance process efficiency and reduce solvent waste, a solvent-free method has also been developed.[2]

  • Materials:

    • 2-ethoxyphenol

    • Epichlorohydrin

    • Phase-transfer catalyst

    • Solid or liquid base (e.g., potassium carbonate)

    • Finkelstein catalyst (e.g., potassium iodide), optional

  • Procedure:

    • Mix 2-ethoxyphenol, epichlorohydrin, a phase-transfer catalyst, and a base (and optionally a Finkelstein catalyst).

    • Heat the mixture to a temperature that ensures a reasonable reaction rate while minimizing side reactions.

    • Monitor the reaction progress by a suitable analytical method.

    • Upon completion, the excess epichlorohydrin can be removed by distillation.

    • The resulting crude epoxide can be used directly in the next step or purified further if necessary.

Step 2: Synthesis of this compound Free Base

The this compound free base is synthesized from the epoxide intermediate. A key consideration in this step is the avoidance of toxic reagents like 2-aminoethyl hydrogen sulfate, which has been addressed by developing alternative synthetic routes.[1][2]

Protocol 3: Cyclization via "Diol 1" Intermediate

This improved method avoids the use of 2-aminoethyl hydrogen sulfate by proceeding through a novel diol intermediate.[1][2]

  • Materials:

    • 1-(2-ethoxyphenoxy)-2,3-epoxypropane (from Step 1)

    • N-benzyl-aminoethanol

    • Toluene

    • Cyclization agent (e.g., sulfuric acid, hydrochloric acid, or a sulfonyl chloride like tosyl chloride)

    • Base (for cyclization with sulfonyl chloride)

    • Palladium on carbon (Pd/C) catalyst

    • Hydrogen source

    • Solvent for hydrogenation (e.g., ethanol)

  • Procedure:

    • Formation of Diol 1: Reflux a solution of 1-(2-ethoxyphenoxy)-2,3-epoxypropane and approximately one equivalent of N-benzyl-aminoethanol in toluene. The reaction can be monitored for the consumption of the epoxide. Upon completion, the solvent is removed to yield the "Diol 1" intermediate.[2]

    • Cyclization to N-benzyl this compound: The "Diol 1" intermediate is then cyclized to form N-benzyl this compound. This can be achieved by treatment with an acid (e.g., sulfuric or hydrochloric acid) or by using a cyclization agent such as a sulfonyl chloride in the presence of a base.[2]

    • Deprotection to this compound Free Base: The N-benzyl this compound is deprotected by catalytic hydrogenation. Dissolve the N-benzyl this compound in a suitable solvent like ethanol, add a Pd/C catalyst, and subject the mixture to hydrogenation until the reaction is complete.[1]

    • Filter off the catalyst and concentrate the filtrate to obtain the crude this compound free base.

Step 3: Formation and Purification of this compound Hydrochloride

The final step involves the conversion of the this compound free base to its hydrochloride salt and subsequent purification to obtain the active pharmaceutical ingredient (API) with high purity.[1][2]

Protocol 4: Salt Formation and Purification

  • Materials:

    • This compound free base (from Step 2)

    • Solvent for extraction (e.g., methyl tert-butyl ether)

    • Aqueous hydrochloric acid (HCl)

    • Base solution (for purification cycle)

  • Procedure:

    • Dissolve the crude this compound free base in a suitable solvent like methyl tert-butyl ether.

    • Add aqueous hydrochloric acid to precipitate the this compound hydrochloride salt.

    • Filter the solid and wash with a suitable solvent to obtain the crude this compound HCl.

    • Purification Cycle: To achieve high purity, the crude this compound HCl can be subjected to a purification cycle. This involves converting the salt back to the free base using a base solution, extracting the free base into an organic solvent, and then re-precipitating the hydrochloride salt with aqueous HCl. This cycle can be repeated until the desired purity is achieved.[1]

II. Polymorphic Forms of this compound Hydrochloride

This compound hydrochloride is known to exist in at least two anhydrous polymorphic forms, designated as Form A and Form B. The formation of a specific polymorph is highly dependent on the crystallization conditions, particularly the solvent system used.[1][3]

Characterization of Polymorphs

The different polymorphic forms can be distinguished using various analytical techniques:

  • Powder X-ray Diffraction (PXRD): Provides a unique diffraction pattern for each crystalline form.

  • Differential Scanning Calorimetry (DSC): Shows differences in melting points and other thermal events.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and solvent/water content.

  • Raman Spectroscopy: Offers a characteristic vibrational spectrum for each polymorph.

Protocols for Obtaining Specific Polymorphs

The selective crystallization of Form A or Form B can be achieved by carefully selecting the solvent system for recrystallization.[1][3]

Protocol 5: Preparation of this compound HCl Polymorph Form A

Form A can be obtained through recrystallization from a binary solvent system where acetonitrile acts as the anti-solvent.[3]

  • Materials:

    • Crude or a mixture of polymorphs of this compound HCl

    • Primary solvent in which this compound HCl is soluble (e.g., water, methanol, ethanol)

    • Anti-solvent: Acetonitrile (MeCN)

  • Procedure:

    • Dissolve the this compound HCl in a minimal amount of the primary solvent at an elevated temperature to ensure complete dissolution.

    • Slowly add acetonitrile as an anti-solvent to the hot solution until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

Protocol 6: Preparation of this compound HCl Polymorph Form B

The conditions for selectively preparing pure Form B are less explicitly detailed in the provided search results, however, it is suggested that different solvent systems will yield this polymorph. It is often found in mixtures with Form A, and its isolation may require specific cooling rates or slurry experiments.[3]

  • General Approach:

    • Experiment with various single and multi-solvent systems. Single-solvent crystallizations from solvents like water, acetic acid, methanol, ethanol, DMF, and NMP have been explored.[1]

    • Vary the cooling rate (fast vs. slow cooling) during crystallization.

    • Perform slurry experiments where a mixture of polymorphs is stirred in a specific solvent at a constant temperature for an extended period to favor the thermodynamically more stable form under those conditions.

III. Data Presentation

Table 1: Summary of Synthesis Steps and Reported Yields/Purity

StepReactionReagents and ConditionsReported YieldReported PurityReference
1 Epoxide Formation2-ethoxyphenol, epichlorohydrin, phase-transfer catalyst, K2CO3, toluene, 50-60°CNear quantitativeHigh[2]
2 This compound Base Formation (via Diol 1)Epoxide, N-benzyl-aminoethanol, toluene (reflux); then cyclization and hydrogenation~30-40% (overall from epoxide)>99% (as HCl salt)[2]
3 Salt Formation & PurificationThis compound free base, aqueous HCl, methyl tert-butyl etherHigh>99%[1]

Table 2: Characterization Data for this compound HCl Polymorphs

PolymorphXRPD Characteristic Peaks (2θ)DSC Onset (°C)TGA Weight Loss (%)Reference
Form A 8.88, 16.60, 17.68, 18.52, 19.80, 24.80, 26.60, 28.32, 29.32, 29.92, 30.48~188~0.0[3]
Form B Characteristic peaks as shown in Fig. 7 of EP2558437B1Not explicitly statedNot explicitly stated[3]

Note: Detailed XRPD patterns and Raman spectra can be found in the referenced patents.

IV. Visualizations

Viloxazine_Synthesis_Workflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: this compound Base Formation cluster_step3 Step 3: Salt Formation and Purification 2-ethoxyphenol 2-ethoxyphenol React_Epoxide Reaction 2-ethoxyphenol->React_Epoxide Epichlorohydrin Epichlorohydrin Epichlorohydrin->React_Epoxide Epoxide_Intermediate 1-(2-ethoxyphenoxy)-2,3-epoxypropane React_Epoxide->Epoxide_Intermediate Form_Diol Formation of 'Diol 1' Epoxide_Intermediate->Form_Diol N-benzyl-aminoethanol N-benzyl-aminoethanol N-benzyl-aminoethanol->Form_Diol Diol_1 'Diol 1' Intermediate Form_Diol->Diol_1 Cyclization Cyclization Diol_1->Cyclization N-benzyl_this compound N-benzyl this compound Cyclization->N-benzyl_this compound Deprotection Hydrogenation (Deprotection) N-benzyl_this compound->Deprotection Viloxazine_Base This compound Free Base Deprotection->Viloxazine_Base Salt_Formation Salt Formation Viloxazine_Base->Salt_Formation HCl Aqueous HCl HCl->Salt_Formation Crude_Viloxazine_HCl Crude this compound HCl Salt_Formation->Crude_Viloxazine_HCl Purification Purification Cycle (Base -> Free Base -> Salt) Crude_Viloxazine_HCl->Purification Pure_Viloxazine_HCl Pure this compound HCl Purification->Pure_Viloxazine_HCl Polymorph_Control_Workflow Viloxazine_HCl_Crude Crude or Mixed Polymorphs of this compound HCl Dissolution Dissolve in Primary Solvent (e.g., Water, Methanol) Viloxazine_HCl_Crude->Dissolution Crystallization_A Add Anti-solvent (Acetonitrile) Slow Cooling Dissolution->Crystallization_A Crystallization_B Crystallize from alternative solvent systems (e.g., single solvents, varied cooling) Dissolution->Crystallization_B Polymorph_A Polymorph Form A Crystallization_A->Polymorph_A Polymorph_B Polymorph Form B Crystallization_B->Polymorph_B

References

Application Notes: Measuring Viloxazine's Effect on Neurotransmitter Levels with In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viloxazine is a selective norepinephrine reuptake inhibitor (NRI) and serotonin-norepinephrine modulating agent used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its therapeutic effects are attributed to its ability to increase levels of norepinephrine (NE) and dopamine (DA) in the prefrontal cortex (PFC) by inhibiting the norepinephrine transporter (NET).[3] Additionally, this compound demonstrates activity at specific serotonin (5-HT) receptors, contributing to increased 5-HT levels in the PFC.[4][5] In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of these neurotransmitters in specific brain regions of freely moving animals, providing critical insights into the pharmacodynamic effects of drugs like this compound.[4][6][7]

Principle of the Technique

In vivo microdialysis involves implanting a small, semi-permeable probe into a target brain region, such as the medial prefrontal cortex (mPFC).[8] The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters and other molecules in the extracellular fluid diffuse across the probe's membrane down their concentration gradient and are collected in the outgoing perfusate, known as the dialysate.[8][9] The collected dialysate samples are then analyzed, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the concentration of specific neurotransmitters. This allows for the real-time monitoring of neurotransmitter dynamics following drug administration.[9]

Experimental Protocols

This section outlines a detailed protocol for conducting an in vivo microdialysis study in rats to assess the effects of this compound on extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex.

1. Materials and Reagents

  • Animals: Male Sprague-Dawley rats (8 weeks old)[6]

  • Anesthetic: Pentobarbital (65 mg/kg, i.p.) or equivalent[10]

  • This compound HCl: To be dissolved in saline for intraperitoneal (i.p.) injection.

  • Artificial Cerebrospinal Fluid (aCSF): For probe perfusion.

  • Microdialysis Probes: Concentric probes with a desired membrane length (e.g., 3-4 mm).

  • Surgical Equipment: Stereotaxic apparatus, surgical drill, dental cement, sutures.

  • Microinfusion Pump and Syringes.

  • Fraction Collector: For automated collection of dialysate samples.

  • Analytical System: HPLC system coupled with an electrochemical detector (HPLC-ECD).

2. Surgical Procedure: Probe Implantation

  • Anesthetize the rat and securely mount it in a stereotaxic apparatus.[8][10]

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull above the target brain region, the medial prefrontal cortex (mPFC).

  • Use the following stereotaxic coordinates relative to bregma: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -4.4 mm.[10] Note: Coordinates should be optimized for the specific rat strain and age.

  • Slowly lower the microdialysis guide cannula to the target coordinates.

  • Secure the cannula assembly to the skull using dental cement and anchor screws.

  • Suture the scalp incision closed around the assembly.

  • Allow the animal to recover for at least 24-48 hours post-surgery before the microdialysis experiment.

3. Microdialysis Experiment

  • Probe Insertion: On the day of the experiment, carefully insert the microdialysis probe into the previously implanted guide cannula.

  • Perfusion: Connect the probe's inlet tubing to a microinfusion pump and begin perfusing with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Stabilization: Allow the system to stabilize for at least 2-3 hours to achieve a steady baseline of neurotransmitter levels.

  • Baseline Collection: Collect at least four consecutive baseline dialysate samples (e.g., every 20-30 minutes) into vials containing an antioxidant solution to prevent degradation.

  • This compound Administration: Administer this compound via i.p. injection at the desired doses (e.g., 3, 10, 30, 50 mg/kg) or a vehicle control (saline).[3][6]

  • Post-Dose Collection: Continue collecting dialysate samples at regular intervals (e.g., every 30 minutes) for a period of up to 4 hours post-injection.[5]

  • Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.

4. Sample Analysis (HPLC-ECD)

  • Thaw the dialysate samples.

  • Inject a fixed volume of each sample into the HPLC system.

  • Separate the monoamines (NE, DA, 5-HT) and their metabolites using a reverse-phase column.

  • Detect and quantify the compounds using an electrochemical detector set at an appropriate oxidative potential.

  • Calculate the concentration of each neurotransmitter by comparing the peak areas to those of known standards.

  • Express the results as a percentage change from the average baseline concentration for each animal.

Data Presentation

The following tables summarize the quantitative effects of this compound on extracellular neurotransmitter levels in the rat prefrontal cortex, as reported in published studies.

Table 1: Peak Effect of this compound on Extracellular Neurotransmitter Levels in Rat mPFC [3]

Dose (mg/kg, i.p.)NeurotransmitterPeak Increase (% of Baseline)Time to Peak (minutes post-injection)
30 Norepinephrine (NE)365% ± 15%60
Dopamine (DA)182% ± 10%60
Serotonin (5-HT)302% ± 36%60
50 Norepinephrine (NE)473% ± 35%60
Dopamine (DA)241% ± 32%60
Serotonin (5-HT)356% ± 49%60

Table 2: Dose-Dependent Effects of this compound on Peak Norepinephrine Levels in Rat mPFC [3]

Dose (mg/kg, i.p.)Peak NE Increase (% of Baseline)
3 Significantly increased vs. vehicle
10 Significantly increased vs. vehicle
30 545% ± 78%

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.

G cluster_prep Preparation cluster_exp Microdialysis Experiment cluster_analysis Analysis A 1. Animal Acclimation (Sprague-Dawley Rat) B 2. Anesthesia & Stereotaxic Surgery A->B C 3. Guide Cannula Implantation (mPFC) B->C D 4. Post-Surgery Recovery (24-48 hours) C->D E 5. Probe Insertion & Perfusion (aCSF @ 1-2 µL/min) D->E F 6. System Stabilization (2-3 hours) E->F G 7. Baseline Sample Collection (4 x 30 min) F->G H 8. This compound Administration (i.p. injection) G->H I 9. Post-Dose Sample Collection (up to 4 hours) H->I J 10. Sample Storage (-80°C) I->J K 11. HPLC-ECD Analysis J->K L 12. Data Quantification (% Change from Baseline) K->L

Diagram 1: Experimental workflow for in vivo microdialysis.

G cluster_synapse Noradrenergic Synapse cluster_serotonin Serotonergic Modulation presynaptic Presynaptic Norepinephrine Neuron ne NE presynaptic->ne Release postsynaptic Postsynaptic Neuron This compound This compound net Norepinephrine Transporter (NET) This compound->net Blocks increase Increased NE in Synapse ne->net Reuptake receptor Adrenergic Receptor ne->receptor Binds receptor->postsynaptic Signal viloxazine2 This compound ht2b 5-HT2B Receptor viloxazine2->ht2b Antagonist ht2c 5-HT2C Receptor viloxazine2->ht2c Agonist pfc_serotonin Increased Serotonin (5-HT) in PFC

References

Application Notes and Protocols for Determining Viloxazine's Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for characterizing the receptor binding profile of viloxazine using common cell-based assays. This compound, a selective norepinephrine reuptake inhibitor (NRI), also exhibits significant interactions with specific serotonin receptors, contributing to its unique pharmacological profile.[1][2][3][4]

Introduction

This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), which increases the synaptic concentration of norepinephrine.[2][3][4] More recent research has revealed its activity as a 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist.[1][4][5][6] It also displays weak antagonism at the 5-HT₇ receptor.[2][7] this compound shows negligible affinity for the dopamine transporter (DAT) and other receptors, including 5-HT₁A, 5-HT₂A, dopamine D₂, alpha-adrenergic, histamine H₁, and muscarinic acetylcholine receptors.[1][4]

This document outlines protocols for radioligand binding assays and fluorescence-based transporter assays to quantitatively determine the binding affinity of this compound for its primary targets.

Data Presentation: this compound Binding Affinity

The following table summarizes the quantitative binding and functional data for this compound at its key molecular targets.

TargetAssay TypeParameterValue (nM)Reference
Norepinephrine Transporter (NET) Radioligand BindingKᵢ155 - 630[4][7]
Norepinephrine Uptake InhibitionIC₅₀260[7]
Serotonin Transporter (SERT) Radioligand BindingKᵢ17,300[4]
Dopamine Transporter (DAT) Radioligand BindingKᵢ>100,000[4]
5-HT₂B Receptor Radioligand BindingKᵢ3,900[4]
Functional (Antagonist)IC₅₀27,000[1]
Functional (Antagonist)K₋B4,200[1]
5-HT₂C Receptor Radioligand BindingKᵢ6,400[4]
Functional (Agonist)EC₅₀32,000[1]
5-HT₇ Receptor Functional (Antagonist)-Weak antagonism[2][7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound's Primary Mechanisms of Action This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits HT2B 5-HT2B Receptor This compound->HT2B Antagonist HT2C 5-HT2C Receptor This compound->HT2C Agonist NE_reuptake Norepinephrine Reuptake NET->NE_reuptake Synaptic_NE ↑ Synaptic Norepinephrine NE_reuptake->Synaptic_NE Blocks Gq_PLC_IP3_DAG Gq/11 → PLC → ↑ IP3/DAG HT2B->Gq_PLC_IP3_DAG HT2C->Gq_PLC_IP3_DAG Downstream_signaling_2B Downstream Signaling Gq_PLC_IP3_DAG->Downstream_signaling_2B Inhibits Downstream_signaling_2C Downstream Signaling Gq_PLC_IP3_DAG->Downstream_signaling_2C Activates

Caption: this compound's dual action on noradrenergic and serotonergic systems.

cluster_1 Radioligand Competition Binding Assay Workflow start Prepare Reagents (Membranes, Buffers, Radioligand, this compound) setup Set up 96-well plate: - Total Binding - Non-specific Binding (NSB) - Competition (this compound concentrations) start->setup incubate Incubate at RT to reach equilibrium setup->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash dry Dry filters wash->dry scintillation Add scintillation cocktail and count radioactivity dry->scintillation analyze Analyze data to determine IC50 and Ki scintillation->analyze

Caption: Workflow for a competitive radioligand binding assay.

cluster_2 Fluorescence-Based Transporter Uptake Assay Workflow start Plate cells expressing the transporter (e.g., NET) prepare Prepare assay buffer and this compound dilutions start->prepare pre_incubate Pre-incubate cells with this compound or buffer prepare->pre_incubate add_substrate Add fluorescent substrate to all wells pre_incubate->add_substrate measure Measure fluorescence intensity over time (kinetic) or at a fixed endpoint add_substrate->measure analyze Analyze data to determine IC50 measure->analyze

References

Unveiling the Behavioral Pharmacology of Viloxazine: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Rockville, MD – To facilitate further investigation into the behavioral effects of viloxazine, a serotonin-norepinephrine modulating agent (SNMA), detailed application notes and protocols for key animal models are now available for researchers, scientists, and drug development professionals. This compound, with its unique mechanism of action as a norepinephrine reuptake inhibitor (NRI) and a modulator of serotonergic activity through 5-HT2B receptor antagonism and 5-HT2C receptor agonism, presents a promising therapeutic agent for various neuropsychiatric disorders, including ADHD, depression, and narcolepsy.[1][2][3] These resources aim to standardize preclinical research methodologies and provide a framework for the consistent evaluation of this compound's behavioral profile.

Mechanism of Action: A Dual Modulation of Norepinephrine and Serotonin

This compound's primary mechanism involves the inhibition of the norepinephrine transporter (NET), leading to increased extracellular levels of norepinephrine in key brain regions.[1][4] Concurrently, it modulates the serotonin system by acting as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors.[1] This dual action is believed to contribute to its therapeutic efficacy in a range of conditions. In vivo microdialysis studies in rats have demonstrated that this compound significantly increases extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex, a brain area critically involved in attention and executive function.[1][4][5]

Application Notes: Animal Models for Behavioral Assessment

The selection of appropriate animal models is critical for elucidating the behavioral effects of this compound. Based on its pharmacological profile, the following models are recommended for investigating its potential therapeutic applications.

ADHD Models: Hyperlocomotion and Cognitive Function

Rodent models of hyperactivity are valuable for assessing the potential of this compound to ameliorate ADHD-like symptoms. The suppression of hyperlocomotion in animal models is a key indicator of potential efficacy in treating the hyperactivity component of ADHD.[1][6] Cognitive function can be assessed using tasks such as the Novel Object Recognition (NOR) test to evaluate learning and memory.

Depression Models: Behavioral Despair

The Forced Swim Test (FST) in rodents is a widely used model to screen for antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable stressful situation. Antidepressant compounds are expected to increase the latency to immobility and decrease the total duration of immobility.

Anxiety Models: Exploratory Behavior

The Elevated Plus Maze (EPM) is a standard behavioral assay for assessing anxiety-like behavior in rodents. The test leverages the conflict between the innate exploratory drive of a rodent and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Narcolepsy Models: Cataplexy

Canine narcolepsy, particularly in breeds like Doberman Pinschers, provides a spontaneous animal model for studying cataplexy, a hallmark symptom of narcolepsy.[7] The Food-Elicited Cataplexy Test (FECT) is a standardized method to quantify the severity of cataplexy and to evaluate the efficacy of anticataplectic drugs.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Extracellular Neurotransmitter Levels in Rat Prefrontal Cortex
Neurotransmitter Dose of this compound Peak Increase (% of Baseline) Reference
Norepinephrine (NE)30 mg/kg545% ± 78%[5]
Dopamine (DA)50 mg/kgNot specified[1]
Serotonin (5-HT)50 mg/kg~500%[1]
Table 2: In Vitro Receptor Binding and Functional Activity of this compound
Target Activity Value Reference
Norepinephrine Transporter (NET)Inhibition (Ki)0.63 µM[8]
5-HT2B ReceptorAntagonist (Ki)6.40 µM[8]
5-HT2C ReceptorAgonist (Ki)3.90 µM[8]
5-HT2B ReceptorAntagonist (IC50)27 µM[1]
5-HT2C ReceptorAgonist (EC50)32 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and consistency across studies.

Protocol 1: Locomotor Activity Assessment in Rodents

Objective: To assess the effect of this compound on spontaneous locomotor activity, a measure relevant to hyperactivity in ADHD models.

Apparatus:

  • Open-field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.

  • Automated tracking system with a video camera mounted above the arena.

Animals:

  • Male Sprague-Dawley rats (250-300 g) or male Swiss Webster mice (25-30 g).

  • Animals should be housed individually for at least one week before testing and habituated to the testing room for at least 60 minutes prior to the experiment.

Procedure:

  • Administer this compound (e.g., 10, 30, 50 mg/kg, intraperitoneally) or vehicle to the animals 30 minutes before placing them in the open-field arena.

  • Gently place each animal in the center of the arena.

  • Record locomotor activity for a period of 30-60 minutes using the automated tracking system.

  • Primary parameters to be measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Data Analysis:

  • Compare the mean values of the measured parameters between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Forced Swim Test (FST) in Mice

Objective: To evaluate the antidepressant-like effects of this compound.

Apparatus:

  • A transparent glass cylinder (20 cm in diameter, 40 cm in height) filled with water (23-25°C) to a depth of 15 cm.

Animals:

  • Male BALB/c mice (20-25 g).

  • Animals should be housed in groups and habituated to the testing room for at least 60 minutes before the test.

Procedure:

  • Administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) or vehicle 60 minutes, 30 minutes, and 15 minutes before the test on three consecutive days (sub-chronic treatment).

  • On the test day, gently place each mouse into the water cylinder.

  • Record the session for a total of 6 minutes.

  • The primary behavioral parameter to be scored is immobility time, defined as the period during which the mouse makes only the minimal movements necessary to keep its head above water. Scoring is typically performed during the last 4 minutes of the 6-minute session.

  • After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.

Data Analysis:

  • Compare the mean immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Protocol 3: Elevated Plus Maze (EPM) in Rats

Objective: To assess the anxiolytic-like effects of this compound.

Apparatus:

  • A plus-shaped maze with two open arms (50 cm x 10 cm) and two closed arms (50 cm x 10 cm x 40 cm) extending from a central platform (10 cm x 10 cm). The maze should be elevated 50 cm above the floor.

  • A video camera positioned above the maze to record the sessions.

Animals:

  • Male Wistar rats (200-250 g).

  • Animals should be housed in pairs and habituated to the testing room for at least 60 minutes before the test.

Procedure:

  • Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally) or vehicle 30 minutes prior to testing.

  • Place the rat on the central platform of the maze, facing one of the open arms.

  • Allow the rat to explore the maze for 5 minutes.

  • The primary parameters to be recorded are the time spent in the open arms and the number of entries into the open and closed arms. An arm entry is defined as all four paws entering an arm.

  • Clean the maze with 70% ethanol after each trial.

Data Analysis:

  • Calculate the percentage of time spent in the open arms [(time in open arms / total time) x 100] and the percentage of open arm entries [(open arm entries / total arm entries) x 100].

  • Compare these percentages between the this compound-treated groups and the vehicle control group. An increase in these parameters suggests an anxiolytic-like effect.

Protocol 4: Novel Object Recognition (NOR) Test in Rats

Objective: To evaluate the effects of this compound on recognition memory.

Apparatus:

  • An open-field box (e.g., 60 cm x 60 cm x 40 cm).

  • Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the rats and have no innate rewarding or aversive properties.

Animals:

  • Male Long-Evans rats (300-350 g).

  • Animals should be handled for 5 minutes daily for 5 days prior to the start of the experiment.

Procedure:

  • Habituation: On day 1, allow each rat to freely explore the empty open-field box for 10 minutes.

  • Familiarization (Training): On day 2, place two identical objects in the box. Administer this compound (e.g., 3, 10, 30 mg/kg, intraperitoneally) or vehicle 30 minutes before placing the rat in the box. Allow the rat to explore the objects for 5 minutes.

  • Testing: On day 3, replace one of the familiar objects with a novel object. Place the rat back in the box and allow it to explore for 5 minutes.

  • Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.

Data Analysis:

  • Calculate a discrimination index (DI) for the testing phase: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one. Compare the DI between the this compound-treated groups and the vehicle control group.

Protocol 5: Food-Elicited Cataplexy Test (FECT) in Narcoleptic Dogs

Objective: To assess the anticataplectic effects of this compound in a spontaneous animal model of narcolepsy.

Apparatus:

  • A familiar, quiet testing room.

  • A line of 10 small, highly palatable food treats (e.g., pieces of hot dog) placed on the floor at regular intervals.

Animals:

  • Narcoleptic Doberman Pinschers with a history of cataplexy.

  • Dogs should be accustomed to the testing procedure.

Procedure:

  • Establish a baseline measure of cataplexy by conducting the FECT before drug administration. Record the number of cataplectic attacks (defined as a sudden loss of muscle tone, causing the dog to collapse or stumble) and the time taken to consume all 10 treats.

  • Administer this compound orally at a clinically relevant dose.

  • Conduct the FECT at various time points after drug administration (e.g., 1, 2, 4, and 8 hours post-dose).

  • Record the number of cataplectic attacks and the time to complete the test at each time point.

Data Analysis:

  • Compare the number of cataplectic attacks and the time to complete the FECT before and after this compound administration using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA). A significant reduction in the number of attacks and the time to complete the test indicates an anticataplectic effect.

Visualizing Mechanisms and Workflows

To further clarify the proposed mechanisms of action and experimental procedures, the following diagrams are provided.

Viloxazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits HT2B 5-HT2B Receptor This compound->HT2B Antagonizes HT2C 5-HT2C Receptor This compound->HT2C Agonizes NE_reuptake NE Reuptake NET->NE_reuptake Mediates NE_synapse Norepinephrine (NE) in Synapse NE_synapse->NE_reuptake Increases Behavioral_effects Behavioral Effects (e.g., reduced hyperactivity, antidepressant effects) NE_synapse->Behavioral_effects Modulates GABA_interneuron GABAergic Interneuron HT2B->GABA_interneuron Inhibits HT2C->Behavioral_effects Modulates Serotonin_release Increased Serotonin Release GABA_interneuron->Serotonin_release Inhibits Serotonin_release->Behavioral_effects Modulates FST_Workflow cluster_setup Setup cluster_testing Testing Procedure cluster_analysis Data Analysis Animal_prep Animal Preparation (Habituation) Drug_admin This compound or Vehicle Administration Animal_prep->Drug_admin Placement Place Mouse in Water Cylinder Drug_admin->Placement Recording Record for 6 minutes Placement->Recording Scoring Score Immobility Time (last 4 minutes) Recording->Scoring Comparison Compare this compound vs. Vehicle Groups Scoring->Comparison Conclusion Draw Conclusion on Antidepressant-like Effect Comparison->Conclusion EPM_Workflow cluster_setup Setup cluster_testing Testing Procedure cluster_analysis Data Analysis Animal_prep Animal Preparation (Habituation) Drug_admin This compound or Vehicle Administration Animal_prep->Drug_admin Placement Place Rat on Central Platform Drug_admin->Placement Exploration Allow 5 minutes of Exploration Placement->Exploration Measurement Measure Time and Entries in Open/Closed Arms Exploration->Measurement Calculation Calculate % Time and % Entries in Open Arms Measurement->Calculation Comparison Compare this compound vs. Vehicle Groups Calculation->Comparison Conclusion Draw Conclusion on Anxiolytic-like Effect Comparison->Conclusion

References

Troubleshooting & Optimization

Navigating Viloxazine Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of viloxazine, achieving high yields and purity can be a significant challenge. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help overcome common hurdles in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the expected yields at each key step?

A1: A widely used method for synthesizing this compound hydrochloride begins with 2-ethoxyphenol. The process typically involves three main steps. The first step is the reaction of 2-ethoxyphenol with epichlorohydrin to form the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane.[1] This step can achieve a nearly quantitative yield.[2] The second step is the ring-opening of the epoxide and subsequent cyclization to form the morpholine ring of this compound. This is often accomplished by reacting the epoxide with 2-aminoethyl hydrogen sulfate in the presence of a strong base, with reported yields around 40%.[2] The final step involves converting the this compound free base to its hydrochloride salt and purification by recrystallization, which can yield a product with 99% purity.[2]

Q2: What are the most common impurities encountered in this compound synthesis, and why are they a concern?

A2: Several process-related impurities can arise during this compound synthesis. The most frequently cited are unreacted starting materials and byproducts such as epichlorohydrin, 1-(2-ethoxyphenoxy)-2,3-epoxypropane, and 2-aminoethyl hydrogen sulfate.[1][3] These are of particular concern due to their potential toxicity and genotoxicity.[3][4] Another identified impurity is a dimer of this compound.[5] Effective purification methods are crucial to reduce these impurities to acceptable levels, often in the parts-per-million (ppm) range, to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

Q3: How can the yield of the epoxide formation step be optimized?

A3: The reaction of 2-ethoxyphenol with epichlorohydrin can be optimized by using a phase-transfer catalyst (PTC), such as tetrabutylammonium hydrogen sulfate, in the presence of a base like potassium carbonate.[2] The use of a PTC can lead to nearly 100% conversion and high purity of the resulting epoxide. One patent describes a procedure using a PTC that resulted in crude yields of over 98% with a purity of 80-90% as determined by HPLC.[1] Another approach involves a solvent-free system with a PTC at elevated temperatures.[6]

Q4: What are effective methods for purifying crude this compound hydrochloride?

A4: Recrystallization is a primary method for purifying this compound hydrochloride. A common and effective solvent system is a mixture of isopropanol and water, followed by the addition of an anti-solvent like ethyl acetate.[2][5] Another purification strategy involves a free base-salt interconversion. In this process, the crude this compound hydrochloride is converted back to the free base, which can be extracted with a solvent like methyl tert-butyl ether. The purified free base is then converted back to the hydrochloride salt. This cycle can be repeated to achieve the desired level of purity.[1][6]

Troubleshooting Guide

Issue 1: Low Yield in the Cyclization Step to Form the Morpholine Ring
Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete Reaction Ensure a sufficient excess of the base is used to drive the reaction to completion. The base can be added in a stepwise manner to maintain optimal reaction conditions.[1]Increased conversion of the epoxide intermediate to the cyclized product.
Side Reactions Control the concentration of the diol intermediate to minimize the formation of byproducts.[1]Reduced levels of impurities and an increase in the relative yield of this compound.
Suboptimal Reaction Conditions Optimize the reaction temperature. While specific optimal temperatures can vary based on the reagents and solvents used, elevated temperatures are generally employed.[7]Improved reaction kinetics and higher product yield.
Issue 2: High Levels of Impurities in the Final Product
Potential Cause Troubleshooting Suggestion Expected Outcome
Inefficient Purification Perform multiple cycles of free base-salt interconversion. This involves converting the HCl salt to the free base, extracting with an organic solvent, and then converting it back to the HCl salt.[1][6]Significant reduction in the levels of process-related impurities.
Inadequate Recrystallization Optimize the recrystallization solvent system. A mixture of isopropanol and water, with ethyl acetate as an anti-solvent, has been shown to be effective.[2] Experiment with different solvent ratios and cooling profiles.Enhanced removal of impurities, leading to a final product with purity exceeding 99%.
Carryover of Unreacted Reagents After the epoxide formation step, ensure the complete removal of excess epichlorohydrin. This can be achieved by co-evaporation with a solvent like toluene.[1]Minimization of epichlorohydrin and related byproducts in the subsequent reaction steps.

Experimental Protocols & Data

Illustrative Synthesis Yields

The following table summarizes representative yields for the key steps in this compound synthesis as reported in the literature.

Reaction Step Description Reported Yield Purity
Step 1: Epoxide Formation Reaction of 2-ethoxyphenol with epichlorohydrin using a phase-transfer catalyst.Nearly quantitative[2] / >98% (crude)[1]80-90% (crude)[1]
Step 2: Cyclization Reaction of the epoxide with 2-aminoethyl hydrogen sulfate.40%[2]Not specified
Step 3: Purification Recrystallization of this compound hydrochloride from aqueous isopropanol/EtOAc.Not specified99%[2]
Detailed Experimental Protocol: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)

This protocol is based on a method described to produce the epoxide intermediate in high yield.[1]

  • To a clean reaction vessel, add epichlorohydrin (4.0 eq.), powdered potassium carbonate (3.0 eq.), and tetrabutylammonium hydrogen sulfate (0.05 eq.).

  • Stir the mixture to form a uniform slurry.

  • Add a solution of 2-ethoxyphenol (1.0 eq.) dissolved in tert-butyl methyl ether (MTBE; 1.6 vol).

  • Heat the reaction mixture to 55 °C and stir for a minimum of 16 hours.

  • Monitor the reaction for completion by HPLC.

  • Upon completion, dilute the reaction mixture with MTBE (6.25 vol) and quench with water.

  • Separate the aqueous layer and extract it three times with MTBE (2.1 vol).

  • Combine the organic layers, dry over sodium sulfate, treat with charcoal, filter, and concentrate under reduced pressure to obtain an oil.

  • Co-evaporate the oil with toluene multiple times to remove any residual epichlorohydrin.

Visualizing the Workflow

General Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of this compound hydrochloride.

G A 2-Ethoxyphenol + Epichlorohydrin B 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate) A->B Step 1: Epoxidation C This compound (Free Base) B->C Step 2: Cyclization D This compound Hydrochloride C->D Step 3: Salt Formation & Purification

Caption: A simplified workflow of this compound synthesis.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low yields in this compound synthesis.

G Start Low Yield Observed CheckStep1 Analyze Yield of Epoxide Intermediate Start->CheckStep1 Step1_OK Yield >95%? CheckStep1->Step1_OK OptimizeStep1 Optimize Epoxidation: - Check Catalyst - Verify Base - Adjust Temperature Step1_OK->OptimizeStep1 No CheckStep2 Analyze Yield of Cyclization Step1_OK->CheckStep2 Yes OptimizeStep1->CheckStep1 Step2_OK Yield ~40%? CheckStep2->Step2_OK OptimizeStep2 Optimize Cyclization: - Increase Base Excess - Control Intermediate Concentration Step2_OK->OptimizeStep2 No CheckPurification Analyze Purification Loss Step2_OK->CheckPurification Yes OptimizeStep2->CheckStep2 Purification_OK Acceptable Loss? CheckPurification->Purification_OK OptimizePurification Optimize Recrystallization: - Change Solvent System - Adjust Cooling Rate Purification_OK->OptimizePurification No End Yield Improved Purification_OK->End Yes OptimizePurification->CheckPurification

Caption: A decision tree for troubleshooting low yields.

Purification Workflow

The following diagram illustrates a typical purification workflow for this compound hydrochloride.

G Crude Crude this compound HCl Conversion Convert to Free Base (e.g., with NaOH) Crude->Conversion Extraction Extract with Organic Solvent (e.g., MTBE) Conversion->Extraction SaltFormation Convert back to HCl Salt (e.g., with aq. HCl) Extraction->SaltFormation Loop Repeat Cycle if Purity is Low SaltFormation->Loop Recrystallization Recrystallize (e.g., Isopropanol/Water/Ethyl Acetate) Pure Pure this compound HCl Recrystallization->Pure Loop->Conversion Purity Not OK Loop->Recrystallization Purity OK

References

Viloxazine Clinical Studies: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for managing common adverse effects of viloxazine observed in clinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental phases.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects associated with this compound in clinical trials?

A1: The most frequently reported adverse reactions in pediatric patients (ages 6-17) are somnolence, decreased appetite, fatigue, nausea, vomiting, insomnia, and irritability.[1][2] In adults, the most common adverse effects include insomnia, headache, somnolence, fatigue, nausea, decreased appetite, dry mouth, and constipation.[1][2]

Q2: Are the adverse effects of this compound dose-dependent?

A2: Some adverse effects of this compound may be dose-dependent. For instance, in pediatric trials, somnolence appeared to increase with higher doses.[3] However, other adverse events did not show a clear dose-related pattern.[4] In a flexible-dose trial in adults (200-600 mg/day), the average dose at the end of the study was 504 mg per day.[5]

Q3: What is the recommended titration schedule to potentially mitigate adverse effects?

A3: The recommended titration schedule for this compound is designed to allow for assessment of response and tolerability. For children aged 6-11 years, the starting dose is 100 mg once daily, which can be increased weekly by 100 mg to a maximum of 400 mg once daily.[6][7][8] For adolescents aged 12-17 years, the initial dose is 200 mg once daily, which can be increased after one week to a maximum of 400 mg once daily.[6][7][8] For adults, the starting dose is 200 mg once daily, with weekly increases of 200 mg to a maximum of 600 mg once daily.[6][7]

Data Presentation: Incidence of Common Adverse Reactions

The following tables summarize the incidence of common adverse reactions from placebo-controlled trials of this compound extended-release capsules.

Table 1: Adverse Reactions in Pediatric Patients (6-17 years) with ADHD [1][9]

Adverse ReactionThis compound (N=682) %Placebo (N=463) %
Somnolence164
Decreased Appetite82
Fatigue62
Nausea53
Vomiting42
Insomnia42
Irritability31

Table 2: Adverse Reactions in Adults with ADHD [1][5][9]

Adverse ReactionThis compound (200mg-600mg) (N=189) %Placebo (N=183) %
Insomnia14.85
Headache9.08
Fatigue11.63
Nausea10.13
Decreased Appetite10.12
Dry Mouth9.02
Somnolence62
Constipation51

Troubleshooting Guides

Management of Insomnia

Q: A participant in our study is experiencing significant insomnia after starting this compound. What are the recommended management strategies?

A: Insomnia is a common adverse effect of this compound. Here is a troubleshooting guide based on clinical trial practices and general recommendations:

1. Non-Pharmacological Interventions (First-Line)

  • Dosing Time Adjustment: If not already doing so, administer this compound in the morning to minimize its activating effects at night. A study has shown that evening administration did not negatively impact sleep.[10]

  • Sleep Hygiene Education: Counsel the participant on principles of good sleep hygiene. This is a foundational component of managing insomnia.[11]

  • Cognitive Behavioral Therapy for Insomnia (CBT-I): CBT-I is a highly effective non-pharmacological treatment for insomnia and is recommended as a first-line approach.[12] It includes stimulus control, sleep restriction, and cognitive restructuring.[11]

  • Relaxation Techniques: Techniques such as progressive muscle relaxation, meditation, and imagery training can help reduce pre-sleep arousal.[11]

2. Pharmacological Interventions (Second-Line)

  • If non-pharmacological approaches are insufficient, pharmacological options may be considered, though specific data on co-administration with this compound is limited. Caution should be exercised due to potential drug interactions.

  • It is important to note that long-term use of hypnotic medications can lead to tolerance and dependence.[11]

Workflow for Managing this compound-Induced Insomnia
Management of Nausea and Vomiting

Q: Several participants are reporting nausea. What are the recommended approaches to manage this adverse effect?

A: Nausea is a frequently reported side effect. The following steps can be taken to manage it:

1. Initial Management

  • Administration with Food: Taking this compound with food may help to reduce the incidence of nausea.

  • Dietary Modifications: Advise participants to eat foods at room temperature and consider a dietary consultation if nausea is persistent.[11]

2. Pharmacological Management (If Nausea Persists)

  • Prophylactic Approach: For participants with a history of medication-induced nausea, consider initiating prophylactic antiemetics when starting this compound.[13]

  • Dopamine Antagonists: Metoclopramide (10-20 mg orally 3-4 times daily) is a preferred initial agent. Prochlorperazine (5-10 mg four times daily) is an alternative.[13]

  • 5-HT3 Receptor Antagonists: If nausea persists, adding a 5-HT3 receptor antagonist like ondansetron (4-8 mg two to three times daily) can be considered.[13]

  • Refractory Cases: For persistent nausea, combination therapy with metoclopramide and corticosteroids (e.g., dexamethasone) may be effective.[13]

Important Considerations:

  • Rule out other causes of nausea such as constipation or bowel obstruction before escalating antiemetic therapy.[13]

  • Use antiemetics for the shortest duration necessary to control symptoms.[13]

Workflow for Managing this compound-Induced Nausea

Experimental Protocols

Q: What are the standard protocols for monitoring suicidal ideation and cardiovascular effects in this compound clinical trials?

A: Monitoring for suicidal ideation and cardiovascular effects are critical components of this compound clinical trials.

Protocol for Monitoring Suicidal Ideation and Behavior:

  • Assessment Tool: The Columbia-Suicide Severity Rating Scale (C-SSRS) is the standard instrument used to prospectively assess suicidal ideation and behavior in this compound clinical trials.[9][14][15]

  • Frequency: The C-SSRS is typically administered at baseline and at each subsequent study visit to monitor for any treatment-emergent suicidality.[15]

  • Procedure: The C-SSRS involves a series of simple, plain-language questions to assess the severity and immediacy of suicide risk.[16] It evaluates both suicidal ideation (wish to be dead, non-specific active suicidal thoughts, active suicidal ideation with methods, intent, or plan) and suicidal behaviors.[17]

  • Risk Management: Clinical trial protocols include a suicide risk management plan. If a participant endorses suicidal ideation, the investigator is responsible for evaluating the risk and determining the appropriate course of action, which may include immediate referral for mental health services.[15]

Protocol for Cardiovascular Monitoring:

  • Baseline Assessment: Before initiating this compound, a baseline assessment of heart rate and blood pressure is required.[18]

  • Ongoing Monitoring: Heart rate and blood pressure should be monitored periodically throughout the trial, especially following dose increases.[18] Clinical trial protocols often specify monitoring at each study visit.[14]

  • Parameters: Monitoring includes systolic and diastolic blood pressure and heart rate.[19] Some studies may also include electrocardiograms (ECGs) at baseline and specified follow-up points to assess for any clinically significant changes.[14]

  • Actionable Thresholds: Protocols may define clinically significant vital sign abnormalities that would require further evaluation or discontinuation from the study.[17]

Signaling Pathway

Q: Can you provide a diagram of this compound's proposed mechanism of action?

A: this compound is a selective norepinephrine reuptake inhibitor with serotonergic activity. It is thought to exert its therapeutic effects through a dual mechanism of action.

Viloxazine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2B/2C) This compound->Serotonin_Receptor Modulates NE Norepinephrine (NE) NET->NE Reuptake Increased_NE Increased Extracellular NE NE_Receptor Norepinephrine Receptor Increased_5HT Modulated Serotonin Signaling Serotonin_Receptor->Increased_5HT Increased_NE->NE_Receptor Activates

This compound's Dual Signaling Pathway

References

Identifying and mitigating drug-drug interactions with viloxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential drug-drug interactions (DDIs) with viloxazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound?

A1: this compound is primarily metabolized in the liver. The major metabolic pathway is 5-hydroxylation, which is mediated by the cytochrome P450 enzyme CYP2D6. This is followed by glucuronidation via UGT1A9 and UGT2B15 to form the main plasma metabolite, 5-hydroxy-viloxazine glucuronide.[1][2][3][4][5][6] A smaller portion of metabolism involves CYP1A2, 2B6, 2C9, 2C19, and 3A4.[2][3]

Q2: Is this compound an inhibitor of Cytochrome P450 (CYP) enzymes?

A2: Yes, this compound has been shown to be an inhibitor of several CYP enzymes. It is a strong inhibitor of CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4.[7][8][9][10] In vitro studies have also demonstrated reversible inhibition of CYP2B6.[6][11]

Q3: What are the clinical implications of this compound's CYP inhibition profile?

A3: The strong inhibition of CYP1A2 means that co-administration of this compound with drugs that are sensitive substrates of this enzyme can lead to significantly increased exposure and potential toxicity of the co-administered drug.[7][10] Therefore, the use of this compound with sensitive CYP1A2 substrates or those with a narrow therapeutic range is contraindicated.[12][13] For substrates of CYP2D6 and CYP3A4, there is a risk of moderately increased exposure, and monitoring for adverse reactions and potential dose adjustments are recommended.[7][9][12]

Q4: Does this compound interact with drug transporters?

A4: In vitro studies have shown that this compound is a weak inhibitor of several drug transporters, including P-glycoprotein (P-gp), BCRP, OATP1B1, OATP1B3, and MATE1.[11] However, in vitro DDI testing has suggested that this compound is not a significant inhibitor of transporters at clinically relevant concentrations.[4][5]

Q5: Can this compound be co-administered with stimulants used for ADHD treatment, such as methylphenidate or amphetamines?

A5: Clinical studies have been conducted to evaluate the co-administration of this compound with methylphenidate and lisdexamfetamine (a pro-drug of d-amphetamine). These studies found no significant pharmacokinetic interactions between this compound and either methylphenidate or d-amphetamine.[14][15][16][17] While the combination appears to be generally well-tolerated, it is important to monitor for potential additive pharmacodynamic effects, such as increases in heart rate and blood pressure.[18][19]

Q6: Are there any absolute contraindications for co-administration with this compound?

A6: Yes, co-administration of this compound is contraindicated with monoamine oxidase inhibitors (MAOIs) or within 14 days of discontinuing an MAOI due to the risk of a hypertensive crisis.[7][10][13][20] It is also contraindicated with sensitive CYP1A2 substrates or CYP1A2 substrates with a narrow therapeutic range, such as alosetron, duloxetine, theophylline, and tizanidine.[7][20][21]

Troubleshooting Guide

Problem 1: Unexpectedly high levels of a co-administered drug are observed in an in vivo study with this compound.

  • Possible Cause: The co-administered drug is likely a substrate of a CYP enzyme that is inhibited by this compound.

  • Troubleshooting Steps:

    • Verify the metabolic pathway of the co-administered drug.

    • If it is a substrate of CYP1A2, CYP2D6, or CYP3A4, the interaction is likely due to this compound's inhibitory effects.

    • For sensitive CYP1A2 substrates, co-administration should be avoided. For substrates of other inhibited CYPs, consider reducing the dose of the co-administered drug and increasing monitoring for adverse effects.

Problem 2: In vitro CYP inhibition assay results show significant inhibition, but this is not replicated in vivo.

  • Possible Cause: The in vitro assay may not fully reflect the complexities of in vivo pharmacokinetics, including factors like plasma protein binding, tissue distribution, and the presence of competing metabolic pathways.

  • Troubleshooting Steps:

    • Review the in vitro experimental design to ensure that the concentrations of this compound used are clinically relevant.

    • Consider the potential for alternative metabolic pathways for the substrate drug in vivo that are not accounted for in the in vitro system.

    • Evaluate the role of drug transporters in the disposition of the substrate drug, as this can influence its intracellular concentration and availability for metabolism.

Problem 3: An in vivo study shows a greater than expected increase in the exposure of a CYP2D6 substrate when co-administered with this compound.

  • Possible Cause: The study subjects may have a CYP2D6 poor metabolizer (PM) phenotype, leading to a greater reliance on this pathway for the substrate's metabolism and thus a more pronounced effect of this compound's inhibition.

  • Troubleshooting Steps:

    • If possible, genotype the study subjects for CYP2D6 polymorphisms.

    • Analyze the data based on genotype to determine if the interaction is more pronounced in PMs.

    • Note that while this compound's own pharmacokinetics are only modestly affected by CYP2D6 PM status, the impact on co-administered drugs that are sensitive CYP2D6 substrates could be more significant.[1][2]

Data Presentation

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound

CYP EnzymeInhibition TypeIC50 (µM)Classification
CYP1A2Reversible0.269Strong Inhibitor
CYP1A2Time-Dependent0.0436 (after 30-min pre-incubation)Potential Time-Dependent Inhibitor
CYP2B6Reversible184Weak Inhibitor
CYP2D6Reversible141Weak Inhibitor
CYP3A4/5Reversible221 (midazolam as substrate)Weak Inhibitor
CYP3A4/5Reversible352 (testosterone as substrate)Weak Inhibitor
CYP2C8Reversible>1010No significant inhibition
CYP2C9Reversible>1010No significant inhibition
CYP2C19Reversible>1010No significant inhibition

Data sourced from in vitro studies using human liver microsomes.[3][6][11]

Table 2: In Vivo Pharmacokinetic Interactions with this compound

Co-administered Drug (Substrate)CYP EnzymeChange in CmaxChange in AUCClinical Recommendation
Caffeine (200 mg)CYP1A299.11%436.15%Monitor for caffeine-related adverse effects, particularly insomnia.[2][22][23]
Dextromethorphan (30 mg)CYP2D6150.76%185.76%Monitor for adverse reactions and consider dose adjustment of CYP2D6 substrate.[2][22]
Midazolam (0.025 mg/kg)CYP3A4112.81%167.56%Monitor for adverse reactions and consider dose adjustment of CYP3A4 substrate.[2][22]
TheophyllineCYP1A2Significantly IncreasedSignificantly IncreasedContraindicated.[2][24][25]
MethylphenidateNot significantNo significant changeNo significant changeNo dose adjustment needed based on pharmacokinetic data.[14][16][17]
d-amphetamine (from lisdexamfetamine)Not significantNo significant changeNo significant changeNo dose adjustment needed based on pharmacokinetic data.[15]

Data from clinical studies in healthy adults.[2][22]

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay

This protocol outlines a method to determine the IC50 of this compound for various CYP isoforms using human liver microsomes.

  • Materials:

    • Human liver microsomes (pooled from multiple donors)

    • This compound stock solution (in a suitable solvent, e.g., DMSO)

    • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, dextromethorphan for CYP2D6, midazolam for CYP3A4)

    • NADPH regenerating system

    • Potassium phosphate buffer (pH 7.4)

    • 96-well plates

    • LC-MS/MS system

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add human liver microsomes, the appropriate CYP-specific probe substrate, and the this compound dilution. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the substrate-specific metabolite using a validated LC-MS/MS method.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate and Inhibition Assay

This protocol describes a method to assess if this compound is a substrate or inhibitor of P-gp using a cell-based assay.

  • Materials:

    • MDCKII cells stably transfected with the human MDR1 gene (for P-gp) and parental MDCKII cells.

    • Transwell inserts

    • This compound

    • A known P-gp substrate (e.g., digoxin)

    • A known P-gp inhibitor (e.g., verapamil)

    • Hanks' Balanced Salt Solution (HBSS)

    • LC-MS/MS system

  • Procedure for Substrate Assessment:

    • Culture the MDCKII-MDR1 and parental MDCKII cells on Transwell inserts to form a confluent monolayer.

    • Measure the transport of this compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

    • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 2 in MDCKII-MDR1 cells and inhibited by a known P-gp inhibitor suggests that this compound is a P-gp substrate.

  • Procedure for Inhibition Assessment:

    • Using the MDCKII-MDR1 cell monolayer, measure the transport of a known P-gp substrate (e.g., digoxin) in the B-to-A direction in the presence and absence of various concentrations of this compound.

    • A concentration-dependent decrease in the efflux of the known P-gp substrate indicates that this compound is a P-gp inhibitor.

    • Calculate the IC50 value for P-gp inhibition by plotting the percent inhibition of the substrate's efflux against the this compound concentration.

Visualizations

viloxazine_metabolism This compound This compound Metabolite 5-Hydroxythis compound This compound->Metabolite CYP2D6 (Major) CYP1A2, 2B6, 2C9, 2C19, 3A4 (Minor) Conjugate 5-Hydroxythis compound glucuronide (Major Metabolite) Metabolite->Conjugate UGT1A9, UGT2B15

Caption: Metabolic pathway of this compound.

ddi_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CYP Inhibition Assay CYP Inhibition Assay Risk Assessment Risk Assessment CYP Inhibition Assay->Risk Assessment Transporter Interaction Assay Transporter Interaction Assay Transporter Interaction Assay->Risk Assessment Clinical DDI Study Clinical DDI Study Mitigation Strategy Mitigation Strategy Clinical DDI Study->Mitigation Strategy Identify Potential Interaction Identify Potential Interaction Identify Potential Interaction->CYP Inhibition Assay Identify Potential Interaction->Transporter Interaction Assay Risk Assessment->Clinical DDI Study If risk identified

Caption: Experimental workflow for DDI assessment.

logical_relationships This compound This compound Increased_Exposure Increased Substrate Exposure This compound->Increased_Exposure inhibits CYP1A2 (strong) This compound->Increased_Exposure inhibits CYP2D6 (weak) This compound->Increased_Exposure inhibits CYP3A4 (weak) CYP1A2_Substrate CYP1A2 Substrate CYP1A2_Substrate->Increased_Exposure CYP2D6_Substrate CYP2D6 Substrate CYP2D6_Substrate->Increased_Exposure CYP3A4_Substrate CYP3A4 Substrate CYP3A4_Substrate->Increased_Exposure Adverse_Effects Potential for Adverse Effects Increased_Exposure->Adverse_Effects

Caption: this compound DDI risk relationships.

References

Addressing the bell-shaped dose-response curve of viloxazine in clinical practice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the bell-shaped dose-response curve of viloxazine.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in efficacy at higher doses of this compound in our preclinical/clinical models. Is this a known phenomenon?

A1: Yes, a bell-shaped or U-shaped dose-response curve for this compound has been reported in clinical research. A meta-analysis of clinical trials in pediatric patients with ADHD suggests that doses greater than 400 mg per day, or greater than 7 mg/kg, may not be associated with increased efficacy.[1][2][3][4] This indicates that moderate doses (200-400 mg/day) may provide optimal therapeutic outcomes.[1][3][4]

Q2: What is the proposed mechanism of action for this compound that might explain its bell-shaped dose-response curve?

A2: The complex pharmacological profile of this compound likely contributes to its dose-response characteristics. This compound is not only a selective norepinephrine reuptake inhibitor (NRI) but also modulates serotonin pathways.[5] Specifically, it acts as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[5][6] It is hypothesized that at lower to moderate doses, the synergistic effects of norepinephrine and serotonin modulation lead to therapeutic efficacy. At higher doses, the complex interplay between these systems, potentially including receptor desensitization or the engagement of off-target effects, could lead to a plateau or decrease in the desired therapeutic effect.

Q3: How does the pharmacokinetic profile of this compound influence its dose-response?

A3: this compound exhibits linear pharmacokinetics, with Cmax and AUC increasing proportionally with the dose.[7] It is primarily metabolized by the CYP2D6 enzyme.[5][7] While CYP2D6 polymorphisms do not appear to have a clinically significant impact on this compound's pharmacokinetics, it is a consideration in drug-drug interactions.[8][9] The extended-release formulation provides a gradual absorption, with peak plasma concentrations reached approximately 5 hours after administration.[10] Understanding the patient's metabolic profile and potential co-medications is crucial for optimizing dosing and interpreting dose-response data.

Q4: We are designing a clinical trial for a this compound analog. What are the key inclusion and exclusion criteria to consider from previous this compound trials for ADHD?

A4: Based on previous phase 3 clinical trials for this compound in pediatric and adult populations with ADHD, key inclusion criteria typically include:

  • A confirmed diagnosis of ADHD according to DSM-5 criteria.[11][12]

  • A minimum score on a standardized ADHD rating scale (e.g., ADHD-RS-5 score of at least 28).[11]

  • A minimum score on the Clinical Global Impression - Severity (CGI-S) scale (e.g., at least 4).[11]

Key exclusion criteria often include:

  • Current diagnosis of other major psychiatric or neurological disorders.[11][12]

  • History of seizures.[12]

  • Evidence of suicidality.[11][12]

  • History of allergic reaction to this compound.[11]

  • Use of other ADHD medications within a specified washout period.[12]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro receptor binding or functional assays.
Potential Cause Troubleshooting Step
Cell line viability or passage number Ensure cells are healthy and within a low passage number range. Perform regular cell viability checks.
Reagent quality and concentration Use fresh, high-quality reagents. Verify the concentration of radioligands, agonists, and antagonists.
Incubation times and temperatures Strictly adhere to the optimized incubation times and temperatures as specified in the protocol. For NET uptake assays, a 20-minute incubation at 37°C has been used.[1][13] For SERT uptake assays, a 15-minute incubation at room temperature has been reported.[1]
Assay-specific technical errors For HTRF assays, ensure proper handling of plates and reagents to avoid photobleaching. For radioligand binding assays, ensure complete washing steps to reduce non-specific binding.
Issue 2: High variability in neurotransmitter levels in in vivo microdialysis experiments.
Potential Cause Troubleshooting Step
Improper probe placement Verify the stereotaxic coordinates for the brain region of interest (e.g., prefrontal cortex). Histologically confirm probe placement post-experiment.
Probe recovery and calibration Determine the in vivo recovery of the microdialysis probe for each analyte. Calibrate the system with known standards.
Animal stress Allow for an adequate habituation period for the animals in the experimental setup before sample collection to minimize stress-induced fluctuations in neurotransmitter levels.
Perfusion flow rate Maintain a slow and consistent perfusion rate (typically 1-2 µL/min) to ensure stable dialysis.[14]
Sample degradation Collect dialysates in vials containing an antioxidant (e.g., acetic acid) and keep them on ice or in a refrigerated fraction collector.[3] Analyze samples promptly or store them at -80°C.

Data Presentation

Table 1: this compound Efficacy in Pediatric ADHD Clinical Trials (ADHD-RS-5 Total Score Change from Baseline)

DoseMean Change from Baseline (LSMD vs. Placebo)p-valueReference
100 mg/day-10 to -12 points<0.05[15][16]
200 mg/day-10 to -12 points<0.05[15][16][17]
400 mg/day-10 to -12 points<0.05[15][16][17]

Table 2: this compound Pharmacokinetic Parameters in Pediatric and Adolescent Patients

DosePopulationCmax (µg/mL)AUC0-t (µg·h/mL)Reference
100 mgChildren (6-11 years)1.60 ± 0.7019.29 ± 8.88[18]
200 mgChildren (6-11 years)2.83 ± 1.3134.72 ± 16.53[18]
400 mgChildren (6-11 years)5.61 ± 2.4868.00 ± 28.51[18]
200 mgAdolescents (12-17 years)2.06 ± 0.9025.78 ± 11.55[18]
400 mgAdolescents (12-17 years)4.08 ± 1.6750.80 ± 19.76[18]
600 mgAdolescents (12-17 years)6.49 ± 2.8779.97 ± 36.91[18]

Table 3: In Vitro Activity of this compound

TargetAssay TypeValueReference
Norepinephrine Transporter (NET)[3H]-NE Uptake InhibitionIC50 = 0.26 µM[1][6]
Serotonin Transporter (SERT)[3H]-5-HT Uptake InhibitionIC50 = 257 µM[1][6]
5-HT2B ReceptorFunctional AntagonismIC50 = 27.0 µM[6]
5-HT2C ReceptorFunctional AgonismEC50 = 32.0 µM[6]

Experimental Protocols

Protocol 1: In Vitro Norepinephrine Transporter (NET) Uptake Assay

This protocol is a general guideline based on published methodologies.[1][6][13]

  • Preparation of Synaptosomes: Isolate synaptosomes from the hypothalamus of male Sprague-Dawley rats.

  • Incubation: Incubate the synaptosomes with varying concentrations of this compound.

  • Radioligand Addition: Add [3H]-norepinephrine (NE) to the incubation mixture.

  • Incubation Period: Incubate for 20 minutes at 37°C.

  • Termination: Stop the uptake reaction by rapid filtration.

  • Scintillation Counting: Measure the amount of [3H]-NE incorporated into the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific [3H]-NE uptake.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Measurement

This protocol is a general guideline based on published methodologies.[14][19]

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula targeting the prefrontal cortex (PFC). Allow for a recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.

  • This compound Administration: Administer this compound (e.g., intraperitoneally) at the desired doses.

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Neurotransmitter Analysis: Analyze the concentrations of norepinephrine, dopamine, and serotonin in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

Visualizations

Viloxazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Viloxazine_high This compound (Higher Doses) Reduced_Effect Reduced/Plateaued Effect Viloxazine_high->Reduced_Effect Potential Off-Target Effects/ Receptor Desensitization Viloxazine_low This compound (Moderate Doses) NET Norepinephrine Transporter (NET) Viloxazine_low->NET Inhibits HT2B 5-HT2B Receptor Viloxazine_low->HT2B Antagonizes HT2C 5-HT2C Receptor Viloxazine_low->HT2C Agonizes NE_vesicle Norepinephrine (NE) NET->NE_vesicle Reuptake NE_synapse NE NE_vesicle->NE_synapse Release Therapeutic_Effect Therapeutic Effect (ADHD Symptom Reduction) NE_synapse->Therapeutic_Effect Increases Norepinephrine Signaling Serotonin_synapse 5-HT Serotonin_synapse->HT2B Serotonin_synapse->HT2C HT2C->Therapeutic_Effect Modulates Signaling

Caption: Proposed signaling pathway of this compound at different dose levels.

Experimental_Workflow_Microdialysis cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Animal_Model Sprague-Dawley Rat Surgery Stereotaxic Implantation of Guide Cannula (PFC) Animal_Model->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF (1-2 µL/min) Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Viloxazine_Admin Administer this compound (i.p.) Baseline->Viloxazine_Admin Post_Admin_Collection Collect Post-Administration Dialysate Samples Viloxazine_Admin->Post_Admin_Collection HPLC HPLC-ED Analysis Post_Admin_Collection->HPLC Quantification Quantify Neurotransmitter Levels (NE, DA, 5-HT) HPLC->Quantification Data_Analysis Normalize to Baseline (%) Quantification->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis.

Bell_Shaped_Dose_Response cluster_response Dose-Response Relationship Dose This compound Dose Low_Dose Low Dose (e.g., 100 mg) Moderate_Dose Moderate Dose (200-400 mg) High_Dose High Dose (>400 mg) Efficacy Therapeutic Efficacy (ADHD Symptom Reduction) Low_Dose->Efficacy Increasing Efficacy Moderate_Dose->Efficacy Peak Efficacy High_Dose->Efficacy Plateau or Decreasing Efficacy

Caption: Logical relationship of the bell-shaped dose-response curve of this compound.

References

Technical Support Center: Stability-Indicating Analytical Method Development for Viloxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating analytical method development for viloxazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process for the analysis of this compound and its degradation products.

Question: Why am I observing peak tailing for the this compound peak in my HPLC chromatogram?

Answer: Peak tailing for this compound can be caused by several factors. Here are some potential causes and their solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine groups in this compound, leading to tailing.

    • Solution: Use a base-deactivated column or an end-capped column. You can also try adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites.[1][2]

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject. A typical concentration for analysis is around 50 µg/mL.[3]

  • Low Mobile Phase pH: A mobile phase with a pH close to the pKa of this compound can cause peak shape issues.

    • Solution: Adjust the pH of the mobile phase. A lower pH (e.g., 2.35) has been shown to improve peak shape and separation.[4]

  • Column Degradation: The column's performance may have deteriorated over time.

    • Solution: Flush the column with a strong solvent or replace it if necessary.

Question: I am seeing poor resolution between this compound and one of its degradation products. What should I do?

Answer: Poor resolution can compromise the accuracy of your stability-indicating method. Here are some steps to improve it:

  • Optimize Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can significantly impact resolution.

    • Solution: Systematically vary the mobile phase composition. For instance, you could try changing the ratio of 0.01N KH2PO4 to acetonitrile from 70:30 to other ratios to see the effect on separation.[5]

  • Adjust Mobile Phase pH: The ionization state of this compound and its degradation products can be altered by changing the pH, which can improve resolution.

    • Solution: Experiment with different pH values for your buffer. For example, adjusting the pH to 2.6 was found to be successful in separating an impurity from the main this compound peak.[4]

  • Change the Column: Different column chemistries can provide different selectivities.

    • Solution: If optimizing the mobile phase is not sufficient, try a column with a different stationary phase (e.g., C8, Phenyl).[3][4]

  • Modify the Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.

    • Solution: Try decreasing the flow rate from 1.0 mL/min to 0.8 mL/min.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of this compound?

A1: Forced degradation studies for this compound are typically conducted under acid, base, oxidative, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][3][5]

Q2: What are some common degradation pathways for this compound?

A2: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis of the ether linkage under acidic and basic conditions, and oxidation of the morpholine ring.[1][2] In humans, the major metabolic route is 5-hydroxylation followed by glucuronidation.[6][7]

Q3: Which analytical techniques are most suitable for a stability-indicating assay of this compound?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and effective technique for the quantitative determination of this compound and its degradation products.[3][4][5] LC-MS/MS can also be used for the identification and characterization of degradation products.[1][2]

Q4: What are typical validation parameters for a stability-indicating method for this compound?

A4: According to ICH guidelines, the validation of a stability-indicating method for this compound should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][4]

Data Presentation

Table 1: Summary of Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Azilent C18 (150 mm x 4.6 mm, 5 µm)[5]Agilent Eclipse XDB C8 (250 mm x 4.6 mm, 5 µm)[4]X-bridge phenyl (250x4. 6 mm, 5 µ)[3]
Mobile Phase 0.01N KH2PO4: Acetonitrile (70:30)[5]Potassium phosphate and acetonitrile (gradient)[4]Acetonitrile and 0.1% Trifluoroacetic acid (60:40)[3]
Flow Rate 1.0 mL/min[5]0.8 mL/min[4]1.0 mL/min[3]
Detection Wavelength 222 nm[5]210 nm[4]221 nm[3]
Column Temperature 30°C[5]45-55°C[4]Not specified
Retention Time Not specifiedNot specified~2.272 min[3]

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acid Degradation 2N HCl[5]30 mins60°CNot specified
1N HCl[3]Not specifiedNot specified13.4%[3]
Base Degradation 2N NaOH[5]30 mins60°CNot specified
1N NaOH[3]Not specifiedNot specified13.1%[3]
Oxidative Degradation 20% H2O2[5]30 mins60°CNot specified
30% H2O2[3]Not specifiedNot specified14.9%[3]
Thermal Degradation Dry Heat[5]6 hours105°CNot specified
Reduction Degradation 30% Sodium bisulphate[3]Not specifiedNot specified11.4%[3]

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare this compound standard and sample solutions for HPLC analysis.

Materials:

  • This compound reference standard

  • This compound tablets

  • Diluent (Mobile phase is often used as the diluent)[3]

  • Volumetric flasks (100 mL, 10 mL)

  • Pipettes

  • Sonicator

  • HPLC filters

Procedure:

  • Standard Stock Solution (200 µg/mL):

    • Accurately weigh about 20 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[5]

    • Add approximately 70 mL of diluent and sonicate for 10-25 minutes to dissolve.[3][5]

    • Make up the volume to 100 mL with the diluent.

  • Standard Working Solution (20 µg/mL):

    • Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask.[5]

    • Dilute to the mark with the diluent.

  • Sample Stock Solution (200 µg/mL):

    • Weigh and powder 10 this compound tablets.

    • Transfer a quantity of powder equivalent to 20 mg of this compound into a 100 mL volumetric flask.[5]

    • Add about 50 mL of diluent and sonicate for 25 minutes.[5]

    • Make up the volume with diluent and filter through an HPLC filter.[5]

  • Sample Working Solution (20 µg/mL):

    • Transfer 1 mL of the filtered sample stock solution into a 10 mL volumetric flask.[5]

    • Dilute to the mark with the diluent.

Protocol 2: Forced Degradation Study

Objective: To subject this compound to various stress conditions to generate degradation products.

Procedure:

  • Acid Degradation: To 1 mL of this compound stock solution, add 1 mL of 2N HCl and reflux for 30 minutes at 60°C.[5] Neutralize the solution and dilute to obtain a final concentration of approximately 20 ppm for HPLC analysis.[5]

  • Base Degradation: To 1 mL of this compound stock solution, add 1 mL of 2N NaOH and reflux for 30 minutes at 60°C.[5] Neutralize the solution and dilute to obtain a final concentration of approximately 20 ppm for HPLC analysis.[5]

  • Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 20% H2O2 and keep for 30 minutes at 60°C.[5] Dilute the resultant solution to obtain a final concentration of approximately 20 ppm for HPLC analysis.[5]

  • Thermal Degradation: Place the this compound drug substance in a hot air oven at 105°C for 6 hours.[5] After exposure, prepare a solution of the desired concentration in the diluent for analysis.

  • Photolytic Degradation: Expose the this compound solution to UV radiation for a specified period (e.g., 6 hours).[1] Prepare a sample for HPLC analysis.

Visualizations

MethodDevelopmentWorkflow start Start: Method Development Goal lit_review Literature Review & Method Scouting start->lit_review prelim_exp Preliminary Experiments (Column & Mobile Phase Screening) lit_review->prelim_exp optimization Method Optimization (pH, Gradient, Flow Rate) prelim_exp->optimization forced_deg Forced Degradation Studies optimization->forced_deg method_val Method Validation (ICH Guidelines) optimization->method_val forced_deg->optimization Re-optimize if separation is inadequate final_method Final Stability-Indicating Method method_val->final_method

Caption: A typical workflow for developing a stability-indicating analytical method.

TroubleshootingWorkflow issue Chromatographic Issue Identified (e.g., Poor Resolution, Peak Tailing) check_params Check Basic Parameters (Connections, Mobile Phase Prep) issue->check_params adjust_mp Adjust Mobile Phase (Composition, pH) check_params->adjust_mp resolved Issue Resolved adjust_mp->resolved If successful not_resolved Issue Persists adjust_mp->not_resolved change_col Change Column (Different Stationary Phase) change_col->resolved If successful change_col->not_resolved If still not resolved adjust_flow Adjust Flow Rate adjust_flow->resolved not_resolved->change_col If mobile phase adjustment fails not_resolved->adjust_flow

Caption: A logical workflow for troubleshooting common HPLC issues.

ViloxazineDegradationPathways cluster_acid Acid Hydrolysis cluster_base Alkaline Hydrolysis cluster_oxidation Oxidation cluster_reduction Reduction This compound This compound acid_dp Degradation Product I (m/z 228.07) This compound->acid_dp HCl base_dp Degradation Product II (m/z 228.07) This compound->base_dp NaOH ox_dp Degradation Product III (m/z 254.12) This compound->ox_dp H2O2 red_dp Degradation Product IV (m/z 240.14) This compound->red_dp Sodium Bisulphate

Caption: Simplified degradation pathways of this compound under different stress conditions.

References

Challenges in the synthesis of specific viloxazine stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of specific viloxazine stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing specific this compound stereoisomers?

A1: The main challenges in synthesizing specific this compound stereoisomers, such as the more pharmacologically active (S)-enantiomer, revolve around achieving high enantioselectivity and overall yield.[1][2] Key difficulties include:

  • Controlling Stereochemistry: The creation of the chiral center at the C2 position of the morpholine ring with a specific configuration requires either a stereoselective synthetic route or an efficient resolution of a racemic mixture.

  • Preventing Racemization: Ensuring that the desired stereoisomer does not racemize during subsequent reaction or purification steps is critical.

  • Impurity Profile: The synthesis can produce various impurities, including constitutional isomers and byproducts from side reactions, which can be challenging to separate from the desired product.

  • Scale-up: Methods that are effective at the lab scale may present challenges during scale-up, such as catalyst deactivation, longer reaction times, and difficulties in maintaining consistent stereoselectivity.

Q2: What are the principal strategies for obtaining enantiomerically pure this compound?

A2: There are two main strategies for producing enantiomerically pure this compound:

  • Asymmetric Synthesis: This approach aims to directly synthesize the desired stereoisomer. A notable method is the asymmetric hydrogenation of a dehydromorpholine precursor using a chiral rhodium catalyst, which can achieve high yields and excellent enantioselectivity (up to 99% ee).[1][2][3][4]

  • Chiral Resolution: This strategy involves synthesizing a racemic mixture of this compound and then separating the enantiomers. A common method is classical resolution, where the racemic this compound (a base) is reacted with a chiral acid, such as L-(+)-tartaric acid, to form diastereomeric salts.[5][6][7][8] These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.

Q3: How can I determine the enantiomeric excess (ee) of my this compound sample?

A3: The enantiomeric excess of this compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[9][10][11] A validated method for S-viloxazine uses a Chiralpack IM column with a mobile phase of methanol, n-hexane, and isopropanol.[9] The separation of the enantiomers allows for their quantification and the calculation of the ee.

Q4: At what stages of the synthesis is there a risk of racemization?

A4: Racemization can be a concern under conditions that facilitate the cleavage and reformation of the bond at the chiral center. For this compound and its intermediates, this can potentially occur under harsh acidic or basic conditions, or at elevated temperatures, especially if there are any functionalities that can stabilize a transient planar intermediate.[12][13] It is crucial to carefully control the pH and temperature during workup and purification steps.

Troubleshooting Guides

Asymmetric Synthesis: Rhodium-Catalyzed Asymmetric Hydrogenation

Problem 1: Low Enantioselectivity (<90% ee)

Potential Cause Troubleshooting Steps
Impure Substrate or Reagents Ensure the dehydromorpholine precursor is of high purity. Trace impurities can interfere with the catalyst-substrate interaction. Purify all reagents and use high-purity, dry solvents.
Catalyst Deactivation or Poisoning Catalyst poisons, such as sulfur or certain nitrogen-containing compounds, can dramatically reduce enantioselectivity.[14] Ensure all glassware is scrupulously clean and that reagents are free from potential poisons. Use of a glovebox or Schlenk line for handling air-sensitive catalysts is recommended.[14]
Incorrect Catalyst or Ligand Verify the identity and purity of the rhodium precursor and the chiral bisphosphine ligand. The structure and purity of the ligand are critical for achieving high enantioselectivity.[15]
Suboptimal Reaction Conditions Screen different solvents and temperatures. The solvent can significantly influence the catalyst's performance.[14] Lowering the temperature may improve enantioselectivity.

Problem 2: Low or Inconsistent Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress by TLC or HPLC. If the reaction stalls, it could be due to catalyst deactivation. Consider adding a fresh portion of the catalyst.
Catalyst Deactivation As mentioned above, impurities can deactivate the catalyst. Ensure all components of the reaction are pure.
Poor Substrate Solubility If the dehydromorpholine precursor has poor solubility in the reaction solvent, this can lead to a slow and incomplete reaction. Screen for a solvent system that provides better solubility while maintaining high enantioselectivity.
Product Isolation Issues Optimize the workup and purification procedure to minimize product loss.
Chiral Resolution: Diastereomeric Salt Crystallization

Problem 1: Poor Separation of Diastereomeric Salts

Potential Cause Troubleshooting Steps
Inappropriate Resolving Agent While tartaric acid is a common choice for resolving amines, other chiral acids like mandelic acid or camphorsulfonic acid might provide better separation for this compound.[8] It may be necessary to screen a few different resolving agents.
Suboptimal Crystallization Solvent The choice of solvent is crucial for achieving a significant difference in the solubility of the diastereomeric salts.[5][6] Screen a variety of solvents and solvent mixtures. Methanol is a common starting point for amine resolutions with tartaric acid.[5][6]
Crystallization is Too Rapid Rapid crystallization can lead to the trapping of the more soluble diastereomer in the crystal lattice, resulting in low enantiomeric purity. Allow the solution to cool slowly to promote the formation of well-defined, pure crystals.
Incorrect Stoichiometry Ensure the correct molar ratio of the racemic this compound to the chiral resolving agent is used. Typically, a 1:1 ratio is a good starting point, but this may need to be optimized.

Problem 2: Low Yield of the Desired Enantiomer

Potential Cause Troubleshooting Steps
Loss of Product During Recrystallization Multiple recrystallizations may be necessary to achieve high enantiomeric purity, but each step can lead to a loss of material. Minimize the number of recrystallizations by optimizing the initial crystallization conditions.
Incomplete Precipitation The desired diastereomeric salt may have some solubility in the mother liquor. Cool the crystallization mixture to a lower temperature to maximize precipitation.
Loss During Liberation of the Free Base Ensure complete conversion of the diastereomeric salt back to the free amine by using a sufficient amount of base. Optimize the extraction procedure to ensure all of the desired enantiomer is recovered from the aqueous layer.

Data Presentation

Table 1: Comparison of Synthetic Strategies for Enantiomerically Pure this compound

Parameter Asymmetric Hydrogenation Classical Resolution
Key Transformation Rh-catalyzed hydrogenation of a dehydromorpholine precursorFormation and separation of diastereomeric salts
Typical Yield QuantitativeVariable, often <50% for the desired enantiomer after resolution
Enantiomeric Excess (ee) Up to 99%Can achieve >99% with multiple recrystallizations
Key Advantages Atom economical, high throughput, direct formation of the desired enantiomerUtilizes readily available and inexpensive resolving agents
Potential Challenges Cost and sensitivity of the catalyst, need for specialized equipment (hydrogenator)Can be labor-intensive, requires optimization of crystallization conditions, inherently lower maximum yield for the desired enantiomer

Experimental Protocols

Chiral HPLC Analysis of this compound Enantiomers

This protocol is adapted from a validated method for the estimation of S-Viloxazine.[9]

  • Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Chiral Column: Chiralpack IM, 250 x 10 mm, 5 µm.

  • Mobile Phase: Methanol: n-hexane: Isopropanol (30:50:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 264.6 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should be baseline resolved, allowing for the determination of the peak area for each.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

Synthesis_Pathways cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution DehydroV Dehydromorpholine Precursor Sthis compound (S)-Viloxazine DehydroV->Sthis compound Asymmetric Hydrogenation [Rh]-chiral bisphosphine, H2 >95% yield, up to 99% ee RacemicV Racemic this compound DiastereomericSalts Diastereomeric Salts ((S)-V-(+)-TA and (R)-V-(+)-TA) RacemicV->DiastereomericSalts + L-(+)-Tartaric Acid SSalt Crystallized (S)-Viloxazine-(+)-Tartaric Acid Salt DiastereomericSalts->SSalt Fractional Crystallization RSalt Soluble (R)-Viloxazine-(+)-Tartaric Acid Salt DiastereomericSalts->RSalt In Mother Liquor SViloxazine_res (S)-Viloxazine SSalt->SViloxazine_res Base Treatment

Caption: Synthetic strategies for obtaining (S)-viloxazine.

Troubleshooting_Asymmetric_Hydrogenation Start Low Enantioselectivity CheckPurity Check Purity of Substrate and Reagents Start->CheckPurity CheckCatalyst Verify Catalyst and Ligand Identity and Purity Start->CheckCatalyst CheckConditions Optimize Reaction Conditions (Solvent, Temperature) Start->CheckConditions CatalystPoisoning Suspect Catalyst Poisoning? CheckPurity->CatalystPoisoning PurifyReagents Purify Reagents and Use High-Purity Solvents CatalystPoisoning->PurifyReagents Yes AirFree Use Strict Air-Free Techniques CatalystPoisoning->AirFree Yes

Caption: Troubleshooting low enantioselectivity in asymmetric hydrogenation.

Chiral_Resolution_Workflow Start Racemic this compound AddAcid Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) in suitable solvent (e.g., Methanol) Start->AddAcid Crystallize Cool Slowly to Induce Fractional Crystallization AddAcid->Crystallize Filter Filter to Separate Crystals and Mother Liquor Crystallize->Filter Crystals Diastereomerically Enriched Crystals Filter->Crystals MotherLiquor Mother Liquor with Other Diastereomer Filter->MotherLiquor Recrystallize Recrystallize for Higher Purity (Optional) Crystals->Recrystallize Recrystallize->Crystals Needs More Purification Liberate Treat Crystals with Base (e.g., NaOH) Recrystallize->Liberate Sufficiently Pure Extract Extract with Organic Solvent Liberate->Extract FinalProduct Enantiomerically Pure This compound Extract->FinalProduct

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

References

Strategies to minimize nausea and insomnia during viloxazine treatment

Author: BenchChem Technical Support Team. Date: December 2025

Viloxazine Treatment: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the management of nausea and insomnia during this compound treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a selective norepinephrine reuptake inhibitor (SNRI).[1][2][3] Its primary therapeutic effect is believed to stem from blocking the norepinephrine transporter (NET), which increases the concentration of norepinephrine in the synaptic cleft and enhances noradrenergic neurotransmission.[3][4] More recent preclinical studies indicate a more complex pharmacology, including activity at serotonin receptors, specifically as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[2][5] It may also indirectly increase dopamine and serotonin activity in the prefrontal cortex.[5] Unlike many other ADHD medications, it is not a stimulant.[1]

Q2: Why are nausea and insomnia common adverse events during this compound treatment?

A2: The underlying reasons are linked to its mechanism of action:

  • Insomnia: The increase in norepinephrine, a key neurotransmitter involved in alertness and arousal, is the likely cause of sleep disturbances.[1][5]

  • Nausea: While the exact mechanism is not fully elucidated, gastrointestinal effects are common with medications that modulate norepinephrine and serotonin systems.[3][6] These effects are often most pronounced at the beginning of treatment and may be transient.[4][6]

Q3: What is the reported incidence of nausea and insomnia in human clinical trials?

A3: Several Phase III and long-term extension studies in adults have quantified the incidence of these adverse events. The data indicates these are among the most common treatment-emergent side effects.

Data Presentation

Table 1: Incidence of Nausea and Insomnia in Adult this compound ER Clinical Trials

Adverse EventPhase III, 6-Week Trial (N=374)[7][8]Open-Label Extension Study (N=159)[9]
Insomnia 14.8%13.8%
Nausea 10.1%13.8%
Fatigue 11.6%10.1%

Troubleshooting Guides

Issue: Subject is experiencing significant nausea.

This guide outlines experimental adjustments to mitigate nausea in subjects receiving this compound.

Initial Assessment:

  • Verify the current dosage and administration protocol.

  • Confirm if the subject is taking this compound on an empty stomach.

  • Note the onset and duration of nausea relative to dosing time.

Experimental Mitigation Protocols:

  • Protocol 1: Co-administration with Food

    • Methodology: Administer the this compound extended-release capsule with a standardized light meal. The capsule may also be opened and the contents sprinkled onto a small amount of soft food, such as applesauce, which should be consumed immediately without chewing.[1][10]

    • Rationale: Taking the medication with food can help reduce gastrointestinal irritation.

  • Protocol 2: Dose Titration

    • Methodology: For treatment-naive subjects, initiate this compound at a lower dose and gradually escalate to the target dose. For adults (18+), the typical starting dose is 200 mg once daily, which can be titrated upwards.[1][11] For pediatric subjects, starting doses are lower (e.g., 100 mg for ages 6-11).[11][12] A gradual introduction of the drug has been shown to minimize gastrointestinal side effects.[6]

    • Rationale: A slow dose titration allows the subject's system to acclimate to the medication, potentially reducing the intensity of initial side effects like nausea.

  • Consideration: Nausea is often transient and may resolve with continued, consistent administration as the subject adapts to the treatment.[4][6]

Issue: Subject is experiencing insomnia or sleep disturbances.

This guide provides protocols to address insomnia, a common CNS-related side effect.

Initial Assessment:

  • Confirm the time of day this compound is being administered.

  • Screen for concomitant use of other substances, particularly caffeine. This compound is an inhibitor of the CYP1A2 enzyme, which is responsible for caffeine metabolism.[13] This can significantly increase caffeine exposure and its stimulating effects.[13][14]

  • Assess the severity and pattern of sleep disturbance.

Experimental Mitigation Protocols:

  • Protocol 1: Morning Administration Schedule

    • Methodology: Administer the daily dose of this compound consistently in the morning.

    • Rationale: Given this compound's activating, norepinephrine-enhancing effects, morning administration ensures that the peak plasma concentration and primary pharmacodynamic effects occur during waking hours, minimizing interference with nocturnal sleep.

  • Protocol 2: Caffeine Interaction Management

    • Methodology: Implement a "caffeine washout" period or strictly control and document all caffeine intake for subjects in the experimental protocol. A post-hoc analysis of clinical trials found that concomitant caffeine use significantly increased the probability of experiencing insomnia.[13]

    • Rationale: To avoid the drug interaction that potentiates caffeine's effects, caffeine intake must be managed to properly assess and mitigate insomnia caused by this compound itself.

  • Protocol 3: Dose Evaluation

    • Methodology: If insomnia persists despite morning administration and caffeine management, re-evaluate the dosage. In clinical trials, adverse events including insomnia were a reason for dose adjustment or discontinuation.[7][9]

    • Rationale: A lower, effective dose may provide the desired therapeutic benefit without causing disruptive sleep disturbances.

Visualizations

Figure 1. Simplified this compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) NE Increased Norepinephrine PostR Postsynaptic Adrenergic Receptors NE->PostR Activates SeroR Serotonin Receptors (5-HT2B, 5-HT2C) VIL This compound VIL->NET Inhibits VIL->SeroR Modulates

Figure 1. Simplified this compound Signaling Pathway

Figure 2. Experimental Workflow for Mitigating Nausea start Start: Nausea Observed in Subject q_food Administering with food? start->q_food protocol_food Implement Protocol: Administer with light meal or applesauce q_food->protocol_food No monitor Continue Monitoring (Note: Nausea may be transient) q_food->monitor Yes protocol_food->monitor q_persist Does nausea persist after 2-3 cycles? monitor->q_persist protocol_titrate Implement Protocol: Gradual Dose Titration q_persist->protocol_titrate Yes end End: Continue with Adjusted Protocol q_persist->end No protocol_titrate->end

Figure 2. Experimental Workflow for Mitigating Nausea

Figure 3. Experimental Workflow for Mitigating Insomnia start Start: Insomnia Observed in Subject protocol_morning Implement Protocol: Confirm Morning Administration start->protocol_morning q_caffeine Screening for concomitant caffeine use? protocol_morning->q_caffeine protocol_caffeine Implement Protocol: Caffeine Washout or Control q_caffeine->protocol_caffeine Yes monitor Continue Monitoring q_caffeine->monitor No protocol_caffeine->monitor q_persist Does insomnia persist? monitor->q_persist protocol_dose Consider Dose Evaluation/ Adjustment q_persist->protocol_dose Yes end End: Continue with Adjusted Protocol q_persist->end No protocol_dose->end

Figure 3. Experimental Workflow for Mitigating Insomnia

References

Viloxazine Dosage Adjustments in Renal and Hepatic Impairment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information and recommendations for adjusting the dosage of viloxazine in patients with renal or hepatic impairment. The following question-and-answer format is designed to assist researchers, scientists, and drug development professionals in understanding the appropriate dosing strategies for these specific patient populations.

Frequently Asked Questions (FAQs)

1. What is the recommended dosage adjustment for this compound in patients with renal impairment?

Dosage adjustments for this compound are necessary for patients with severe renal impairment. No adjustment is required for patients with mild to moderate renal impairment.[1][2][3][4][5][6][7]

2. What are the specific dosage recommendations for different levels of renal function?

For patients with severe renal impairment, defined as an estimated glomerular filtration rate (eGFR) of less than 30 mL/min/1.73m², the recommended starting dosage is 100 mg once daily.[1][2][3][8][9] This dosage can be titrated in weekly increments of 50 to 100 mg, up to a maximum daily dose of 200 mg.[1][3][8][9] Patients with mild to moderate renal impairment (eGFR of 30 to 89 mL/min/1.73m²) do not require a dosage adjustment.[1][2][3][4][5][6][7]

3. How does renal impairment affect the pharmacokinetics of this compound?

The exposure to this compound increases in patients with renal impairment.[5][9][10][11] This increased exposure is the basis for the recommended dose reduction in patients with severe renal impairment to mitigate potential adverse effects.[5][11]

4. Is a dosage adjustment required for this compound in patients with hepatic impairment?

The effect of hepatic impairment on the pharmacokinetics of this compound has not been established.[10][11][12] Therefore, there are no specific dosage adjustment recommendations from the manufacturer for patients with hepatic impairment.[2][12] Some sources state that this compound is not recommended for patients with hepatic impairment.[10]

5. What is the metabolic pathway of this compound?

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6, with minor contributions from other CYP enzymes.[12][13][14] The resulting metabolites are then predominantly excreted by the kidneys.[13]

Data Summary

The following table summarizes the recommended dosage adjustments for this compound in patients with renal impairment.

Degree of Renal ImpairmenteGFR (mL/min/1.73m²)Recommended Starting DosageTitrationMaximum Recommended Dosage
Mild to Moderate30 to 89No adjustment necessaryNo adjustment necessaryNo adjustment necessary
Severe< 30100 mg once daily50 to 100 mg weekly200 mg once daily

Experimental Protocols

The dosage recommendations outlined in this guide are based on clinical pharmacology studies that evaluated the pharmacokinetics of this compound in subjects with varying degrees of renal function. These studies typically involve administering a single dose of this compound to cohorts of individuals with normal renal function and with mild, moderate, and severe renal impairment. Blood samples are collected over a specified period to determine pharmacokinetic parameters such as AUC (area under the curve), Cmax (maximum concentration), and elimination half-life. The data from these studies inform the need for dosage adjustments in specific populations.

Diagrams

ViloxazineDosingAdjustment start Patient Requiring This compound Therapy assess_renal Assess Renal Function (eGFR) start->assess_renal assess_hepatic Assess Hepatic Function start->assess_hepatic no_adjustment_renal No Dosage Adjustment Required assess_renal->no_adjustment_renal eGFR ≥ 30 severe_impairment Severe Renal Impairment (eGFR < 30 mL/min/1.73m²) assess_renal->severe_impairment eGFR < 30 no_recommendation_hepatic No Specific Dosage Recommendation Use with Caution assess_hepatic->no_recommendation_hepatic adjust_dose Start at 100 mg Once Daily Titrate by 50-100 mg Weekly Max Dose: 200 mg Daily severe_impairment->adjust_dose

References

Troubleshooting viloxazine degradation in peroxide and thermal conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with viloxazine, specifically addressing its degradation under peroxide and thermal stress conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work on this compound degradation.

Question: My this compound sample shows significantly higher degradation than expected under peroxide stress. What could be the cause?

Answer: Several factors could contribute to unexpectedly high degradation of this compound in the presence of hydrogen peroxide. Consider the following possibilities:

  • Concentration of Hydrogen Peroxide: Ensure the concentration of your hydrogen peroxide (H₂O₂) solution is accurate. Commercially available solutions can degrade over time. It is advisable to verify the concentration of your H₂O₂ stock. Forced degradation studies have successfully used 20% and 30% H₂O₂.[1][2]

  • Temperature and Duration: Peroxide degradation is often conducted at elevated temperatures to accelerate the process.[2] Check if the temperature and duration of your experiment were consistent with established protocols. For instance, some studies have incubated this compound with H₂O₂ at 60°C for 30 minutes.[2]

  • Presence of Metal Ions: Trace metal ion contaminants in your sample or glassware can catalyze the decomposition of hydrogen peroxide, leading to the formation of highly reactive hydroxyl radicals and accelerating the degradation of this compound. Ensure you are using high-purity water and acid-washed glassware.

  • pH of the Solution: The pH of the reaction mixture can influence the rate of oxidative degradation. While not always explicitly stated for peroxide studies, the overall stability of this compound is pH-dependent.

Question: I am observing poor separation between this compound and its degradation products in my HPLC analysis. How can I improve the resolution?

Answer: Achieving good chromatographic separation is critical for accurately quantifying degradation. Here are some steps to improve the resolution between this compound and its degradants:

  • Optimize the Mobile Phase: The composition of the mobile phase is a key factor. Several studies have reported successful separation using a mixture of an aqueous buffer and an organic solvent.

    • One method utilized a gradient elution with a mobile phase consisting of potassium phosphate buffer (pH 2.35) and acetonitrile.[3]

    • Another isocratic method used a mobile phase of acetonitrile and 0.1% trifluoroacetic acid in a 60:40 ratio.[1]

    • Experiment with the gradient slope, the organic solvent ratio in isocratic elution, and the pH of the aqueous phase to enhance separation.

  • Select an Appropriate Column: The choice of the stationary phase is crucial.

    • A C8 column (e.g., Agilent Eclipse XDB C8, 250 mm × 4.6 mm, 5 µm) has been shown to be effective.[3]

    • A phenyl column (e.g., X-bridge phenyl, 250 x 4.6 mm, 5 µ) has also been used successfully.[1]

    • If co-elution persists, consider trying a different column chemistry, such as a C18 column.

  • Adjust Flow Rate and Temperature: While often having a smaller impact, flow rate and column temperature can be fine-tuned. Marginal improvements in resolution have been observed with increased flow rates and temperatures.[3] A typical flow rate is around 0.8 to 1.0 mL/min.[1][3]

  • Check Detection Wavelength: Ensure you are using an optimal UV detection wavelength. Wavelengths of 210 nm and 221 nm have been reported for the analysis of this compound and its related substances.[1][3]

Question: I am having trouble identifying the degradation products formed under thermal stress. What techniques are recommended?

Answer: Identifying unknown degradation products requires advanced analytical techniques. While thermal degradation of this compound is generally low, identification of any resulting products is important for a complete stability profile.[1][2]

  • LC-MS/MS: The most powerful technique for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method provides both the retention time of the degradant and its mass-to-charge ratio (m/z), which allows for the determination of its molecular weight.[4][5]

  • Fragmentation Analysis: By inducing fragmentation of the parent ion in the mass spectrometer (MS/MS), you can obtain a fragmentation pattern. This pattern provides structural information about the degradant, helping to elucidate its chemical structure.[4][5]

  • High-Resolution Mass Spectrometry (HRMS): For even greater confidence in the elemental composition of the degradants, HRMS can provide highly accurate mass measurements.

Frequently Asked Questions (FAQs)

What are the typical conditions for peroxide-induced degradation of this compound?

Based on published studies, typical conditions for peroxide-induced degradation of this compound involve:

  • Hydrogen Peroxide Concentration: 20% to 30% H₂O₂.[1][2]

  • Temperature: Often performed at an elevated temperature, such as 60°C.[2]

  • Duration: Incubation times can range from 15 minutes to 30 minutes.[2][5]

What level of degradation is expected under thermal stress?

This compound is relatively stable under thermal stress. Studies have reported minimal degradation when subjected to dry heat.

  • One study observed only 1.9% degradation after heating.[1]

  • Another study reported 1.85% degradation at 105°C for 6 hours.[2]

What are the known degradation products of this compound under oxidative stress?

LC-MS/MS analysis has identified specific degradation products formed under peroxide stress. One significant degradant has been observed with an m/z of 226.49, suggesting a modification to the parent this compound molecule.[4][5] The proposed fragmentation of this product can help in its structural elucidation.[4][5]

What analytical methods are suitable for studying this compound degradation?

The most common and effective analytical method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][3] For the identification of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS/MS) is the preferred method.[4][5]

Data Summary

Table 1: Summary of this compound Degradation under Peroxide Stress

H₂O₂ ConcentrationTemperatureExposure Time% DegradationAnalytical MethodReference
30%Not specifiedNot specified14.9%RP-HPLC[1]
20%60°C30 minutes3.73%HPLC[2]
30%Not specifiedNot specifiedNot specifiedLC-MS/MS[4][5]

Table 2: Summary of this compound Degradation under Thermal Stress

Stress ConditionTemperatureExposure Time% DegradationAnalytical MethodReference
ThermalNot specifiedNot specified1.9%RP-HPLC[1]
Thermal105°C6 hours1.85%HPLC[2]
Thermal105°C6 hoursNot specifiedLC-MS/MS[4][5]

Experimental Protocols

Protocol 1: Peroxide-Induced Forced Degradation of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water). A typical concentration might be around 0.8 mg/mL.[3]

  • Stress Condition: To a known volume of the this compound stock solution, add a specified volume of hydrogen peroxide to achieve the target concentration (e.g., 20% or 30% H₂O₂).[1][2]

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[2]

  • Neutralization/Dilution: After incubation, cool the solution to room temperature. If necessary, dilute the sample to an appropriate concentration for analysis (e.g., 20-50 µg/mL) with the mobile phase.[1][2]

  • Analysis: Inject the sample into a validated stability-indicating HPLC or LC-MS/MS system to separate and quantify this compound and its degradation products.

Protocol 2: Thermal-Induced Forced Degradation of this compound

  • Sample Preparation: Place a known amount of solid this compound powder in a suitable container (e.g., a glass vial).

  • Stress Condition: Place the sample in a calibrated oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 6 hours).[2][4][5]

  • Sample Reconstitution: After the specified time, remove the sample from the oven and allow it to cool to room temperature.

  • Dissolution and Dilution: Dissolve the sample in a suitable solvent and dilute it to a known concentration for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC or LC-MS/MS method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_incubation Incubation cluster_analysis Analysis prep Prepare this compound Stock Solution peroxide Add H2O2 Solution (e.g., 30%) prep->peroxide thermal Heat in Oven (e.g., 105°C) prep->thermal incubate_peroxide Incubate at Elevated Temp (e.g., 60°C for 30 min) peroxide->incubate_peroxide incubate_thermal Hold at Temp (e.g., for 6 hours) thermal->incubate_thermal dilute Cool and Dilute Sample incubate_peroxide->dilute incubate_thermal->dilute analyze Analyze via HPLC / LC-MS/MS dilute->analyze identify Identify Degradation Products analyze->identify

Caption: Experimental workflow for this compound forced degradation studies.

troubleshooting_workflow cluster_investigation Initial Checks cluster_action Corrective Actions start Unexpected Degradation Results check_params Verify Experimental Parameters (Temp, Time, Concentration) start->check_params check_reagents Check Reagent Purity & Concentration (e.g., H2O2 titration) start->check_reagents check_system Review Analytical Method (Column, Mobile Phase, Wavelength) start->check_system adjust_params Adjust Parameters Based on Literature check_params->adjust_params use_new_reagents Use Freshly Prepared/Verified Reagents check_reagents->use_new_reagents optimize_hplc Optimize HPLC Method (Gradient, pH, Flow Rate) check_system->optimize_hplc end Re-run Experiment adjust_params->end use_new_reagents->end optimize_hplc->end

Caption: Troubleshooting workflow for unexpected this compound degradation results.

degradation_pathway This compound This compound (m/z ~238) peroxide H2O2 / Heat This compound->peroxide dp1 Degradation Product (m/z ~226) peroxide->dp1 Oxidation

Caption: Simplified proposed degradation pathway for this compound under oxidative stress.

References

Validation & Comparative

A Comparative Analysis of Viloxazine and Atomoxetine for the Treatment of ADHD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of viloxazine and atomoxetine, two non-stimulant medications approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The following sections detail the mechanisms of action, comparative clinical efficacy, and the experimental protocols of key studies, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding.

Mechanism of Action: A Tale of Two Non-Stimulants

While both this compound and atomoxetine are classified as non-stimulant ADHD treatments, their pharmacological profiles exhibit distinct differences. Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI).[1][2][3] By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[2][4] This modulation of noradrenergic activity is believed to be the primary mechanism through which it improves attention and impulse control in individuals with ADHD.[2] Atomoxetine also indirectly enhances dopamine levels in the prefrontal cortex.[4][5]

This compound, on the other hand, is described as a serotonin-norepinephrine modulating agent (SNMA).[6] It moderately inhibits the reuptake of norepinephrine, similar to atomoxetine.[6][7][8] However, its mechanism is distinguished by its interaction with serotonin receptors; it acts as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[6][9] This dual action on both the noradrenergic and serotonergic systems provides a multifaceted approach to treating ADHD.[8][9]

cluster_atomoxetine Atomoxetine Signaling Pathway Atomoxetine Atomoxetine NET_A Norepinephrine Transporter (NET) Atomoxetine->NET_A Inhibits NE_Synapse_A Increased Synaptic Norepinephrine NET_A->NE_Synapse_A Leads to DA_PFC_A Increased Dopamine in Prefrontal Cortex NE_Synapse_A->DA_PFC_A Modulates ADHD_Symptoms_A Amelioration of ADHD Symptoms NE_Synapse_A->ADHD_Symptoms_A DA_PFC_A->ADHD_Symptoms_A

Atomoxetine's primary mechanism of action.

cluster_this compound This compound Signaling Pathway This compound This compound NET_V Norepinephrine Transporter (NET) This compound->NET_V Inhibits HT2B 5-HT2B Receptor This compound->HT2B Antagonist HT2C 5-HT2C Receptor This compound->HT2C Agonist NE_Synapse_V Increased Synaptic Norepinephrine NET_V->NE_Synapse_V Leads to Serotonin_Mod Serotonin Modulation HT2B->Serotonin_Mod HT2C->Serotonin_Mod ADHD_Symptoms_V Amelioration of ADHD Symptoms NE_Synapse_V->ADHD_Symptoms_V Serotonin_Mod->ADHD_Symptoms_V

This compound's dual mechanism of action.

Clinical Efficacy: Comparative Data

Direct head-to-head, randomized controlled trials comparing this compound and atomoxetine are limited. However, a retrospective, open-label study provided a direct comparison in patients who had a less-than-optimal response to atomoxetine.[10][11] The results of this study, along with data from separate placebo-controlled trials for each drug, are summarized below.

Table 1: Comparison of Efficacy in a Head-to-Head Switching Study (Sub-optimal Atomoxetine Responders)[10][11]
ParameterAtomoxetine (at baseline of switch)This compound ER (after 4 weeks)p-value
Pediatric (ADHD-RS-5 Total Score) 33.1 ± 12.113.9 ± 10.2< 0.00001
Adult (AISRS Total Score) 28.8 ± 14.911.9 ± 9.40.0009
Pediatric (Inattention Subscale) < 0.00001
Pediatric (Hyperactivity/Impulsivity Subscale) < 0.00001
Adult (Inattention Subscale) < 0.004
Adult (Hyperactivity/Impulsivity Subscale) < 0.002

Data presented as mean ± standard deviation. ADHD-RS-5: ADHD Rating Scale-5; AISRS: Adult ADHD Investigator Symptom Rating Scale.

In this study, both pediatric and adult patients who switched from atomoxetine to this compound extended-release (ER) showed significant improvements in their ADHD symptoms.[10][11] Notably, 86% of patients on this compound ER reported a positive response by week 2, compared to 14% on atomoxetine.[11]

Table 2: Efficacy Data from Placebo-Controlled Trials in Adults
DrugStudy DurationPrimary Efficacy MeasureMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)p-value
This compound ER 6 weeksAISRS Total Score-15.6 to -15.8Not specified< 0.05
Atomoxetine 10 weeksCAARS: Inv Total ADHD Symptoms-13.6-9.3< 0.001
Atomoxetine 10 weeksCAARS: Inv Total ADHD SymptomsNot specifiedNot specifiedStatistically superior to placebo

AISRS: Adult ADHD Investigator Symptom Rating Scale; CAARS: Inv: Conners' Adult ADHD Rating Scale: Investigator Rated. This compound ER data is from a Phase 3 trial (NCT04016779)[12]. Atomoxetine data is from two separate randomized controlled trials[13][14][15].

Separate clinical trials have demonstrated the efficacy of both this compound and atomoxetine compared to placebo in adults with ADHD.[12][13][14][15][16] this compound ER showed significant improvement in ADHD symptoms and executive function within 2-3 weeks in a 6-week trial.[12] Atomoxetine has also been shown to be efficacious in treating adult ADHD, with significant improvements in both inattention and hyperactivity/impulsivity domains.[13][15][16]

Experimental Protocols

This compound ER Phase 3 Trial in Adults (NCT04016779)
  • Study Design: A randomized, double-blind, placebo-controlled, 6-week trial.[12][17]

  • Participant Population: 374 adults aged 18-65 with a diagnosis of ADHD.[17]

  • Intervention: Patients were randomized in a 1:1 ratio to receive either this compound ER (200-600 mg/day) or a placebo.[17]

  • Primary Efficacy Endpoint: The change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at the end of the study.[17]

  • Secondary Outcome Measures: Included the Clinical Global Impressions-Severity of Illness (CGI-S) score and the Behavior Rating Inventory of Executive Function-Adult (BRIEF-A).[17]

  • Assessment Schedule: Efficacy and safety were evaluated at weeks 1, 2, 3, 4, and 6.[17]

Atomoxetine Pivotal Trials in Adults
  • Study Design: Two identical randomized, double-blind, placebo-controlled, 10-week trials.[15]

  • Participant Population: Adults with a DSM-IV diagnosis of ADHD, confirmed by a structured interview. Study I included 280 participants, and Study II included 256.[15]

  • Intervention: Patients received either atomoxetine or a placebo.

  • Primary Outcome Measure: Comparison of atomoxetine and placebo using a repeated-measures mixed model analysis of post-baseline values of the Conners' Adult ADHD Rating Scale (CAARS).[15]

  • Key Findings: In both studies, atomoxetine was statistically superior to placebo in reducing both inattentive and hyperactive/impulsive symptoms.[15]

Screening Screening Phase (Diagnosis Confirmation) Washout Medication Washout (if applicable, ≥ 1 week) Screening->Washout Randomization Randomization (1:1) Washout->Randomization Treatment_A This compound ER (200-600 mg/day) Randomization->Treatment_A Treatment_B Placebo Randomization->Treatment_B Week1 Week 1 Assessment Treatment_A->Week1 Treatment_B->Week1 Week2 Week 2 Assessment Week1->Week2 Week1->Week2 Week3 Week 3 Assessment Week2->Week3 Week2->Week3 Week4 Week 4 Assessment Week3->Week4 Week3->Week4 Week6 Week 6 End of Study Assessment Week4->Week6 Week4->Week6

Workflow of a typical placebo-controlled ADHD trial.

Tolerability and Safety

In the head-to-head switching study, 36% of patients discontinued atomoxetine due to side effects such as gastrointestinal upset, irritability, fatigue, and insomnia.[11] In contrast, only 4% discontinued this compound ER, with fatigue being the reason.[11]

In separate trials, the most common adverse events for this compound ER in adults were insomnia and headache.[12] For atomoxetine, commonly reported adverse events included dry mouth, insomnia, nausea, decreased appetite, and constipation.[13][14]

Conclusion

Both this compound and atomoxetine are effective non-stimulant treatments for ADHD in adults. Atomoxetine has a well-established history and works primarily as a selective norepinephrine reuptake inhibitor. This compound, a more recently approved medication, offers a dual mechanism of action by modulating both norepinephrine and serotonin systems.[6][8] The limited direct comparative evidence, particularly in a population with a sub-optimal response to atomoxetine, suggests that this compound may offer improved efficacy and tolerability for some patients.[10][11] Further head-to-head, randomized controlled trials are warranted to more definitively establish the comparative efficacy and safety of these two agents in the broader adult ADHD population.

References

Viloxazine vs. Stimulant Medications: A Comparative Analysis for ADHD Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the clinical data reveals a landscape where direct head-to-head efficacy trials between viloxazine and first-line stimulant medications for Attention-Deficit/Hyperactivity Disorder (ADHD) are not yet available. However, a robust body of evidence from placebo-controlled studies of this compound, along with pharmacokinetic and comparative trials against another non-stimulant, provides a solid foundation for a comparative analysis against the established efficacy of stimulants.

Stimulants are recognized as the first-line pharmacologic treatment for ADHD, with a response rate of approximately 70%.[1] this compound, a selective norepinephrine reuptake inhibitor, offers an alternative non-stimulant approach.[2] This guide synthesizes the available clinical trial data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of this compound and stimulant medications.

Efficacy Data: A Tabular Comparison

The following tables summarize the quantitative efficacy data from key clinical trials of this compound. While direct comparative data with stimulants is absent, the placebo-controlled trial results offer insight into this compound's treatment effect.

Table 1: this compound Efficacy in Pediatric Patients with ADHD (6-17 years)
Trial PhaseParticipants (Age Range)Treatment ArmsPrimary Efficacy EndpointChange from Baseline (vs. Placebo)p-value
Phase 2222 (6-12 years)This compound ER (200, 300, 400 mg/day), PlaceboADHD-RS-IV Total ScoreStatistically significant reduction0.021 - 0.031
Phase 3477 (6-11 years)This compound ER (100, 200 mg/day), PlaceboADHD-RS-5 Total ScoreStatistically significant improvement0.0004, 0.0244
Phase 3Not Specified (12-17 years)This compound ER (200, 400 mg/day), PlaceboADHD-RS-5 Total ScoreStatistically significant improvement0.0232, 0.0091

ADHD-RS-IV/5: ADHD Rating Scale, Fourth/Fifth Edition; ER: Extended-Release

Table 2: this compound Efficacy in Adult Patients with ADHD (18-65 years)
Trial PhaseParticipantsTreatment ArmsPrimary Efficacy EndpointChange from Baseline (LS Means ± SE)p-value
Phase 3374This compound ER (200-600 mg/day flexible dose), PlaceboAISRS Total Score-15.5 ± 0.91 (this compound) vs. -11.7 ± 0.90 (Placebo)0.0040

AISRS: Adult ADHD Investigator Symptom Rating Scale; LS Means: Least-Squares Means; SE: Standard Error[3][4]

Table 3: Secondary Efficacy Measures and Adverse Events
PopulationKey Secondary EndpointsThis compound ImprovementCommon Adverse Events
PediatricCGI-I, Conners 3-PS, WIFIRS-PStatistically significant improvementsSomnolence, headache, decreased appetite
AdultCGI-S, AISRS Subscales, BRIEF-AStatistically significant improvementsInsomnia (14.8%), fatigue (11.6%), nausea (10.1%)[3]

CGI-I/S: Clinical Global Impressions-Improvement/Severity; Conners 3-PS: Conners 3rd Edition-Parent Short Form; WIFIRS-P: Weiss Functional Impairment Rating Scale-Parent Report; BRIEF-A: Behavior Rating Inventory of Executive Function-Adult Form

Experimental Protocols

Representative Phase 3 Clinical Trial Design for this compound in Adults

A pivotal Phase 3 study evaluating this compound in adults with ADHD was a randomized, double-blind, placebo-controlled, two-arm trial.[3]

  • Participants: 374 adults aged 18-65 years with a diagnosis of ADHD.

  • Randomization: Subjects were randomized on a 1:1 basis to receive either this compound ER or a matched placebo.[3]

  • Dosing: The this compound ER group received a flexible dose ranging from 200 to 600 mg per day, allowing for titration based on individual symptom response and tolerability.[3]

  • Duration: The trial was conducted over a period of 6 weeks.[3]

  • Primary Efficacy Endpoint: The primary outcome measure was the change from baseline to the end of the study (week 6) in the total score of the Adult ADHD Investigator Symptom Rating Scale (AISRS).[3]

  • Key Secondary Efficacy Endpoint: The change from baseline in the Clinical Global Impressions-Severity of Illness (CGI-S) score was a key secondary measure.[3]

  • Statistical Analysis: The efficacy of this compound ER was determined by comparing the change from baseline in the AISRS total score between the treatment and placebo groups.

Visualizing Methodologies and Logical Relationships

experimental_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (6 Weeks) cluster_followup Follow-up & Analysis s1 Patient Screening (18-65 years, ADHD Diagnosis) s2 Informed Consent s1->s2 s3 Baseline Assessments (AISRS, CGI-S) s2->s3 rand Randomization (1:1) s3->rand armA This compound ER (200-600 mg/day, flexible dose) rand->armA armB Matched Placebo rand->armB fu End of Study Assessments (Week 6) (AISRS, CGI-S) armA->fu armB->fu analysis Statistical Analysis (Comparison of LS Means) fu->analysis

logical_relationship cluster_stimulants Stimulant Medications cluster_nonstimulants Non-Stimulant Medications stim Methylphenidate, Amphetamines (First-Line Treatment, ~70% Response) vilo This compound (Selective Norepinephrine Reuptake Inhibitor) atom Atomoxetine adhd ADHD Treatment adhd->stim Primary Treatment Pathway adhd->vilo Alternative Pathway adhd->atom Alternative Pathway

Indirect and Co-administration Studies

While direct head-to-head efficacy trials are lacking, a study comparing this compound ER to another non-stimulant, atomoxetine, found that this compound ER may lead to greater improvements in ADHD symptoms and work more rapidly.[5] Furthermore, a pharmacokinetic study of co-administering this compound ER with methylphenidate, a commonly used stimulant, found no significant impact on the pharmacokinetic profiles of either drug, suggesting the potential for safe combination therapy.[1] This is an important consideration for patients who may not have an optimal response to monotherapy.

Conclusion

This compound has demonstrated efficacy in treating ADHD in pediatric and adult populations compared to placebo, with a generally well-tolerated safety profile. The primary adverse events reported are somnolence, headache, and decreased appetite in children, and insomnia, fatigue, and nausea in adults.[1][3] While it is not a stimulant, it offers a valuable alternative for patients who may not be suitable candidates for or do not respond well to stimulant medications. The lack of direct, head-to-head comparative efficacy trials with stimulants remains a gap in the current literature. Future research should focus on direct comparisons to better delineate the relative efficacy and safety of this compound in the context of the broader ADHD treatment landscape.

References

Long-Term Safety and Efficacy of Viloxazine Extended-Release Capsules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Viloxazine extended-release (ER) capsules (Qelbree®) represent a newer non-stimulant option for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in both pediatric and adult populations. This guide provides a comprehensive comparison of the long-term safety and efficacy of this compound ER with other established ADHD medications, including stimulants like methylphenidate and amphetamine derivatives, and other non-stimulants such as atomoxetine and guanfacine ER. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Comparative Efficacy Data

The long-term efficacy of this compound ER and its alternatives has been evaluated in numerous open-label extension studies. The primary measure of efficacy in these trials is the change from baseline in standardized ADHD rating scales. For pediatric studies, the ADHD Rating Scale (ADHD-RS-IV or ADHD-RS-5) is commonly used, while adult trials often utilize the Adult ADHD Investigator Symptom Rating Scale (AISRS).

MedicationStudy PopulationDurationMean Change from Baseline in ADHD Rating Scale Total ScoreCitation(s)
This compound ER Children & Adolescents (6-18 years)Up to 72 months (median exposure 260 days)-26.1 ± 11.5 at Month 12 (ADHD-RS-IV/5)[1][2]
This compound ER Adults (18-65 years)Mean exposure 265 days-18.2 ± 11.54 at last on-study visit (AISRS)[3][4][5][6][7]
Mixed Amphetamine Salts ER Adults24 months-7.2 ± 13.04 (ADHD-RS-IV)[8]
Atomoxetine Adults26 weeks-15.42 (vs. -9.71 for placebo) (CAARS)[9][10]
Guanfacine ER Children & Adolescents (6-17 years)24 monthsSignificant improvement from baseline (specific mean change not provided in abstract)[3][11]
Guanfacine ER Children & Adolescents (European study)2 years-19.8 (ADHD-RS-IV)[12][13]

Comparative Safety Data

Long-term safety is a critical consideration in the management of ADHD. The following table summarizes the most common treatment-emergent adverse events (TEAEs) reported in long-term studies of this compound ER and its alternatives.

MedicationMost Common Adverse Events (Incidence >10%)Discontinuation Rate due to Adverse EventsCitation(s)
This compound ER (Adults) Insomnia (13.8%), Nausea (13.8%), Headache (10.7%), Fatigue (10.1%)17.6%[3][4][5][6][7]
This compound ER (Pediatrics) Nasopharyngitis (9.7%), Somnolence (9.5%), Headache (8.9%), Decreased appetite (6.0%), Fatigue (5.7%) (Incidence >5%)8.2%[1][2]
Mixed Amphetamine Salts ER (Adults) Dry mouth (43%), Infection (33%), Insomnia (32%), Anorexia/decreased appetite (32%), Headache (30%), Nervousness (26%)Not specified in abstract[8]
Atomoxetine (Pediatrics) Minor and transient adverse events4.0%[14][15]
Guanfacine ER (Pediatrics) Somnolence (36.0%), Headache (28.5%), Fatigue (20.1%), Nasopharyngitis (11.7%)3.3%[12][13]

Experimental Protocols

A standardized approach is often employed in the long-term evaluation of ADHD medications, typically involving an open-label extension of a shorter-term, double-blind, placebo-controlled trial.

This compound ER Long-Term Study in Adults (NCT04143217)
  • Study Design: A multicenter, flexible-dose, open-label extension to a phase III, double-blind, placebo-controlled trial.[3][6]

  • Participant Eligibility: Adults aged 18-65 who completed the preceding double-blind trial.[3][6]

  • Treatment Protocol: this compound ER was initiated at 200 mg/day and could be adjusted to between 200 and 600 mg/day to achieve optimal efficacy and tolerability.[3][6]

  • Efficacy Assessment: The primary efficacy outcome was the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.[3][6]

  • Safety Assessment: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and ECGs.[3][6]

This compound ER Long-Term Study in Children and Adolescents (NCT02736656)
  • Study Design: A phase 3, open-label extension trial for participants who completed a prior phase 2 or 3 double-blind, placebo-controlled trial.[1][2]

  • Participant Eligibility: Children (aged 6-11 years) and adolescents (aged 12-18 years) who completed a previous qualifying study.[1][2]

  • Treatment Protocol: Participants received this compound ER with a dose optimization period of 12 weeks, followed by a maintenance period. Dosing was titrated up to 400 mg/day for children and 600 mg/day for adolescents.[1][2]

  • Efficacy Assessment: Efficacy was assessed using the ADHD Rating Scale (ADHD-RS-IV/5) and the Clinical Global Impression-Improvement (CGI-I) scale.[1][2]

  • Safety Assessment: The primary objective was to assess safety, which included monitoring of adverse events, clinical laboratory results, vital signs, ECGs, and the Columbia Suicide Severity-Rating Scale (C-SSRS).[1][2]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound's therapeutic effects in ADHD are believed to be mediated through its activity as a selective norepinephrine reuptake inhibitor (SNRI). However, emerging evidence suggests a more complex mechanism involving modulation of the serotonin system. This compound has been shown to act as a 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist. This dual action on both noradrenergic and serotonergic pathways may contribute to its efficacy in treating both the cognitive and emotional dysregulation aspects of ADHD.[16][17][18][19]

Viloxazine_Mechanism_of_Action cluster_norepinephrine Noradrenergic Neuron cluster_serotonin Serotonergic Modulation This compound This compound NET Norepinephrine Transporter (NET) This compound->NET inhibits HT2B 5-HT2B Receptor This compound->HT2B antagonizes HT2C 5-HT2C Receptor This compound->HT2C agonizes NE_reuptake Norepinephrine Reuptake NET->NE_reuptake facilitates Synaptic_NE Increased Synaptic Norepinephrine NE_reuptake->Synaptic_NE leads to decreased ADHD_Symptoms ADHD Symptoms (Inattention, Hyperactivity, Impulsivity) Synaptic_NE->ADHD_Symptoms Ameliorates Serotonin_Mod Modulated Serotonin Activity Serotonin_Mod->ADHD_Symptoms Ameliorates

Caption: Proposed dual mechanism of action of this compound.

Typical Open-Label Extension Study Workflow

The following diagram illustrates a typical workflow for an open-label extension study in ADHD clinical research, based on the protocols of the this compound ER long-term trials.

Open_Label_Extension_Workflow cluster_main_trial Double-Blind, Placebo-Controlled Trial cluster_ole Open-Label Extension (OLE) Screening Screening Randomization Randomization Screening->Randomization Treatment_DB Treatment (this compound ER or Placebo) Randomization->Treatment_DB Completion_DB Completion of Double-Blind Phase Treatment_DB->Completion_DB Enrollment_OLE Enrollment in OLE Completion_DB->Enrollment_OLE Eligible Participants Dose_Optimization Dose Optimization (e.g., 12 weeks) Enrollment_OLE->Dose_Optimization Maintenance Maintenance Phase Dose_Optimization->Maintenance Follow_Up Regular Follow-Up Visits (~ every 3 months) Maintenance->Follow_Up Study_Conclusion Study Conclusion Maintenance->Study_Conclusion Efficacy_Safety_Assessment Efficacy & Safety Assessments (ADHD-RS/AISRS, AEs, Vitals, ECGs) Follow_Up->Efficacy_Safety_Assessment

Caption: Workflow of a typical ADHD open-label extension study.

References

Unraveling the Stereochemistry of Viloxazine: A Comparative Analysis of (S)- and (R)-Isomer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological nuances of viloxazine's enantiomers reveals a significant stereochemical preference in its primary mechanism of action, with the (S)-isomer demonstrating substantially greater potency as a norepinephrine reuptake inhibitor compared to its (R)-counterpart. This distinction is a critical consideration for researchers and drug development professionals in optimizing therapeutic strategies for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).

This compound, a morpholine derivative, is a selective norepinephrine reuptake inhibitor (NRI) that also exhibits modulatory effects on the serotonin system, specifically acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist. While the racemic mixture has been the subject of numerous studies, a closer examination of its individual stereoisomers, (S)- and (R)-viloxazine, uncovers a clear disparity in their pharmacological activity.

Comparative Pharmacodynamics: A Tale of Two Isomers

The primary therapeutic effect of this compound is attributed to its inhibition of the norepinephrine transporter (NET), which leads to increased levels of norepinephrine in the synaptic cleft. It is in this crucial interaction that the stereochemistry of this compound plays a pivotal role.

Multiple sources indicate that the (S)-isomer of this compound is significantly more potent in inhibiting norepinephrine reuptake than the (R)-isomer.[1] Reports suggest that the (S)-enantiomer is between five to ten times more pharmacologically active in this regard.[1] This enhanced potency of the (S)-isomer is a key factor in the overall efficacy of the racemic mixture.

While the primary difference lies in their affinity for the norepinephrine transporter, the activity of the individual isomers at serotonin receptors remains less characterized in publicly available literature. The known effects on 5-HT2B and 5-HT2C receptors have been described for the racemic mixture, and further research is needed to elucidate the specific contributions of each enantiomer to this aspect of this compound's pharmacology.

Below is a summary of the available quantitative data for racemic this compound, which provides a baseline for understanding the compound's activity. The pursuit of specific quantitative values for the individual isomers is ongoing to provide a more granular comparison.

TargetParameterRacemic this compound(S)-Viloxazine(R)-Viloxazine
Norepinephrine Transporter (NET) IC50 (µM)~0.26 - 0.3[2][3]More PotentLess Potent
Ki (µM)~0.63 - 2.3[2][4]Data Not AvailableData Not Available
5-HT2B Receptor IC50 (µM) (Antagonist)27[5]Data Not AvailableData Not Available
5-HT2C Receptor EC50 (µM) (Agonist)32[5]Data Not AvailableData Not Available

Experimental Methodologies

The following sections detail the typical experimental protocols used to assess the activity of this compound and its isomers at its primary targets.

Norepinephrine Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the norepinephrine transporter.

Protocol:

  • Preparation of Synaptosomes: Rat hypothalamic synaptosomes are prepared as a source of norepinephrine transporters.

  • Incubation: The synaptosomes are incubated with varying concentrations of the test compound (e.g., (S)-viloxazine, (R)-viloxazine, or racemic this compound).

  • Radioligand Addition: A radiolabeled norepinephrine analog, such as [³H]-norepinephrine, is added to the incubation mixture.

  • Uptake Reaction: The mixture is incubated to allow for the uptake of the radioligand by the norepinephrine transporters.

  • Termination and Separation: The uptake reaction is terminated, and the synaptosomes are separated from the incubation medium, typically through filtration.

  • Quantification: The amount of radioactivity incorporated into the synaptosomes is measured using liquid scintillation counting.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [³H]-norepinephrine uptake against the concentration of the test compound.

Serotonin Receptor Functional Assays (Antagonist and Agonist Activity)

Objective: To determine the functional activity (antagonism or agonism) of a compound at specific serotonin receptor subtypes (e.g., 5-HT2B and 5-HT2C).

Protocol:

  • Cell Culture: Stably transfected cell lines expressing the human 5-HT2B or 5-HT2C receptor are cultured.

  • Compound Incubation:

    • Antagonist Assay: Cells are pre-incubated with varying concentrations of the test compound before being stimulated with a known serotonin receptor agonist.

    • Agonist Assay: Cells are incubated with varying concentrations of the test compound alone.

  • Measurement of Second Messenger: The functional response of the receptor is determined by measuring the levels of a downstream second messenger, such as inositol monophosphate (IP1) or intracellular calcium.

  • Data Analysis:

    • IC50 (Antagonist): The concentration of the test compound that inhibits 50% of the maximal response induced by the agonist is calculated.

    • EC50 (Agonist): The concentration of the test compound that produces 50% of its own maximal effect is calculated.

Visualizing the Mechanism of Action

To illustrate the primary mechanism of this compound and the differential activity of its isomers, the following diagrams are provided.

viloxazine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake Synaptic_NE Norepinephrine Postsynaptic_Receptor Postsynaptic Adrenergic Receptors Synaptic_NE->Postsynaptic_Receptor Binding & Signal Transduction S_this compound (S)-Viloxazine S_this compound->NET Strong Inhibition R_this compound (R)-Viloxazine R_this compound->NET Weak Inhibition experimental_workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis S_V (S)-Viloxazine NET_Assay Norepinephrine Uptake Assay S_V->NET_Assay 5HT2B_Assay 5-HT2B Receptor Functional Assay S_V->5HT2B_Assay 5HT2C_Assay 5-HT2C Receptor Functional Assay S_V->5HT2C_Assay R_V (R)-Viloxazine R_V->NET_Assay R_V->5HT2B_Assay R_V->5HT2C_Assay Racemic_V Racemic this compound Racemic_V->NET_Assay Racemic_V->5HT2B_Assay Racemic_V->5HT2C_Assay IC50_EC50 IC50 / EC50 Determination NET_Assay->IC50_EC50 5HT2B_Assay->IC50_EC50 5HT2C_Assay->IC50_EC50 Comparative_Analysis Comparative Activity Analysis IC50_EC50->Comparative_Analysis

References

Viloxazine in ADHD: A Comparative Analysis for Patients with Prior Stimulant Use

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of viloxazine's efficacy and mechanism of action against traditional stimulants for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), with a specific focus on patients with a history of stimulant use. This analysis is supported by experimental data from clinical trials to inform research and development in this therapeutic area.

Efficacy of this compound in Stimulant-Experienced Adults with ADHD

A pivotal double-blind, placebo-controlled, Phase III clinical trial (NCT04016779) evaluated the efficacy of this compound extended-release (ER) in adults with ADHD.[1] A subsequent post-hoc analysis of this trial specifically investigated whether a history of stimulant use influenced the therapeutic response to this compound.[2]

The findings suggest that this compound ER demonstrates efficacy in adults with ADHD, irrespective of their prior experience with stimulant medications.[2] The primary measure of efficacy was the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.[1]

Key Efficacy Findings:

A post-hoc analysis of the Phase III trial showed no statistically significant difference in the reduction of ADHD symptoms between patients with a history of stimulant use and those without.[2] At the end of the 6-week study, the least squares (LS) mean change from baseline in AISRS total scores was comparable between the two groups, with a treatment difference of -0.2 (p=0.93).[3]

Interestingly, at earlier timepoints, patients with prior stimulant use showed a numerically larger, though not statistically significant, improvement in AISRS total scores compared to stimulant-naïve patients.[3]

Table 1: Change from Baseline in AISRS Total Score at Week 6 [2][3]

Patient GroupNBaseline AISRS Mean (SD)LS Mean Change from Baseline (SE)Treatment Difference vs. Stimulant Naïve (p-value)
Prior Stimulant Use4038.5 (7.40)-15.8 (2.51)-0.2 (p=0.93)
No Prior Stimulant Use14938.3 (6.44)-15.6 (1.08)N/A

Table 2: Secondary Efficacy Measures in the Overall Adult ADHD Population (NCT04016779) [1][4]

Efficacy MeasureThis compound ERPlacebop-value
AISRS Inattention Subscale Score ChangeGreater ImprovementLess Improvement0.0015
AISRS Hyperactivity/Impulsivity Subscale Score ChangeGreater ImprovementLess Improvement0.0380
Clinical Global Impression of Improvement (CGI-I) ScoreGreater ImprovementLess Improvement0.0076
≥30% Reduction in AISRS Total Score (Response Rate)Higher RateLower Rate0.0395

Safety and Tolerability

In the pivotal Phase III trial, this compound ER was generally well-tolerated.[1] The most common adverse events reported were insomnia, headache, fatigue, and nausea.[1][2] Discontinuation rates due to adverse events were 9.0% for the this compound ER group compared to 4.9% for the placebo group.[5] While specific safety data for the subgroup with prior stimulant use was not detailed in the post-hoc analysis, the overall safety profile provides a relevant reference.

Table 3: Common Adverse Events (≥5% in the this compound ER group) in the Overall Adult ADHD Population (NCT04016779) [1]

Adverse EventThis compound ER (N=189) %Placebo (N=185) %
Insomnia14.8%6.5%
Headache9.0%8.1%
Fatigue11.6%5.4%
Nausea10.1%3.2%
Dry Mouth9.0%3.8%
Decreased Appetite10.1%1.6%

Experimental Protocols

NCT04016779: A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial
  • Objective: To evaluate the efficacy and safety of this compound ER in adults with ADHD.[1]

  • Study Design: A 6-week, multicenter, parallel-group, flexible-dose study.[6]

  • Participants: 374 adults (aged 18-65 years) with a diagnosis of ADHD.[4] Patients with a history of substance use disorder within the past year were excluded.[7]

  • Intervention: Participants were randomized 1:1 to receive either this compound ER (200-600 mg/day) or a matched placebo.[1] Dosing was flexible and based on clinical response and tolerability.[1]

  • Primary Outcome Measure: Change from baseline in the AISRS total score at the end of the 6-week treatment period.[6]

  • Secondary Outcome Measures: Included changes in the AISRS inattention and hyperactivity/impulsivity subscale scores, the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales, and response rates.[4][6]

  • Post-Hoc Analysis: Patient data was stratified based on self-reported prior use of stimulant medication at enrollment. Patients using stimulants at screening underwent a washout period of at least one week before randomization.[2][3]

Mechanism of Action: this compound vs. Stimulants

This compound's mechanism of action is distinct from that of traditional stimulants, which may be a consideration for patients with a history of substance use due to its lower potential for abuse.[8]

This compound Signaling Pathway

This compound is a selective norepinephrine reuptake inhibitor (SNRI) and a serotonin-norepinephrine modulating agent (SNMA).[9][10] It primarily blocks the norepinephrine transporter (NET), increasing norepinephrine levels in the synaptic cleft.[11] Additionally, it exhibits activity at specific serotonin receptors, acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[9][11] This dual mechanism is believed to contribute to its therapeutic effects in ADHD.[11]

Viloxazine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Blocks Serotonin_receptors 5-HT2B (Antagonist) 5-HT2C (Agonist) This compound->Serotonin_receptors Modulates NE_vesicle Norepinephrine Vesicles NE Norepinephrine NE_vesicle->NE NE->NET Reuptake NE_receptor Norepinephrine Receptor NE->NE_receptor Signal Signal Transduction NE_receptor->Signal Serotonin_receptors->Signal

This compound's dual mechanism of action.
Stimulant Signaling Pathway

Stimulants, such as methylphenidate and amphetamines, primarily act on the dopamine and norepinephrine systems. They block the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synapse.[9] Amphetamines also promote the release of dopamine and norepinephrine from presynaptic vesicles. This robust increase in synaptic dopamine is associated with their therapeutic effects and also their potential for abuse.

Stimulant_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Stimulants Stimulants DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters Stimulants->DAT_NET Blocks DA_NE_vesicles Dopamine & Norepinephrine Vesicles DA_NE Dopamine & Norepinephrine DA_NE_vesicles->DA_NE Release (Enhanced by Amphetamines) DA_NE->DAT_NET DA_NE_receptors Dopamine & Norepinephrine Receptors DA_NE->DA_NE_receptors Signal Signal Transduction DA_NE_receptors->Signal

Stimulants' primary mechanism of action.

Experimental Workflow: Post-Hoc Analysis of NCT04016779

The following diagram illustrates the workflow for the post-hoc analysis that assessed the efficacy of this compound in patients with a history of stimulant use.

Experimental_Workflow cluster_study NCT04016779 Clinical Trial cluster_analysis Post-Hoc Analysis Enrollment Enrollment of Adult ADHD Patients (N=374) Randomization 1:1 Randomization Enrollment->Randomization Treatment_V This compound ER (200-600 mg/day) n=189 Randomization->Treatment_V Treatment_P Placebo n=185 Randomization->Treatment_P Follow_up 6-Week Treatment Period Treatment_V->Follow_up Treatment_P->Follow_up Primary_Endpoint Primary Endpoint: Change in AISRS Total Score Follow_up->Primary_Endpoint Stratification Stratification of this compound Group (n=189) Based on Prior Stimulant Use Primary_Endpoint->Stratification Group_S Prior Stimulant Use (n=40) Stratification->Group_S Group_N No Prior Stimulant Use (n=149) Stratification->Group_N Comparison Comparison of AISRS Score Changes Between Subgroups Group_S->Comparison Group_N->Comparison Conclusion Conclusion: No Significant Difference in Efficacy Comparison->Conclusion

Workflow of the post-hoc analysis.

References

A Meta-analysis of Viloxazine Clinical Trial Outcomes for Pediatric ADHD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of viloxazine with other pharmacological treatments for pediatric Attention-Deficit/Hyperactivity Disorder (ADHD). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of data from meta-analyses and clinical trials to objectively evaluate the performance of these therapies.

Introduction to this compound and its Alternatives

This compound extended-release (ER) is a non-stimulant medication approved for the treatment of ADHD in pediatric patients.[1][2] Its mechanism of action is distinct from other ADHD medications, involving the modulation of serotonin and norepinephrine.[2] The primary alternatives to this compound in the treatment of pediatric ADHD include other non-stimulant medications such as atomoxetine, guanfacine, and clonidine, as well as stimulant medications like methylphenidate and amphetamines, which are typically considered first-line treatments.[3] This guide will compare the efficacy and safety profiles of this compound with these alternatives based on available clinical trial data.

Comparative Efficacy of this compound and Alternatives

The efficacy of ADHD medications is primarily assessed through changes in scores on rating scales such as the ADHD Rating Scale-5 (ADHD-RS-5) and the Clinical Global Impression-Improvement (CGI-I) scale.

A meta-analysis of five randomized controlled trials demonstrated that this compound is significantly more effective than placebo in reducing ADHD symptoms.[1][4][5] The mean difference in ADHD-RS-5 total score change from baseline for this compound compared to placebo was found to be 5.47.[4]

Direct head-to-head trials comparing this compound with other active treatments are limited. However, a retrospective, open-label study suggested that this compound ER may lead to greater improvements in ADHD symptoms and have a faster onset of action compared to atomoxetine.[6][7] In this study, improvements from baseline in the ADHD-RS-5 total score were significantly greater with this compound ER than with atomoxetine.[6][7][8]

For other non-stimulants, placebo-controlled trials have shown their efficacy. Guanfacine extended-release has demonstrated significant improvements in ADHD-RS-IV total scores compared to placebo in children and adolescents.[9][10] Similarly, clonidine, both as monotherapy and as an adjunct to stimulants, has been shown to be effective in reducing ADHD symptoms, although sedation is a common side effect.[11][12][13][14]

Stimulant medications are generally considered to have a robust effect on ADHD symptoms.[3]

Table 1: Comparison of Efficacy Outcomes for this compound and Alternatives in Pediatric ADHD

MedicationComparison GroupPrimary Efficacy MeasureKey Efficacy FindingCitation(s)
This compound ER PlaceboChange in ADHD-RS-5 Total ScoreMean difference of -5.47 vs. placebo.[4]
Proportion of ADHD-RS-5 RespondersRelative Risk = 1.62 vs. placebo.[1][5]
Improved CGI-I ScoreRelative Risk = 1.53 vs. placebo.[1][5]
This compound ER AtomoxetineChange in ADHD-RS-5 Total ScoreSignificantly greater improvement with this compound ER in a retrospective, open-label study.[6][7][8]
Atomoxetine PlaceboChange in ADHD-IV Rating Scale ScoreSignificant mean decreases in parent and teacher ratings vs. placebo.[15][16]
Guanfacine ER PlaceboChange in ADHD-RS-IV Total ScoreLeast-squares mean change of -24.55 vs. -18.53 for placebo in adolescents.[9]
Change in ADHD-RS-IV Total ScoreSignificant improvements with 2, 3, and 4 mg/day doses vs. placebo in children and adolescents.[10]
Clonidine ER PlaceboChange in ADHD-RS-IV Total ScoreSignificantly greater improvement in both 0.2 mg/day and 0.4 mg/day groups vs. placebo.[12]

Comparative Safety and Tolerability

The safety and tolerability of ADHD medications are critical considerations, particularly in a pediatric population. Common adverse events associated with this compound include somnolence, headache, and decreased appetite.[2][17]

In a meta-analysis, the overall discontinuation rate due to adverse effects for this compound was 4.15%, with a 2.48-fold increased risk of discontinuation due to adverse effects compared to placebo.[4] A retrospective comparison with atomoxetine suggested that this compound ER was better tolerated, with a lower discontinuation rate due to adverse events (4% for this compound vs. 36% for atomoxetine).[18][19]

Atomoxetine has been associated with decreased appetite, gastrointestinal upset, and sedation.[15][16] Guanfacine and clonidine, being alpha-2 adrenergic agonists, are commonly associated with sedation-related side effects.[9][14] Stimulant medications have a well-documented side effect profile that includes appetite suppression, insomnia, and the potential for mood changes.[20]

Table 2: Comparison of Key Safety and Tolerability Outcomes

MedicationComparison GroupCommon Adverse EventsDiscontinuation Rate due to Adverse EventsCitation(s)
This compound ER PlaceboSomnolence, headache, decreased appetite4.15% (2.48 times higher risk than placebo)[4]
This compound ER AtomoxetineFatigue4% (vs. 36% for atomoxetine in a retrospective study)[18][19]
Atomoxetine PlaceboDecreased appetite, gastrointestinal upset, sedationNot specified in provided abstracts[15][16]
Guanfacine ER PlaceboSedation-related events, headache, fatigue, upper abdominal painNot specified in provided abstracts[9][10]
Clonidine ER PlaceboSomnolenceNot specified in provided abstracts[12]

Experimental Protocols

The clinical trials for these medications generally follow a randomized, double-blind, placebo-controlled design. Key elements of these protocols are summarized below.

This compound ER Trials:

  • Study Duration: Typically 6 to 8 weeks.[1][21]

  • Participant Population: Children and adolescents aged 6-17 years with a diagnosis of ADHD according to DSM-5 criteria.[1][21]

  • Dosage: Doses ranging from 100 mg to 400 mg per day were evaluated.[17][21]

  • Primary Outcome Measures: Change from baseline in the ADHD-RS-5 total score.[21][22]

  • Secondary Outcome Measures: CGI-I, Conners 3 - Parent Short Form, and Weiss Functional Impairment Rating Scale.[8]

Atomoxetine Trials:

  • Study Duration: Typically 8 weeks.[15][16]

  • Participant Population: Children aged 5-6 years with ADHD.[15][16]

  • Dosage: Flexibly titrated to a maximum of 1.8 mg/kg per day.[15][16]

  • Primary Outcome Measures: ADHD-IV Rating Scale scores (parent and teacher).[15][16]

  • Secondary Outcome Measures: Clinical Global Impression-Improvement and -Severity scales.[15][16]

Guanfacine ER Trials:

  • Study Duration: 8 to 13 weeks.[9][10]

  • Participant Population: Children and adolescents aged 6-17 years with ADHD.[9][10]

  • Dosage: Fixed or flexible dosing from 1 mg to 7 mg per day.[9][10]

  • Primary Outcome Measures: Change from baseline in the ADHD Rating Scale-IV (ADHD-RS-IV) total score.[9][10]

  • Secondary Outcome Measures: Clinical Global Impressions-Severity of Illness, Weiss Functional Impairment Rating Scale-Parent Report.[9]

Clonidine ER Trials:

  • Study Duration: 8 weeks.[12]

  • Participant Population: Children and adolescents aged 6-17 years with ADHD.[12]

  • Dosage: Fixed doses of 0.2 mg/day or 0.4 mg/day.[12]

  • Primary Outcome Measures: Mean change in ADHD-RS-IV total score.[12]

  • Secondary Outcome Measures: ADHD-RS-IV subscales, Conners Parent Rating Scale, CGI scales.[12]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound's therapeutic effects in ADHD are believed to be mediated through its unique dual mechanism of action, primarily as a selective norepinephrine reuptake inhibitor (NRI) and a modulator of specific serotonin receptors. It acts as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist. This modulation of both noradrenergic and serotonergic systems is thought to contribute to its efficacy in treating the core symptoms of ADHD.

Proposed dual mechanism of action of this compound.
Typical Pediatric ADHD Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for a new pediatric ADHD medication.

ADHD_Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_eos End of Study Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent & Assent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (ADHD-RS, CGI-S, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Investigational Drug (e.g., this compound) Randomization->Treatment_Arm Group 1 Placebo_Arm Placebo Randomization->Placebo_Arm Group 2 Dose_Titration Dose Titration Period Treatment_Arm->Dose_Titration Placebo_Arm->Dose_Titration Maintenance_Period Maintenance Period Dose_Titration->Maintenance_Period Follow_up_Visits Regular Follow-up Visits (Efficacy & Safety Monitoring) Maintenance_Period->Follow_up_Visits End_of_Study_Assessment End of Study Assessments Follow_up_Visits->End_of_Study_Assessment After specified duration Data_Analysis Data Analysis End_of_Study_Assessment->Data_Analysis

References

Viloxazine Demonstrates Modest but Significant Improvements in Executive Function Compared to Placebo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive analysis of clinical trial data reveals that viloxazine extended-release (ER) provides a statistically significant advantage over placebo in improving executive function in both pediatric and adult populations with Attention-Deficit/Hyperactivity Disorder (ADHD). While the effect sizes are generally in the small to moderate range, the consistency of these findings across multiple studies suggests a clinically meaningful impact for a subset of patients.

This compound, a selective norepinephrine reuptake inhibitor (SNRI) with serotonergic modulating properties, has been shown to target key neurotransmitter systems implicated in the regulation of attention, impulse control, and other executive functions.[1][2] Clinical trial data from post-hoc analyses of Phase III, randomized, double-blind, placebo-controlled studies provide quantitative evidence of its efficacy.

Quantitative Comparison of this compound ER vs. Placebo on Executive Function

The following tables summarize the key quantitative outcomes from clinical trials assessing the impact of this compound on executive function deficits (EFDs) as measured by validated rating scales.

Pediatric and Adolescent Population (6-17 years)

A post-hoc analysis of four randomized clinical trials involving 1,154 subjects demonstrated that this compound ER was associated with statistically significant improvements in executive function as measured by the Conners 3rd Edition Parent Short Form-Executive Function (C3PS-EF) content scale T-score.[3][4]

Outcome MeasureThis compound ERPlacebop-valueEffect Size (Cohen's d)Number Needed to Treat (NNT)
Change from Baseline in C3PS-EF T-score -2.7 (± 0.732)0.00020.11 (SMD)
EFD or ADHD Symptom Responders 52.5%35.4%< 0.00010.315.8
EFD Responders (C3PS-EF T-score > 70 at baseline to < 65 at end of study) ~40%8.9

Note: EFD or ADHD symptom responders were defined as subjects with a C3PS-EF T-score > 70 at baseline and < 65 at end of study, or a ≥ 50% reduction in the ADHD-RS-5 Total score at Week 6.[4]

Adult Population (18-65 years)

In a Phase III, randomized, double-blind, placebo-controlled trial with 374 adult participants, this compound ER demonstrated significant improvements in executive function as assessed by the Behavior Rating Inventory of Executive Function-Adult (BRIEF-A).[5][6]

Outcome Measure (Change from Baseline; LS Mean ± SE)This compound ERPlacebop-value
BRIEF-A Global Executive Composite (GEC) T-score -9.3 (± 0.87)-6.8 (± 0.85)0.0468
BRIEF-A Metacognition Index (MI) T-score -9.8 (± 0.92)-6.5 (± 0.91)0.0100
BRIEF-A Behavioral Regulation Index (BRI) T-score Not Statistically SignificantNot Statistically Significant

Experimental Protocols

The data presented above were derived from rigorously designed clinical trials. The general methodologies are outlined below.

Pediatric and Adolescent Studies (Post-Hoc Analysis)
  • Study Design: Data were pooled from four Phase III, randomized, double-blind, placebo-controlled trials.[4]

  • Participants: 1,154 children and adolescents aged 6-17 years with a diagnosis of ADHD.[3][4]

  • Intervention: this compound ER administered at doses ranging from 100-600 mg/day over a period of 6-8 weeks.[4]

  • Primary Efficacy Measure for Executive Function: Change from baseline in the Conners 3rd Edition Parent Short Form-Executive Function (C3PS-EF) content scale T-score.[4]

  • Responder Analyses:

    • EFD Responders: Subjects with a C3PS-EF T-score > 70 at baseline and < 65 at the end of the study.[4]

    • ADHD Symptom Responders: Subjects with a ≥ 50% reduction in the change from baseline of the ADHD Rating Scale 5th Edition (ADHD-RS-5) Total score at Week 6.[4]

Adult Study
  • Study Design: A Phase III, randomized, double-blind, placebo-controlled, two-arm trial.[6]

  • Participants: 374 adults aged 18-65 years with a diagnosis of ADHD.[6]

  • Intervention: Flexible dosing of this compound ER from 200-600 mg/day over a 6-week period.[6]

  • Primary Efficacy Measure for Executive Function: Change from baseline at the end of the study in the Behavior Rating Inventory of Executive Function-Adult (BRIEF-A) Global Executive Composite (GEC) score.[6]

  • Secondary Efficacy Measures for Executive Function: Changes in the BRIEF-A Metacognition Index (MI) and Behavioral Regulation Index (BRI) scores.[6]

Visualizing the Mechanisms and Methods

To further elucidate the underpinnings of this compound's effects and the structure of the clinical trials, the following diagrams are provided.

viloxazine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound net Norepinephrine Transporter (NET) This compound->net Inhibits Reuptake ht2b 5-HT2B Receptor This compound->ht2b Antagonist ht2c 5-HT2C Receptor This compound->ht2c Agonist ne_synapse Increased NE ne Norepinephrine (NE) ne->net ht_synapse Modulated 5-HT pfc Prefrontal Cortex (PFC) ne_synapse->pfc ht_synapse->pfc exec_func Improved Executive Function pfc->exec_func

Proposed Signaling Pathway of this compound

experimental_workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase (6-8 weeks) cluster_assessment End of Study Assessment cluster_analysis Data Analysis participant_pool Participant Pool (ADHD Diagnosis) baseline_assessment Baseline Assessment (e.g., C3PS-EF, BRIEF-A) participant_pool->baseline_assessment randomize Randomization (1:1) baseline_assessment->randomize viloxazine_group This compound ER Group (Flexible Dosing) randomize->viloxazine_group placebo_group Placebo Group randomize->placebo_group eos_assessment End of Study Assessment (e.g., C3PS-EF, BRIEF-A) viloxazine_group->eos_assessment placebo_group->eos_assessment data_analysis Statistical Analysis (Change from Baseline) eos_assessment->data_analysis

Typical Experimental Workflow for this compound Clinical Trials

References

Comparing viloxazine's side effect profile to other non-stimulant ADHD drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Viloxazine's Side Effect Profile to Other Non-Stimulant ADHD Medications

This guide provides a detailed comparison of the side effect profiles of this compound and other prominent non-stimulant medications used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), including atomoxetine, guanfacine extended-release (ER), and clonidine extended-release (ER). The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data from clinical trials, experimental methodologies, and the underlying pharmacological pathways.

Comparative Analysis of Adverse Events

The side effect profiles of non-stimulant ADHD medications are directly linked to their distinct mechanisms of action. This compound and atomoxetine, as norepinephrine reuptake inhibitors (NRIs), tend to have activating effects, while guanfacine and clonidine, as central alpha-2 adrenergic agonists, are associated with sedative effects.

Quantitative Data on Common Side Effects

The following tables summarize the incidence of the most common treatment-emergent adverse events (TEAEs) for this compound, atomoxetine, guanfacine ER, and clonidine ER, as reported in key clinical trials. Data is presented for both pediatric/adolescent and adult populations where available.

Table 1: Common TEAEs in Pediatric/Adolescent ADHD Patients (% Incidence)

Side EffectThis compound ER[1]Atomoxetine[2][3]Guanfacine ER[4]Clonidine ER[5][6]Placebo
Somnolence/Drowsiness 16.413.038.031-384.0-7.0
Decreased Appetite 10.916.010.0N/A2.0
Headache 10.214.022.0N/A10.0-24.3
Fatigue 9.59.014.013-162.0-4.0
Nausea 7.317.06.0N/A3.0-5.0
Vomiting 5.111.05.0N/A2.0
Insomnia 4.48.07.05-62.0
Abdominal Pain 3.67.012.0N/A4.0
Irritability N/A6.06.05-91.0
Dizziness N/A5.07.016.02.0
Dry Mouth N/AN/A5.05.01.0
Hypotension N/AN/A5.0N/A1.0

Note: Placebo percentages are averaged from the respective drug's clinical trial for context. N/A indicates the side effect was not reported as one of the most common in the cited sources.

Table 2: Common TEAEs in Adult ADHD Patients (% Incidence)

Side EffectThis compound ER[7][8]Atomoxetine[9]Guanfacine ERClonidine ERPlacebo
Insomnia 14.8>10N/AN/A6.0
Nausea 10.1-13.8>10N/AN/A3.0
Fatigue 11.6N/AN/AN/A4.0
Decreased Appetite 10.1>10N/AN/A2.0
Dry Mouth 9.0>10N/AN/A2.0
Headache 9.0-10.7>10N/AN/A7.0

Note: Data for Guanfacine ER and Clonidine ER in adults with ADHD is less established as they are primarily approved for pediatric use. Atomoxetine data is from studies noting common issues without specific percentages in this format.[9]

Key Differentiators in Side Effect Profiles

  • Activating vs. Sedating: The primary distinction lies between the activating effects (insomnia, decreased appetite) of NRIs like this compound and atomoxetine, and the sedating effects (somnolence, fatigue) of alpha-2 agonists like guanfacine and clonidine.[10][11]

  • Cardiovascular Effects: Both classes can affect cardiovascular parameters. This compound and atomoxetine may increase heart rate and blood pressure.[12][13] Conversely, guanfacine and clonidine cause dose-dependent decreases in blood pressure and heart rate, with a risk of rebound hypertension upon abrupt discontinuation.[4][6][14]

  • Gastrointestinal Effects: Nausea is a prominent side effect for this compound and atomoxetine, particularly at the beginning of treatment.[7][15]

  • Suicidal Ideation Warning: Both this compound and atomoxetine carry warnings regarding a potential increased risk of suicidal thoughts and behaviors in pediatric patients.[12][14][16]

Mechanisms of Action and Side Effect Pathways

The differing side effect profiles are a direct consequence of their pharmacological targets. This compound is a selective norepinephrine reuptake inhibitor (sNRI) that also demonstrates serotonergic activity, acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[17][18] Atomoxetine is a more selective NRI.[19][20][21] Guanfacine and clonidine are central alpha-2 adrenergic agonists; guanfacine is more selective for the α2A receptor subtype, which is highly expressed in the prefrontal cortex, whereas clonidine is non-selective.[22][23][24][25]

G This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibit Serotonin_Receptors Serotonin Receptors This compound->Serotonin_Receptors 5-HT2B Antagonist 5-HT2C Agonist Atomoxetine Atomoxetine Atomoxetine->NET Inhibit PFC_NE ↑ NE in PFC PFC_DA ↑ DA in PFC PFC_NE->PFC_DA NET also transports DA in PFC Insomnia Insomnia PFC_NE->Insomnia Leads to Nausea Nausea PFC_NE->Nausea Leads to Guanfacine Guanfacine Alpha2A Postsynaptic α2A Receptors Guanfacine->Alpha2A Activate (Selective) Clonidine Clonidine Clonidine->Alpha2A Activate (Non-selective) PFC_Signal Strengthens PFC Signal Alpha2A->PFC_Signal Somnolence Somnolence Alpha2A->Somnolence Leads to (Central Effect) Hypotension Hypotension Alpha2A->Hypotension Leads to (Peripheral Effect)

Caption: Mechanisms of Action and Associated Side Effect Pathways.

Experimental Protocols and Methodologies

The data presented in this guide are derived from randomized, double-blind, placebo-controlled, multi-center clinical trials, which represent the gold standard for assessing drug efficacy and safety.

General Methodology
  • Study Design: Participants are randomly assigned to receive either the investigational drug (at fixed or flexible doses) or a placebo. The "double-blind" nature means neither the participants nor the investigators know who is receiving the active drug versus the placebo, minimizing bias.

  • Patient Population: Trials typically enroll children, adolescents, or adults (ages specified in each study) who meet the diagnostic criteria for ADHD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-IV or DSM-5).[6]

  • Treatment Duration: Short-term efficacy and safety are often evaluated over a period of 5 to 8 weeks.[6][7] Long-term safety is assessed in open-label extension studies that can last for a year or more.[8]

  • Dosing: The studies for this compound, guanfacine ER, and clonidine ER often involve a titration period where the dose is gradually increased to an optimal level based on efficacy and tolerability, followed by a maintenance phase.[6][7]

  • Adverse Event Assessment: Treatment-emergent adverse events (TEAEs) are systematically collected at each study visit. This is done through spontaneous reporting by the patient or their caregiver, as well as direct questioning by clinicians using standardized checklists. The severity and relationship to the study drug are also assessed by the investigator.

Example Protocol: this compound ER Phase III Trial in Adults

A representative methodology is seen in the Phase III trial of this compound ER in adults with ADHD.[7]

  • Design: A 6-week, randomized, double-blind, placebo-controlled trial.

  • Participants: 374 adults (18-65 years) with a confirmed ADHD diagnosis.

  • Intervention: Participants received either this compound ER or a placebo. The this compound ER dose was initiated at 200 mg/day and titrated up to a target range of 400-600 mg/day based on clinical response and tolerability.

  • Primary Outcome Measures: Change from baseline in the ADHD Investigator Symptom Rating Scale (AISRS) total score.

  • Safety Assessment: Safety and tolerability were monitored through the collection of all TEAEs, vital signs (blood pressure, heart rate), laboratory tests, and electrocardiograms (ECGs) at specified intervals throughout the study.

This rigorous methodology ensures that the reported side effect data are robust and can be reliably used to compare the safety profiles of these medications.

References

A Comparative Analysis of Immediate-Release and Extended-Release Viloxazine Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of immediate-release (IR) and extended-release (ER) formulations of viloxazine, a selective norepinephrine reuptake inhibitor. The information presented herein is intended to support research and development efforts by offering a consolidated overview of key pharmacokinetic parameters, experimental methodologies, and the underlying mechanism of action.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of immediate-release and extended-release this compound formulations exhibit distinct differences, primarily in their rate of absorption and subsequent plasma concentration profiles. The extended-release formulation is designed to provide a slower, more sustained release of the active compound, leading to a delayed peak concentration and a longer duration of action compared to the immediate-release version.

A comparative study in normal volunteers administered a 300 mg dose of both formulations, revealing key differences in their pharmacokinetic profiles. The immediate-release version showed a maximum plasma concentration (Cmax) of 3,599 ± 579 ng/mL, which was reached in approximately 86 ± 26 minutes (Tmax)[1]. In contrast, the sustained-release formulation had a lower Cmax of 1,917 ± 922 ng/mL and a significantly longer Tmax of 215 ± 77 minutes[1].

The bioavailability of the extended-release formulation is approximately 88% relative to the immediate-release formulation[2]. The plasma half-life of immediate-release this compound is reported to be between 2 to 5 hours, while the extended-release formulation has a longer mean elimination half-life of approximately 7.02 hours[2]. This extended half-life allows for once-daily dosing with the ER formulation.

Pharmacokinetic ParameterImmediate-Release (IR) this compoundExtended-Release (ER) this compound
Maximum Plasma Concentration (Cmax) 3,599 ± 579 ng/mL (for a 300 mg dose)[1]1,917 ± 922 ng/mL (for a 300 mg dose)[1]
Time to Maximum Plasma Concentration (Tmax) 86 ± 26 minutes (for a 300 mg dose)[1]215 ± 77 minutes (for a 300 mg dose)[1]
Elimination Half-Life (t½) 2 - 5 hours~7.02 hours[2]
Relative Bioavailability Not Applicable~88% (compared to IR formulation)[2]
Dosing Frequency Multiple times a dayOnce daily

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies to ensure the accuracy and reliability of the findings. Below are representative experimental protocols for assessing the bioavailability and pharmacokinetic profiles of this compound formulations.

Bioavailability Study for Extended-Release this compound

A typical study to assess the bioavailability of extended-release this compound would follow a randomized, open-label, crossover design in healthy adult subjects.

Study Design:

  • Participants: Healthy adult volunteers.

  • Design: Randomized, open-label, crossover, three-treatment, three-period study[3][4].

  • Treatments:

    • A single dose of an intact extended-release this compound capsule after a 10-hour fast (control condition)[3][4].

    • The contents of a single extended-release this compound capsule sprinkled on applesauce[3][4].

    • A single dose of an intact extended-release this compound capsule administered with a standard high-fat meal[3][4].

  • Blood Sampling: Blood samples are collected at predetermined intervals for up to 48 hours post-dosing to measure plasma concentrations of this compound[3][4].

  • Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) are calculated from the plasma concentration-time data. Relative bioavailability is assessed by comparing the test conditions to the control condition[3][4].

Safety and Tolerability Study for Immediate-Release this compound

A study to evaluate the safety and tolerability of immediate-release this compound would typically be a randomized, double-blind, placebo-controlled trial.

Study Design:

  • Participants: Adult subjects diagnosed with a relevant condition (e.g., ADHD)[5].

  • Design: Randomized, double-blind, multicenter, placebo-controlled, parallel-group study[5].

  • Treatment Arms:

    • Immediate-release this compound capsules administered orally three times a day[5].

    • Matching placebo capsules administered on the same schedule[5].

  • Dosing: A titration schedule may be employed, for example, starting with a lower dose and increasing to the target dose over a specified period[5].

  • Assessments: Safety and tolerability are the primary objectives, monitored through adverse event reporting, vital signs, electrocardiograms (ECGs), and clinical laboratory tests[6].

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for a comparative pharmacokinetic study.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Presynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE NE NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction NE_Receptor->Signal_Transduction Activation This compound This compound This compound->NET Inhibition

Caption: Mechanism of action of this compound as a norepinephrine reuptake inhibitor.

G cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 Start Study Start: Subject Screening & Consent Randomization Randomization to Treatment Sequence Start->Randomization Dosing1 Administer Formulation A (IR or ER this compound) Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout1 Washout Period Sampling1->Washout1 Analysis Pharmacokinetic Analysis: (Cmax, Tmax, AUC) Sampling1->Analysis Dosing2 Administer Formulation B (ER or IR this compound) Washout1->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Analysis Comparison Statistical Comparison of Formulations Analysis->Comparison

Caption: Experimental workflow for a comparative pharmacokinetic crossover study.

References

Safety Operating Guide

Proper Disposal Procedures for Viloxazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of viloxazine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard regulations for chemical waste management.

Core Disposal Recommendations

The primary and recommended method for the disposal of this compound is through controlled incineration. This ensures the complete destruction of the active pharmaceutical ingredient, minimizing environmental impact. It is imperative that this compound waste is not disposed of through standard laboratory or municipal trash and is never discharged into the sewer system.[1]

Disposal MethodRecommendation LevelKey Considerations
Controlled Incineration Highly Recommended Must be performed by a licensed chemical destruction plant.[1][2] The incinerator should be equipped with a flue gas scrubber to neutralize harmful combustion byproducts.[1]
Licensed Waste Disposal Required Excess and expired this compound must be offered to a licensed hazardous material disposal company.[2] Ensure compliance with all federal, state, and local regulations.[2]
Sewer System Discharge Prohibited Do not discharge this compound or its solutions into sewer systems.[1]
Landfill Not Recommended Direct disposal in a sanitary landfill is not a recommended practice for the active compound. Contaminated packaging may be landfilled only after being punctured to render it unusable.[1]

Procedural Steps for this compound Waste Management

Adherence to a systematic workflow is critical for the safe handling and disposal of this compound waste in a laboratory setting. This includes everything from initial collection to final handoff to a licensed disposal service.

1. Segregation and Collection:

  • Isolate all this compound waste, including expired material, unused experimental quantities, and contaminated labware (e.g., vials, pipette tips, gloves).

  • Collect waste in dedicated, suitable, and clearly labeled, closed containers.[1]

2. Spill and Contamination Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, and ensure adequate ventilation.[1]

  • Use spark-proof tools and explosion-proof equipment for cleanup.[1]

  • Collect all adhered or spilled material and place it into the designated, closed waste container for prompt disposal.[1]

3. Contaminated Packaging Disposal:

  • For combustible packaging materials, controlled incineration is a possible disposal route.[1]

  • Alternatively, containers can be triple-rinsed (or the equivalent). The rinsate should be collected as chemical waste. The rinsed container can then be offered for recycling or reconditioning.[1]

  • Packaging can also be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

4. Storage and Labeling:

  • Store waste containers in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Ensure all waste containers are tightly closed and clearly labeled as "this compound Waste" or with the appropriate chemical identification to await collection by a licensed disposal service.

5. Final Disposal:

  • Arrange for the collection and disposal of the waste through a licensed chemical destruction plant or hazardous material disposal company.[1][2]

  • Ensure all documentation, such as a hazardous waste manifest, is completed in accordance with EPA (Resource Conservation and Recovery Act - RCRA) and Department of Transportation (DOT) regulations.[3][4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste from a laboratory setting.

ViloxazineDisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage & Handling cluster_2 Final Disposal Pathway A This compound Waste Generated (Expired, Unused, Spillage, Contaminated Items) B Segregate into Dedicated, Closed, and Labeled Containers A->B C Store in Cool, Dry, Well-Ventilated Area B->C D Ensure Container is Tightly Closed and Properly Labeled C->D E Arrange for Pickup by Licensed Waste Disposal Service D->E F Disposal Method E->F G Controlled Incineration with Flue Gas Scrubbing F->G Recommended H Prohibited Disposal Routes (Sewer, Regular Trash) F->H Not Allowed

References

Navigating the Safe Handling of Viloxazine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the handling of Viloxazine, a compound used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk and ensure operational safety.

Hazard Identification and Toxicological Data

This compound hydrochloride is classified as harmful if swallowed. It is also suspected of damaging fertility or the unborn child and may cause damage to organs. While it is generally not considered a skin or eye irritant, direct contact should be avoided.

The following table summarizes key toxicological data for this compound.

MetricValueSpeciesRouteCitation
LD50480 mg/kgMouseOral
LD502 g/kgRatOral
TDLO30 mg/kgWomanOral

Personal Protective Equipment (PPE) and Engineering Controls

A systematic approach to safety involves a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is recommended to minimize inhalation exposure.[3][4][5]

  • Safety Stations: An accessible safety shower and eye wash station must be available in the laboratory.[4][5]

Personal Protective Equipment:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][6]

  • Hand Protection: Chemical-resistant, impervious gloves must be worn.[6] Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended, offering a breakthrough time of approximately 480 minutes.[6] Gloves must be inspected prior to use and hands should be washed thoroughly after handling.[3][7]

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, or other suitable protective clothing.[6] Some sources recommend fire/flame resistant and impervious clothing.[3][7]

  • Respiratory Protection: Under normal conditions with adequate engineering controls, respiratory protection is not typically required.[6] If dust formation is likely or ventilation is inadequate, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used.[3] If a respirator is the sole means of protection, a full-face supplied air respirator is necessary.[3]

Operational and Disposal Plans

Adherence to strict procedural guidelines is critical for safety and for maintaining the integrity of research.

Handling and Storage Procedures
  • Safe Handling: Avoid all direct contact with skin and eyes.[3] Measures should be taken to prevent the formation of dust and aerosols.[3][5] Do not eat, drink, or smoke in areas where this compound is handled.[6]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] Some suppliers recommend refrigerated storage conditions.[3]

Accidental Release Measures

In the event of a spill:

  • Avoid dust formation.[7]

  • Evacuate unnecessary personnel and ensure adequate ventilation.[7][8]

  • Wear the full personal protective equipment as described above.[3]

  • Sweep or vacuum the spilled material into a suitable, closed container for disposal.[3] Do not use methods that generate dust.

  • Thoroughly clean the surface to remove any residual contamination.[3]

Disposal Plan

Unused this compound and contaminated materials should be disposed of as chemical waste.

  • Collect waste in a suitable, sealed container.[6]

  • Dispose of the contents and container at an approved waste disposal plant, following all local, state, and federal regulations.[6]

  • For general guidance on unused medicines, the FDA suggests that if a take-back program is not available, the substance can be mixed with an unappealing material (e.g., used coffee grounds, cat litter), placed in a sealed container, and discarded in the trash.[9][10] However, for a laboratory setting, disposal through a certified chemical waste vendor is the appropriate procedure.

Experimental Protocols

The reviewed safety documents do not contain detailed, step-by-step experimental protocols for safety assessment. However, metabolism and drug-drug interaction studies are described. These in vitro studies involved incubating this compound with human hepatic microsomes and hepatocytes to characterize metabolic pathways, which are primarily mediated by the CYP2D6 enzyme.[11][12]

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

G Risk Risk Assessment & SOP Review EngControls Confirm Engineering Controls (Fume Hood, Eyewash Station) Risk->EngControls PPE Don Required PPE • Safety Goggles • Nitrile Gloves • Lab Coat EngControls->PPE Handling Chemical Handling • Weigh/transfer in fume hood • Avoid creating dust • Prevent contact PPE->Handling Storage Secure Storage (Cool, Dry, Ventilated) Handling->Storage Store Unused Material Spill Accidental Spill? Handling->Spill Decon Decontamination (Clean work area, wash hands) Waste Waste Disposal (Collect in sealed container for approved chemical disposal) Decon->Waste Spill->Decon No SpillResponse Spill Response Protocol • Evacuate & Ventilate • Wear full PPE • Contain & Clean (no dust) Spill->SpillResponse Yes SpillResponse->Waste Dispose of Spill Waste

Caption: Logical workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.